Product packaging for Ibrutinib-biotin(Cat. No.:)

Ibrutinib-biotin

Cat. No.: B1139314
M. Wt: 1097.4 g/mol
InChI Key: MZBZKVGVMZPBPH-AQXPWDSUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ibrutinib-biotin is a probe that consists of Ibrutinib linked to biotin via a long chain linker, extracted from patent WO2014059368A1 Compound 1-5, has an IC50 of 0.755-1.02 nM for BTK.IC50 & Target: 0.755-1.02 nM (BTK), 1.71-2.29 nM (TEC), 3.66-4.27 nM (BLK), 4.42-5.57 nM (BMX), 5.99-6.92 nM (LCK), 33.8-36.3 nM (Src), 0.187-0.198 μM (ITK),5.34-4.87 μM (JAK3)[1]InVitro: this compound (Compound 1-5) is a probe that consists of Ibrutinib linked to biotin via a long chain linker. Ibrutinib is a TEC family kinase inhibitor. The TEC kinase family is composed of five members, TEC, BTK (Bruton/'s Tyrosine Kinase), ITK (interleukin-2-inducible T-cell kinase)/EMT/TSK, BMX and TXK/RLK. The TEC family kinases participate in phosphotyrosine- mediated and phospholipid-mediated signaling systems. Many TEC family proteins are abundantly expressed in hematopoietic tissues, and play important roles in the growth and differentiation processes of blood cells[1].

Structure

2D Structure

Chemical Structure Depiction
molecular formula C56H80N12O9S B1139314 Ibrutinib-biotin

Properties

IUPAC Name

N'-[3-[2-[2-[3-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propoxy]ethoxy]ethoxy]propyl]-N-[4-[[(E)-4-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-4-oxobut-2-enyl]-methylamino]butyl]pentanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H80N12O9S/c1-66(30-11-21-50(72)67-31-10-14-42(38-67)68-55-51(54(57)61-40-62-55)52(65-68)41-22-24-44(25-23-41)77-43-15-3-2-4-16-43)29-8-7-26-58-48(70)19-9-20-49(71)60-28-13-33-75-35-37-76-36-34-74-32-12-27-59-47(69)18-6-5-17-46-53-45(39-78-46)63-56(73)64-53/h2-4,11,15-16,21-25,40,42,45-46,53H,5-10,12-14,17-20,26-39H2,1H3,(H,58,70)(H,59,69)(H,60,71)(H2,57,61,62)(H2,63,64,73)/b21-11+/t42-,45+,46+,53+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZBZKVGVMZPBPH-AQXPWDSUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCCNC(=O)CCCC(=O)NCCCOCCOCCOCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)CC=CC(=O)N3CCCC(C3)N4C5=NC=NC(=C5C(=N4)C6=CC=C(C=C6)OC7=CC=CC=C7)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CCCCNC(=O)CCCC(=O)NCCCOCCOCCOCCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2)C/C=C/C(=O)N3CCC[C@H](C3)N4C5=NC=NC(=C5C(=N4)C6=CC=C(C=C6)OC7=CC=CC=C7)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H80N12O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1097.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on the Ibrutinib-Biotin Probe: Mechanism of Action and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ibrutinib-biotin probe, a powerful chemical tool for studying the covalent inhibitor ibrutinib and its interactions within the cellular proteome. This document details the probe's mechanism of action, presents quantitative data on its kinase affinity, outlines detailed experimental protocols for its use, and provides visualizations of key biological pathways and experimental workflows.

Core Mechanism of Action

Ibrutinib is a first-in-class, potent, and irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1] Its mechanism of action relies on the formation of a covalent bond between the acrylamide group of ibrutinib and a cysteine residue (Cys481) in the active site of BTK.[1][2] This irreversible binding leads to sustained inhibition of BTK's enzymatic activity.[1] BTK is a critical signaling molecule in the B-cell antigen receptor (BCR) pathway, which is essential for the proliferation, survival, and differentiation of B-cells.[2][3][4] By blocking BTK, ibrutinib effectively disrupts these signaling cascades, making it an effective therapeutic agent for various B-cell malignancies.[2][3][5]

The this compound probe is a chemical derivative of ibrutinib that incorporates a biotin molecule via a long-chain linker.[6][7][8] This modification allows for the detection, enrichment, and identification of proteins that are covalently labeled by the ibrutinib warhead. The fundamental mechanism of action of the probe mirrors that of ibrutinib: the acrylamide moiety forms a covalent bond with reactive cysteine residues on target proteins. The attached biotin tag then serves as a handle for affinity-based applications, such as pulldown assays using streptavidin-conjugated beads.

Quantitative Data: Kinase Inhibition Profile

The this compound probe has been characterized for its inhibitory activity against its primary target, BTK, as well as a panel of other kinases. This quantitative data is crucial for understanding its selectivity and potential off-target effects.

Kinase TargetIC50 (nM)
BTK0.755 - 1.02[6][7][9][10][11]
TEC1.71 - 2.29[6][8]
BLK3.66 - 4.27[6][8]
BMX4.42 - 5.57[6][8]
LCK5.99 - 6.92[6][8]
Src33.8 - 36.3[6][8]
ITK187 - 198[6][8]
JAK35340 - 4870[6][8]

Signaling Pathway

B-Cell Receptor (BCR) Signaling Pathway

Ibrutinib exerts its therapeutic effect by inhibiting BTK, a key component of the B-cell receptor (BCR) signaling pathway. The following diagram illustrates the central role of BTK in this pathway and the point of inhibition by ibrutinib.

BCR_Signaling_Pathway cluster_membrane Plasma Membrane BCR BCR LYN LYN BCR->LYN SYK SYK LYN->SYK BTK BTK SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 PIP2 PIP2 PLCg2->PIP2 Antigen Antigen Antigen->BCR Activation Ibrutinib Ibrutinib Ibrutinib->BTK Inhibition IP3 IP3 PIP2->IP3 Hydrolysis DAG DAG PIP2->DAG Hydrolysis Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC NFkB NF-κB Ca_release->NFkB PKC->NFkB Cell_Survival Cell Proliferation & Survival NFkB->Cell_Survival Kinome_Profiling_Workflow cluster_sample_prep Sample Preparation cluster_labeling Labeling cluster_enrichment Enrichment cluster_analysis Analysis Cell_Lysate Cell Lysate (e.g., DOHH2 cells) Probe_Incubation Incubate with This compound Probe Cell_Lysate->Probe_Incubation Competition Competition with unlabeled Ibrutinib (optional) Cell_Lysate->Competition Streptavidin_Beads Add Streptavidin Beads Probe_Incubation->Streptavidin_Beads Competition->Probe_Incubation Pulldown Affinity Pulldown Streptavidin_Beads->Pulldown Washing Wash Beads Pulldown->Washing Elution Elute Proteins Washing->Elution SDS_PAGE SDS-PAGE Elution->SDS_PAGE Mass_Spec Mass Spectrometry (LC-MS/MS) Elution->Mass_Spec Western_Blot Western Blot (anti-BTK, anti-biotin) SDS_PAGE->Western_Blot Data_Analysis Data Analysis & Target Identification Western_Blot->Data_Analysis Mass_Spec->Data_Analysis

References

Ibrutinib-biotin for BTK target engagement studies

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to Ibrutinib-Biotin for BTK Target Engagement Studies

Introduction

Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase that serves as a critical signaling molecule in the B-cell receptor (BCR) pathway, playing a pivotal role in B-cell development, activation, and proliferation.[1] Its dysregulation is a hallmark of various B-cell malignancies, making it a key therapeutic target.[2] Ibrutinib is a first-in-class, potent, and irreversible inhibitor of BTK.[3] It functions by forming a covalent bond with a cysteine residue (Cys-481) in the active site of BTK, leading to sustained inhibition of its kinase activity.[4][5][6]

To facilitate the study of ibrutinib's interaction with its target in various experimental systems, chemical probes have been developed. This compound is one such probe, consisting of the ibrutinib molecule linked to a biotin moiety, often via a long-chain linker.[7][8] This dual functionality allows it to bind to the BTK active site with high affinity while enabling detection, purification, and quantification through the high-affinity interaction between biotin and streptavidin-based reagents. This guide provides an in-depth overview of the use of this compound for BTK target engagement studies, including relevant signaling pathways, detailed experimental protocols, and quantitative data.

The this compound Probe: Specificity and Affinity

This compound retains the high-affinity binding characteristics of its parent compound. The probe's primary utility lies in its ability to occupy the same active site as ibrutinib, making it an excellent tool for competitive binding assays to determine the extent of BTK engagement by unlabeled inhibitors. The specificity of this compound is a critical factor, and like ibrutinib, it can exhibit off-target activity against other kinases that have a homologous cysteine in their active site.[3]

Table 1: Inhibitory Potency (IC₅₀) of this compound Against a Panel of Kinases

Kinase TargetIC₅₀ Range (nM)
BTK 0.755 - 1.02
TEC1.71 - 2.29
BLK3.66 - 4.27
BMX4.42 - 5.57
LCK5.99 - 6.92
Src33.8 - 36.3
ITK187 - 198
JAK34,870 - 5,340

Data sourced from multiple vendors and patents.[7][8] For comparison, the IC₅₀ of the parent compound, ibrutinib, for BTK is approximately 0.5 nM.[3][9]

The B-Cell Receptor (BCR) Signaling Pathway

Understanding the BCR signaling cascade is fundamental to appreciating the mechanism of BTK inhibition. The pathway is a cornerstone of B-cell function, and its constitutive activation is a driver for many B-cell cancers.[10]

Upon antigen binding, the BCR aggregates, which initiates a signaling cascade.[11] This process activates Src family kinases like LYN and SYK.[12][13] BTK is then recruited to the plasma membrane where it becomes activated and subsequently phosphorylates key downstream substrates, most notably Phospholipase Cγ2 (PLCγ2).[1][14] Activated PLCγ2 cleaves PIP2 into the second messengers IP3 and DAG, which leads to calcium mobilization and activation of pathways like NF-κB, ultimately driving cell proliferation and survival.[1][6] Ibrutinib's inhibition of BTK effectively halts this signal transduction.[6]

BCR_Signaling_Pathway Antigen Antigen BCR B-Cell Receptor (BCR) Antigen->BCR Binds Lyn Lyn/Src Family Kinases BCR->Lyn Activates Syk Syk Lyn->Syk Activates BTK BTK Syk->BTK Activates PLCy2 PLCγ2 BTK->PLCy2 Phosphorylates Ibrutinib Ibrutinib / this compound Ibrutinib->BTK Inhibits (Covalent) PIP2 PIP2 PLCy2->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Flux Ca²⁺ Mobilization IP3->Ca_Flux PKC PKC Activation DAG->PKC NFkB NF-κB Pathway Ca_Flux->NFkB PKC->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation Pull_Down_Workflow A 1. Cell Culture & Lysis (e.g., DOHH2 cells) B 2. Treatment with Inhibitor (Varying concentrations) A->B C 3. Labeling with this compound (Excess concentration) B->C D 4. Capture with Streptavidin Beads C->D E 5. Wash & Elute D->E F 6. Detection of BTK (Western Blot / ELISA) E->F Flow_Cytometry_Workflow A 1. Isolate Cells (e.g., PBMCs from blood) B 2. Ex Vivo Treatment with Inhibitor (Or use cells from treated patients) A->B C 3. Label with this compound B->C D 4. Fix & Permeabilize Cells C->D E 5. Stain with Streptavidin-Fluorophore D->E F 6. (Optional) Co-stain for Cell Markers E->F G 7. Analyze by Flow Cytometry F->G

References

An In-depth Technical Guide to the Synthesis and Characterization of Ibrutinib-Biotin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the synthesis, characterization, and application of Ibrutinib-biotin, a chemical probe derived from the Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib. This document details the necessary experimental protocols and presents key data for researchers interested in utilizing this tool for target identification and validation studies.

Introduction

Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway.[1][2][3] By forming a covalent bond with a cysteine residue (Cys-481) in the BTK active site, Ibrutinib effectively blocks downstream signaling, leading to decreased B-cell proliferation and survival.[1][2] This mechanism of action has made Ibrutinib a cornerstone therapy for various B-cell malignancies.[4][5]

To further investigate the molecular interactions of Ibrutinib and identify its on- and off-target proteins within the proteome, a biotinylated version of the drug serves as an invaluable chemical probe.[6] this compound consists of the Ibrutinib molecule attached to a biotin moiety via a flexible linker, enabling the capture and identification of binding partners through affinity-based pull-down assays.[7][8][9][10][11]

Synthesis of this compound

The synthesis of this compound involves the covalent linkage of an Ibrutinib analog to a biotin molecule, typically through an amine-reactive linker. The general strategy involves preparing an Ibrutinib derivative with a reactive handle (e.g., a primary amine) and coupling it with an activated biotin-linker conjugate. While various synthetic routes for Ibrutinib have been published[12][13][14][15], the probe is often constructed by modifying a late-stage intermediate or the final Ibrutinib molecule.

A representative synthetic workflow is illustrated below.

G cluster_synthesis Synthesis Workflow ibrutinib_precursor Ibrutinib Precursor (with reactive amine) coupling Amide Bond Formation (Coupling Reaction) ibrutinib_precursor->coupling Base (e.g., DIPEA) Solvent (e.g., DMF) linker_activation Biotin-Linker-NHS Ester (Activated Linker) linker_activation->coupling purification Purification (e.g., HPLC) coupling->purification final_product This compound Probe purification->final_product

Caption: A generalized workflow for the synthesis of the this compound probe.

Physicochemical Characterization

The successful synthesis of this compound must be confirmed through various analytical techniques to ensure its identity, purity, and integrity.

Table 1: Summary of Physicochemical Data for this compound

PropertyData
Chemical Formula C₅₆H₈₀N₁₂O₉S
Molecular Weight 1097.37 g/mol
CAS Number 1599432-18-4
Appearance White to off-white solid
Purity (HPLC) >98%
Mass Spectrometry High-resolution mass spectrometry should confirm the expected molecular ion peak. Tandem MS (MS/MS) can reveal characteristic fragmentation patterns of the Ibrutinib core and the biotin linker.[16][17]
NMR Spectroscopy ¹H NMR and ¹³C NMR spectra should be consistent with the proposed structure, showing characteristic peaks for the aromatic protons of the Ibrutinib core, the piperidine ring, the acrylamide group, the polyethylene glycol linker, and the biotin moiety. HNMR data is available from commercial suppliers.[7]
Biological Activity (IC₅₀) The probe's inhibitory activity should be confirmed. IC₅₀ values are reported to be in the low nanomolar range for BTK (0.755-1.02 nM), indicating that the modification does not abolish its binding affinity.[7][8][9][11][18] The probe also shows activity against other kinases.[19]

Experimental Protocols

This protocol is a generalized procedure based on common bioconjugation techniques.

  • Dissolution: Dissolve the amine-functionalized Ibrutinib precursor in an anhydrous polar aprotic solvent, such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • Activation: In a separate vessel, dissolve a molar excess (typically 1.1-1.5 equivalents) of a commercially available Biotin-PEG-NHS ester linker in the same solvent. The NHS ester provides a reactive group for coupling with the primary amine on the Ibrutinib precursor.

  • Coupling Reaction: Add the Biotin-PEG-NHS ester solution to the Ibrutinib precursor solution. Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (2-3 equivalents), to catalyze the reaction.

  • Incubation: Allow the reaction to proceed at room temperature for 4-12 hours with gentle stirring. Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Purification: Upon completion, purify the crude product using reverse-phase High-Performance Liquid Chromatography (RP-HPLC).[5][20][21][22] Use a gradient of acetonitrile in water (often with 0.1% trifluoroacetic acid or formic acid) to elute the final product.

  • Verification: Collect the fractions containing the desired product and confirm its identity and purity using LC-MS and NMR.

  • Lyophilization: Lyophilize the pure fractions to obtain the final this compound probe as a solid powder. Store at -20°C or below.[9]

This protocol describes the use of this compound to isolate target proteins from a cellular context.

  • Cell Lysis: Harvest cells of interest and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Lysate Preparation: Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris. Collect the supernatant, which contains the soluble proteome. Determine the protein concentration using a standard method (e.g., BCA assay).

  • Probe Incubation: Incubate a defined amount of cell lysate (e.g., 1-5 mg) with this compound probe (final concentration typically 1-5 µM) for 1-2 hours at 4°C with gentle rotation.

    • Control: A parallel incubation with DMSO (vehicle control) is essential. A competition control, where the lysate is pre-incubated with an excess of unlabeled Ibrutinib before adding the biotinylated probe, is also highly recommended.

  • Affinity Capture: Add streptavidin-conjugated magnetic beads to the lysate-probe mixture and incubate for an additional 1-2 hours at 4°C with rotation to capture the biotinylated probe and its bound proteins.[23]

  • Washing: Pellet the magnetic beads using a magnetic stand and discard the supernatant. Wash the beads extensively (3-5 times) with cold lysis buffer to remove non-specific protein binders.

  • Elution: Elute the bound proteins from the beads. This can be done by boiling the beads in SDS-PAGE sample buffer (for Western Blot analysis) or by using a denaturing buffer compatible with mass spectrometry (e.g., containing urea or guanidine hydrochloride followed by on-bead digestion).

This protocol is used to validate the presence of a known or suspected target protein.

  • SDS-PAGE: Load the eluted protein samples from the pull-down assay onto a polyacrylamide gel and separate the proteins by size using SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[24]

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[25][26]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein of interest (e.g., anti-BTK antibody) overnight at 4°C.[24][25][27]

  • Washing: Wash the membrane three times with wash buffer (e.g., TBST).

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[25][26]

  • Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. The presence of a band in the this compound lane (and its absence or reduction in control lanes) confirms the interaction.

Biological Applications and Signaling Pathways

This compound is primarily used for target engagement and identification studies. Its application allows for the direct interrogation of cellular proteomes to confirm the binding to BTK and to discover novel off-target interactions, which may explain certain therapeutic effects or adverse events.[6][28]

Ibrutinib exerts its therapeutic effect by inhibiting the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation and survival of malignant B-cells.[1][5][29][30] The diagram below outlines the core components of this pathway and the inhibitory action of Ibrutinib.

G cluster_pathway Ibrutinib Target: BCR Signaling Pathway BCR BCR LYN LYN BCR->LYN Antigen Binding PI3K PI3K BCR->PI3K SYK SYK LYN->SYK BTK BTK SYK->BTK PLCG2 PLCγ2 BTK->PLCG2 NFkB NF-κB PLCG2->NFkB AKT AKT PI3K->AKT AKT->NFkB Proliferation Cell Survival & Proliferation NFkB->Proliferation Ibrutinib Ibrutinib Ibrutinib->BTK Inhibition G cluster_workflow Target Identification Workflow cell_lysate Cell Lysate (Proteome) incubation Incubation with This compound Probe cell_lysate->incubation capture Affinity Capture (Streptavidin Beads) incubation->capture wash Wash Steps (Remove Non-specific Binders) capture->wash elution Elution of Bound Proteins wash->elution analysis Protein Identification elution->analysis ms LC-MS/MS (Mass Spectrometry) analysis->ms Discovery wb Western Blot (Validation) analysis->wb Confirmation

References

Chemoproteomic Applications of the Ibrutinib-Biotin Probe: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemoproteomic applications of the Ibrutinib-biotin probe, a powerful tool for identifying and characterizing the cellular targets of the covalent Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib. This document details the probe's utility in off-target profiling, presents quantitative data on its kinase interactions, and provides detailed experimental protocols for its application in research settings.

Quantitative Analysis of Ibrutinib Target Engagement

The this compound probe facilitates the quantification of Ibrutinib's binding affinity to its intended target, BTK, as well as a spectrum of off-target kinases. The following table summarizes the inhibitory concentrations (IC50) of the this compound probe against a panel of kinases, offering a comparative view of its selectivity. This data is crucial for interpreting cellular phenotypes and potential side effects observed with Ibrutinib treatment.[1]

Kinase TargetIC50 (nM)Kinase Family
BTK0.755 - 1.02Tec
TEC1.71 - 2.29Tec
BLK3.66 - 4.27Src
BMX4.42 - 5.57Tec
LCK5.99 - 6.92Src
Src33.8 - 36.3Src
ITK187 - 198Tec
JAK35340 - 4870Jak

Key Signaling Pathway: B-Cell Receptor (BCR) Signaling

Ibrutinib's primary therapeutic effect is mediated through the inhibition of BTK, a critical component of the B-cell receptor (BCR) signaling pathway.[2][3][4][5][6] Understanding this pathway is essential for contextualizing the effects of Ibrutinib. Upon antigen binding to the BCR, a signaling cascade is initiated, leading to B-cell proliferation, differentiation, and survival. BTK plays a pivotal role in relaying signals downstream of the BCR. The following diagram illustrates the key components and interactions within the BCR signaling pathway, highlighting the central position of BTK.

Caption: Simplified B-Cell Receptor (BCR) signaling pathway highlighting BTK's central role.

Experimental Protocols

The successful application of the this compound probe in chemoproteomic studies relies on robust and well-defined experimental protocols. This section provides a detailed methodology for target identification and validation, from cell treatment to mass spectrometry analysis.

General Experimental Workflow for Target Identification

The overall workflow for identifying cellular targets of Ibrutinib using the this compound probe involves several key steps: cell culture and treatment, cell lysis, affinity purification of probe-bound proteins, and identification of enriched proteins by mass spectrometry. A competitive displacement assay, where cells are pre-treated with Ibrutinib before adding the probe, is crucial for confirming specific targets.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_enrichment Affinity Purification cluster_analysis Analysis A Plate Cells B Treat with Ibrutinib (Competition) or DMSO (Control) A->B C Incubate with this compound Probe B->C D Cell Lysis C->D E Protein Quantification D->E F Incubate Lysate with Streptavidin Beads E->F G Wash Beads F->G H Elute Bound Proteins G->H I SDS-PAGE & In-Gel Digestion H->I J LC-MS/MS Analysis I->J K Data Analysis & Target Identification J->K

Caption: General experimental workflow for target identification using the this compound probe.

Detailed Methodologies

3.2.1. Cell Culture and Treatment

  • Cell Seeding: Plate the desired cell line (e.g., a B-cell lymphoma line) at an appropriate density and allow them to adhere or recover overnight.

  • Competitive Inhibition (Optional but Recommended): For competition experiments, pre-treat cells with an excess of Ibrutinib (e.g., 10-50 µM) for 1-2 hours to block the specific binding sites. Use DMSO as a vehicle control.

  • Probe Labeling: Add the this compound probe to the cell culture medium at a final concentration of 1-5 µM.[1] Incubate for 1-2 hours at 37°C.

3.2.2. Cell Lysis and Protein Quantification

  • Harvesting: After incubation, wash the cells twice with ice-cold PBS to remove unbound probe.

  • Lysis: Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Sonication and Clarification: Sonicate the lysate to ensure complete cell disruption and shear DNA. Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

3.2.3. Affinity Purification of Biotinylated Proteins

  • Bead Preparation: Use streptavidin-conjugated magnetic beads or agarose resin. Wash the beads several times with lysis buffer to remove storage solutions and preservatives.

  • Binding: Incubate the clarified cell lysate (containing a defined amount of protein, e.g., 1-5 mg) with the prepared streptavidin beads. The incubation should be performed overnight at 4°C with gentle rotation.

  • Washing: After incubation, wash the beads extensively to remove non-specifically bound proteins. A series of washes with buffers of increasing stringency is recommended. For example:

    • Wash 1: Lysis buffer (3 times)

    • Wash 2: High-salt buffer (e.g., 1 M NaCl in lysis buffer) (2 times)

    • Wash 3: Lysis buffer (2 times)

  • Elution: Elute the biotinylated proteins from the streptavidin beads. Several methods can be employed:

    • SDS-PAGE Sample Buffer: Resuspend the beads in 2x Laemmli sample buffer and boil for 5-10 minutes. This method is suitable for subsequent Western blot analysis.

    • Biotin Competition: Incubate the beads with a high concentration of free biotin (e.g., 2-10 mM) to competitively elute the bound proteins. This is a milder elution method suitable for preserving protein complexes.

    • On-Bead Digestion: For mass spectrometry analysis, proteins can be digested directly on the beads using trypsin.

3.2.4. Protein Identification by Mass Spectrometry

  • SDS-PAGE and In-Gel Digestion:

    • Separate the eluted proteins by SDS-PAGE.

    • Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue or silver stain).

    • Excise the protein bands of interest.

    • Perform in-gel digestion with trypsin.

  • LC-MS/MS Analysis:

    • Analyze the digested peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Search the acquired MS/MS spectra against a protein database (e.g., Swiss-Prot) using a search engine (e.g., Mascot, Sequest).

    • Identify proteins that are significantly enriched in the probe-treated samples compared to the control and Ibrutinib-competed samples.

3.2.5. Target Validation by Western Blot

  • SDS-PAGE and Transfer: Separate the eluted proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the identified protein target.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. The presence of a band in the probe-treated sample and its reduction or absence in the Ibrutinib-competed sample confirms the specific interaction.

Conclusion

The this compound probe is an invaluable tool for the detailed investigation of Ibrutinib's mechanism of action and for uncovering its complete target landscape within the cellular proteome. The methodologies outlined in this guide provide a robust framework for researchers to employ this probe effectively in their studies. By combining quantitative proteomics with detailed pathway analysis, a deeper understanding of Ibrutinib's therapeutic effects and potential off-target liabilities can be achieved, ultimately contributing to the development of more selective and effective kinase inhibitors.

References

Methodological & Application

Application Notes: Ibrutinib-Biotin Pull-Down Assay for Target and Off-Target Profiling in Cell Lysates

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway.[1][2] By forming a covalent bond with a cysteine residue (Cys481) in the BTK active site, Ibrutinib effectively blocks downstream signaling, leading to decreased B-cell proliferation and survival.[1][2][3] While highly effective in treating B-cell malignancies, Ibrutinib is known to interact with other kinases, leading to off-target effects.[4][5][6]

The Ibrutinib-biotin pull-down assay is an affinity purification method used to identify the direct protein targets of Ibrutinib within a complex biological sample, such as a cell lysate.[7] This technique utilizes a probe molecule where Ibrutinib is chemically linked to a biotin tag.[8][9][10] When incubated with a cell lysate, the Ibrutinib portion of the probe binds to its target kinases. These probe-protein complexes can then be selectively captured using streptavidin-coated beads, which have a very high affinity for biotin. Subsequent analysis by mass spectrometry or Western blotting can identify the captured proteins, providing a profile of Ibrutinib's direct and off-target interactions.

Key Signaling Pathway: B-Cell Receptor (BCR) Signaling

The B-cell receptor (BCR) signaling cascade is essential for the development, proliferation, and survival of B-cells.[3] Upon antigen binding, a series of phosphorylation events is initiated, with BTK playing a pivotal role in transmitting signals from the BCR to downstream effectors.[3] BTK activation leads to the phosphorylation of phospholipase C gamma 2 (PLCγ2) and the subsequent activation of pathways including nuclear factor-κB (NF-κB) and AKT, which are crucial for B-cell survival and proliferation.[3][11] Ibrutinib's irreversible inhibition of BTK disrupts this entire signaling cascade, making it an effective therapy for B-cell cancers.[3][12]

BCR_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding PI3K PI3K BCR->PI3K SYK SYK LYN->SYK BTK BTK SYK->BTK PI3K->BTK AKT AKT PI3K->AKT PLCG2 PLCγ2 BTK->PLCG2 NFKB NF-κB PLCG2->NFKB Proliferation Cell Proliferation & Survival AKT->Proliferation NFKB->Proliferation Ibrutinib Ibrutinib Ibrutinib->BTK Covalent Inhibition (Cys481)

Ibrutinib inhibits BTK within the BCR signaling pathway.

Experimental Protocols

This protocol outlines the steps for performing an this compound pull-down assay from cell lysates to identify protein targets.

Materials and Reagents

  • This compound probe: Commercially available (e.g., MedChemExpress, GlpBio).[8][9][13]

  • Ibrutinib (unlabeled): For competition assay.

  • Cell Line: BTK-expressing cell line (e.g., DOHH2, TMD8) or other cell lines of interest.

  • Streptavidin-coated magnetic beads or Sepharose beads.

  • Lysis Buffer: RIPA buffer or similar (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails immediately before use.[14]

  • Wash Buffer: Lysis buffer or a buffer with lower detergent concentration (e.g., PBS with 0.1% Tween-20).

  • Elution Buffer: 2x Laemmli sample buffer for Western blot analysis or a compatible buffer for mass spectrometry (e.g., 20 mM NH4HCO3 for on-bead digestion).[14]

  • Equipment: Cell culture supplies, refrigerated centrifuge, magnetic rack (for magnetic beads), end-over-end rotator, sonicator, standard equipment for SDS-PAGE and Western blotting or mass spectrometry.

Protocol Steps

  • Cell Lysate Preparation:

    • Culture cells to the desired density (~80-90% confluency for adherent cells or appropriate density for suspension cells).

    • Harvest cells and wash twice with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold lysis buffer (e.g., 1 mL per 10^7 cells) supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 20-30 minutes with occasional vortexing.[14]

    • Sonicate the lysate briefly (e.g., 3x10 second pulses) to shear DNA and ensure complete lysis.[14]

    • Clarify the lysate by centrifugation at ~20,000 x g for 15 minutes at 4°C.[14]

    • Carefully collect the supernatant (protein lysate) and determine the protein concentration using a standard method (e.g., BCA assay).

  • This compound Probe Incubation:

    • Dilute the protein lysate to a final concentration of 1-2 mg/mL with lysis buffer.

    • Aliquot the lysate into separate microcentrifuge tubes for each condition (e.g., Probe only, Competition, Beads only control).

    • For Competition Control: Pre-incubate the lysate with a 100-fold molar excess of unlabeled Ibrutinib for 1 hour at 4°C with gentle rotation.

    • Add the this compound probe to the lysates (excluding the "Beads only" control) to a final concentration of 1 µM.[8]

    • Incubate all samples for 1-2 hours at 4°C with end-over-end rotation.

  • Capture of Probe-Protein Complexes:

    • Prepare the streptavidin beads by washing them three times with lysis buffer according to the manufacturer's instructions.

    • Add an appropriate amount of washed streptavidin beads (e.g., 30 µL of slurry) to each lysate sample.

    • Incubate for 1-2 hours at 4°C with end-over-end rotation to allow the biotinylated complexes to bind to the beads.[14]

  • Washing:

    • Place the tubes on a magnetic rack to capture the beads and carefully discard the supernatant.

    • Wash the beads 3-5 times with 1 mL of ice-cold wash buffer. For each wash, resuspend the beads completely and rotate for 5 minutes at 4°C before pelleting. This step is critical to remove non-specifically bound proteins.

  • Elution and Downstream Analysis:

    • After the final wash, remove all residual wash buffer.

    • For Western Blot Analysis: Add 30-50 µL of 2x Laemmli sample buffer to the beads. Boil the samples at 95-100°C for 10 minutes to elute the bound proteins and denature them. Centrifuge briefly and load the supernatant onto an SDS-PAGE gel.

    • For Mass Spectrometry Analysis: Elute the proteins using a compatible buffer or perform on-bead digestion according to established mass spectrometry protocols.[14]

Pull_Down_Workflow cluster_conditions 2. Incubation Conditions (1-2h, 4°C) cluster_analysis 6. Downstream Analysis Start Start: Cell Culture Lysis 1. Cell Lysis & Clarification Start->Lysis Lysate Protein Lysate Lysis->Lysate Probe Add this compound Probe (1 µM) Lysate->Probe Competitor Pre-incubate with excess unlabeled Ibrutinib, then add this compound Probe Lysate->Competitor Capture 3. Capture with Streptavidin Beads (1-2h, 4°C) Probe->Capture Competitor->Capture Wash 4. Wash Beads (3-5x) to Remove Non-specific Binders Capture->Wash Elute 5. Elute Bound Proteins Wash->Elute WB Western Blot (Target Confirmation) Elute->WB MS Mass Spectrometry (Target ID & Profiling) Elute->MS

Workflow for the this compound pull-down assay.

Data Presentation

Quantitative data from this compound pull-down experiments can be summarized to show probe selectivity and identify specific binders.

Table 1: Kinase Selectivity of this compound Probe

This table shows the half-maximal inhibitory concentration (IC50) values for the this compound probe against a panel of kinases, demonstrating its high affinity for BTK and its activity against other known off-targets in the TEC and Src kinase families.

Kinase TargetIC50 (nM)Kinase Family
BTK 0.75 - 1.02 TEC
TEC1.71 - 2.29TEC
ITK187 - 198TEC
BMX4.42 - 5.57TEC
BLK3.66 - 4.27Src
LCK5.99 - 6.92Src
Src33.8 - 36.3Src
JAK35340 - 4870JAK
Data sourced from commercially available probe information.[8][13]

Table 2: Representative Off-Target Kinases of Ibrutinib Implicated in Clinical Side Effects

Chemoproteomic profiling has identified several off-target kinases that may contribute to Ibrutinib's side effects.[5] This assay can be used to confirm these interactions in specific cell types.

Off-Target KinasePotential Associated Side EffectReference
C-terminal Src Kinase (CSK)Atrial Fibrillation (Cardiotoxicity)[5][15]
TEC, EGFR, ERBB2Bleeding, DiarrheaVaries based on multiple studies
Other TEC family kinasesGeneral off-target effects[16]

Table 3: Example Data from a Quantitative Mass Spectrometry Analysis

This table illustrates how to present data from a competitive pull-down experiment analyzed by mass spectrometry. Specific binders are identified by a significant reduction in abundance in the competition sample compared to the probe-only sample.

Protein IdentifiedMascot ScoreAbundance (Probe Only)Abundance (Competition)Fold Change (Competition/Probe)Interpretation
BTK 15201.8 x 10⁸9.1 x 10⁵0.005 Specific Binder
TEC 8504.5 x 10⁷6.2 x 10⁵0.014 Specific Binder
CSK 4301.2 x 10⁶9.8 x 10⁴0.082 Specific Binder
HSP9021002.5 x 10⁹2.3 x 10⁹0.92Non-specific
Actin35005.1 x 10⁹4.9 x 10⁹0.96Non-specific
This table contains representative, hypothetical data for illustrative purposes.

References

Application Notes and Protocols for In-Situ BTK Labeling in Live Cells Using Ibrutinib-Biotin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a crucial component of the B-cell receptor (BCR) signaling pathway.[1][2][3] By covalently binding to a cysteine residue (Cys481) in the active site of BTK, Ibrutinib effectively blocks its kinase activity, leading to decreased B-cell proliferation and survival.[1][2] This mechanism of action has made Ibrutinib a valuable therapeutic agent for various B-cell malignancies.[1][4]

The covalent nature of the Ibrutinib-BTK interaction allows for the development of powerful chemical probes to study BTK in its native cellular environment. Ibrutinib-biotin is one such probe, consisting of the Ibrutinib molecule linked to biotin.[5][6][7] This bifunctional molecule retains high affinity for BTK and allows for the detection, quantification, and isolation of BTK from live cells. These application notes provide detailed protocols for utilizing this compound for in-situ labeling of BTK, enabling researchers to investigate BTK target engagement, downstream signaling events, and cellular localization.

Key Applications

  • Determination of BTK Target Occupancy: Quantify the extent of BTK engagement by Ibrutinib or other BTK inhibitors in live cells.

  • In-situ Labeling and Visualization: Visualize the subcellular localization of BTK.

  • Pull-down of BTK and Associated Proteins: Isolate BTK and its interacting partners for subsequent analysis by Western blotting or mass spectrometry.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the use of this compound and related probes.

ParameterValueCell Type/SystemReference
This compound IC50 for BTK 0.755-1.02 nMBiochemical Assay[5][7]
Ibrutinib IC50 for BTK ~2 nMPurified BTK enzyme[8]
Ibrutinib-BFL IC50 for BTK ~200 nMPurified BTK enzyme[8]
Tirabrutinib-biotin probe IC50 for BTK 4.7 nMBiochemical Assay[9]
Tirabrutinib EC50 for BTK occupancy 72 nM (Ramos B cells), 92 nM (PBMCs), 99 nM (whole blood)Cellular Assays[9]

Signaling Pathway

The B-cell receptor (BCR) signaling pathway is critical for B-cell development, activation, and survival. BTK is a key mediator in this pathway. Upon antigen binding to the BCR, a cascade of phosphorylation events is initiated, leading to the activation of BTK. Activated BTK, in turn, phosphorylates downstream targets, including phospholipase C gamma 2 (PLCγ2), which ultimately results in the activation of transcription factors like NF-κB, promoting cell proliferation and survival.[2][10][11] Ibrutinib's irreversible inhibition of BTK disrupts this signaling cascade.[2]

BTK_Signaling_Pathway BTK Signaling Pathway and Ibrutinib Inhibition BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK Kinases BCR->LYN_SYK Activation Antigen Antigen Antigen->BCR Binding BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK Phosphorylation & Activation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation Ibrutinib Ibrutinib Ibrutinib->BTK Irreversible Inhibition (Cys481) Downstream Downstream Signaling (e.g., NF-κB, MAPK) PLCG2->Downstream Response Cell Proliferation & Survival Downstream->Response

Caption: BTK signaling pathway and the inhibitory action of Ibrutinib.

Experimental Protocols

Protocol 1: In-Situ Labeling of BTK in Live Cells for Microscopic Visualization

This protocol describes the use of this compound followed by fluorescently labeled streptavidin for the visualization of BTK in live cells.

Materials:

  • Cells expressing BTK (e.g., Ramos, Toledo, or primary B-cells)

  • Complete cell culture medium

  • This compound probe (stored at -20°C)

  • Unlabeled Ibrutinib (for competition control)

  • DMSO (for dissolving probe and inhibitor)

  • Phosphate-Buffered Saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Fluorescently labeled streptavidin (e.g., Streptavidin-Alexa Fluor 488)

  • DAPI or Hoechst stain (for nuclear counterstaining)

  • Microscopy-grade mounting medium

  • Glass coverslips and microscope slides

Procedure:

  • Cell Seeding: Seed cells onto glass coverslips in a culture plate and allow them to adhere overnight. For suspension cells, cytospin preparation can be performed after labeling.

  • Probe Preparation: Prepare a stock solution of this compound in DMSO. A typical starting concentration for the working solution is 1 µM, which can be optimized.

  • Competition Control (Optional but Recommended): To demonstrate specificity, pre-incubate a set of cells with a 100-fold excess of unlabeled Ibrutinib for 1 hour before adding the this compound probe.

  • Labeling: Treat the cells with the this compound working solution in complete culture medium for 1-2 hours at 37°C.

  • Washing: Wash the cells three times with warm PBS to remove unbound probe.

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific binding sites by incubating the cells with 1% BSA in PBS for 30 minutes.

  • Streptavidin Staining: Incubate the cells with fluorescently labeled streptavidin (diluted in blocking buffer according to the manufacturer's instructions) for 1 hour at room temperature in the dark.

  • Nuclear Counterstaining: Incubate the cells with DAPI or Hoechst stain for 5-10 minutes.

  • Mounting: Wash the cells three times with PBS and mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope with the appropriate filter sets.

In_Situ_Labeling_Workflow In-Situ BTK Labeling Workflow Start Seed Cells on Coverslips Labeling Incubate with This compound Start->Labeling Wash1 Wash to Remove Unbound Probe Labeling->Wash1 Fixation Fix Cells Wash1->Fixation Permeabilization Permeabilize Cells Fixation->Permeabilization Blocking Block Non-specific Sites Permeabilization->Blocking Staining Incubate with Fluorescent Streptavidin Blocking->Staining Wash2 Wash Staining->Wash2 Mounting Mount on Slides Wash2->Mounting Imaging Fluorescence Microscopy Mounting->Imaging

Caption: Workflow for in-situ labeling of BTK using this compound.

Protocol 2: BTK Target Occupancy Assay

This protocol provides a method to determine the percentage of BTK bound by an inhibitor in live cells.

Materials:

  • BTK-expressing cells

  • BTK inhibitor of interest

  • This compound probe

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Streptavidin-coated plates

  • Anti-BTK antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 1 M H2SO4)

  • Plate reader

Procedure:

  • Cell Treatment: Treat cells with varying concentrations of the BTK inhibitor for a desired period. Include a vehicle-only control (0% occupancy) and a saturating concentration of unlabeled Ibrutinib (100% occupancy).

  • Probe Labeling: Add a fixed, non-saturating concentration of this compound to the cells and incubate for 1-2 hours at 37°C. This will label the BTK molecules that are not occupied by the inhibitor.

  • Cell Lysis: Wash the cells with cold PBS and lyse them on ice using a suitable lysis buffer.

  • Quantification of Labeled BTK: a. Coat a streptavidin plate with the cell lysates overnight at 4°C. b. Wash the plate to remove unbound proteins. c. Add an anti-BTK primary antibody and incubate for 1-2 hours. d. Wash and add an HRP-conjugated secondary antibody. e. After incubation and washing, add TMB substrate and measure the absorbance at 450 nm after adding the stop solution.

  • Calculation of BTK Occupancy:

    • The signal is inversely proportional to the inhibitor occupancy.

    • Percent Occupancy = (1 - (Signal_inhibitor - Signal_100%_occupancy) / (Signal_0%_occupancy - Signal_100%_occupancy)) * 100

Target_Occupancy_Workflow BTK Target Occupancy Assay Workflow Start Treat Cells with BTK Inhibitor Labeling Add this compound to Label Free BTK Start->Labeling Lysis Cell Lysis Labeling->Lysis Capture Capture Biotinylated BTK on Streptavidin Plate Lysis->Capture Detection Detect Captured BTK with Anti-BTK Antibody Capture->Detection Quantification Quantify Signal Detection->Quantification Calculation Calculate % Occupancy Quantification->Calculation

Caption: Workflow for determining BTK target occupancy.

Protocol 3: Pull-Down of BTK Using this compound

This protocol details the isolation of BTK from cell lysates for subsequent analysis.

Materials:

  • BTK-expressing cells

  • This compound probe

  • Cell lysis buffer

  • Streptavidin-conjugated magnetic beads or agarose resin

  • Wash buffer (e.g., lysis buffer with lower detergent concentration)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

Procedure:

  • Cell Labeling: Treat live cells with this compound as described in Protocol 1, step 4.

  • Cell Lysis: Wash the cells with cold PBS and lyse them.

  • Bead Preparation: Wash the streptavidin beads according to the manufacturer's instructions.

  • Incubation with Lysate: Add the cell lysate to the prepared beads and incubate for 2-4 hours or overnight at 4°C with gentle rotation to allow the biotinylated BTK to bind to the streptavidin.

  • Washing: Pellet the beads (by centrifugation or using a magnetic rack) and wash them extensively with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads by resuspending them in SDS-PAGE sample buffer and heating at 95-100°C for 5-10 minutes.

  • Analysis: The eluted proteins can be analyzed by SDS-PAGE and Western blotting using an anti-BTK antibody or subjected to mass spectrometry for identification of interacting proteins.

Troubleshooting and Considerations

  • Probe Concentration: The optimal concentration of this compound should be determined empirically for each cell type and application to ensure sufficient signal without causing cellular toxicity.

  • Specificity: Always include a competition control with unlabeled Ibrutinib to confirm that the observed signal is specific to BTK.

  • Off-Target Effects: Be aware that Ibrutinib can bind to other kinases with a cysteine residue in a similar position, although with lower affinity.[9]

  • Cell Viability: Monitor cell viability throughout the experiment, as prolonged incubation with high concentrations of the probe or inhibitor may be toxic.

  • Background Signal: Thorough washing is crucial to minimize background signal from unbound probe and non-specifically bound proteins. The use of a blocking agent is also recommended.

By following these protocols, researchers can effectively utilize this compound as a versatile tool to investigate the biology of BTK in live cells, aiding in the development and characterization of novel BTK inhibitors.

References

Application Notes and Protocols for Ibrutinib-Biotin Sample Preparation for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway.[1][2][3][4] Its targeted action has revolutionized the treatment of various B-cell malignancies.[3] To understand the full spectrum of Ibrutinib's interactions within the cellular environment, including on-target and potential off-target effects, chemical proteomics approaches are invaluable.[5][6] An Ibrutinib-biotin probe, which consists of the Ibrutinib molecule linked to biotin, allows for the affinity-based enrichment of its binding partners from cell lysates for subsequent identification and quantification by mass spectrometry.[7][8][9][10][11][12]

These application notes provide a detailed protocol for the preparation of samples using an this compound probe for mass spectrometry-based proteomic analysis. The described workflow covers cell lysis, affinity purification of this compound targets, and on-bead digestion for sample preparation prior to LC-MS/MS analysis.

Signaling Pathway of Ibrutinib

Ibrutinib primarily targets BTK, a key kinase in the B-cell receptor signaling pathway. Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK.[1] Activated BTK then phosphorylates downstream substrates, including phospholipase C gamma 2 (PLCγ2), which in turn triggers a cascade of events leading to cell proliferation, survival, and migration.[2][3] Ibrutinib covalently binds to a cysteine residue (Cys481) in the active site of BTK, irreversibly inhibiting its kinase activity and thereby blocking the downstream signaling cascade.[2][3]

Ibrutinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR BCR LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK BTK BTK SYK->BTK Activation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation Ibrutinib Ibrutinib Ibrutinib->BTK Inhibition (Covalent Binding) Calcium Ca²⁺ Mobilization PLCG2->Calcium Proliferation Cell Proliferation & Survival Calcium->Proliferation

Ibrutinib's mechanism of action in the BCR signaling pathway.

Experimental Workflow

The overall experimental workflow for this compound sample preparation involves several key steps, from cell culture and treatment to the final preparation of peptides for mass spectrometry analysis. This process is designed to specifically isolate proteins that interact with Ibrutinib.

Experimental_Workflow A Cell Culture & Lysis B Protein Quantification A->B C This compound Probe Incubation (Competition Experiment) B->C D Streptavidin Affinity Purification C->D E Washing Steps D->E F On-Bead Digestion (Trypsin) E->F G Peptide Desalting & Cleanup F->G H LC-MS/MS Analysis G->H

Workflow for this compound pulldown and sample preparation.

Experimental Protocols

Cell Lysis

This protocol is designed for adherent cells. For suspension cells, collect by centrifugation and wash with PBS.

  • Reagents:

    • Phosphate-Buffered Saline (PBS), ice-cold

    • Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.5% NP-40. Immediately before use, add protease and phosphatase inhibitors.

  • Procedure:

    • Wash cultured cells twice with ice-cold PBS.[13]

    • Aspirate PBS and add ice-cold lysis buffer to the culture dish.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[13]

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (protein lysate) to a new pre-chilled tube.

Protein Quantification
  • Procedure:

    • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).

    • Normalize the protein concentration of all samples with lysis buffer. A typical starting amount is 1-5 mg of total protein per pulldown.[14]

This compound Affinity Pulldown (Competition Experiment)

To distinguish specific binders from non-specific ones, a competition experiment is crucial. Here, a control sample is pre-incubated with an excess of free Ibrutinib before adding the this compound probe.

  • Reagents:

    • This compound probe (e.g., 1 µM final concentration)[7]

    • Free Ibrutinib (for competition control, e.g., 50-100 µM final concentration)

    • DMSO (vehicle control)

  • Procedure:

    • For each condition (this compound and competition control), take an equal amount of protein lysate (e.g., 1 mg in 1 mL).

    • Competition Control: Add free Ibrutinib to the lysate and incubate for 1 hour at 4°C with gentle rotation.

    • Vehicle Control: Add an equivalent volume of DMSO to the other lysate and incubate under the same conditions.

    • Add the this compound probe to both lysates and incubate for 2 hours at 4°C with gentle rotation.

Streptavidin Affinity Purification
  • Reagents:

    • Streptavidin-conjugated magnetic beads or agarose resin.[15][16]

    • Wash Buffer 1: Lysis buffer

    • Wash Buffer 2: 50 mM Tris-HCl pH 7.4, 500 mM NaCl, 0.1% Triton X-100

    • Wash Buffer 3: 50 mM Tris-HCl pH 7.4

  • Procedure:

    • Equilibrate the streptavidin beads by washing them three times with lysis buffer.

    • Add the equilibrated beads to the lysates from the previous step.

    • Incubate for 1-2 hours at 4°C with gentle rotation to allow the biotinylated probe-protein complexes to bind to the beads.

    • Pellet the beads using a magnetic rack or centrifugation.

    • Discard the supernatant and wash the beads sequentially with:

      • Wash Buffer 1 (three times)

      • Wash Buffer 2 (twice)

      • Wash Buffer 3 (twice)

On-Bead Digestion

This method of digesting the proteins directly on the beads reduces sample loss and contamination.[14][17][18][19][20][21]

  • Reagents:

    • Reduction Buffer: 10 mM DTT in 50 mM Ammonium Bicarbonate (AmBic)

    • Alkylation Buffer: 55 mM Iodoacetamide (IAA) in 50 mM AmBic (prepare fresh and protect from light)

    • Trypsin (mass spectrometry grade)

    • 50 mM Ammonium Bicarbonate (AmBic)

    • Formic Acid (FA)

  • Procedure:

    • After the final wash, resuspend the beads in 50 µL of reduction buffer.

    • Incubate at 56°C for 30 minutes.

    • Cool to room temperature.

    • Add 5 µL of alkylation buffer and incubate in the dark at room temperature for 20 minutes.

    • Add trypsin (e.g., 1 µg) to the bead suspension.

    • Incubate overnight at 37°C with shaking.

    • Pellet the beads and transfer the supernatant containing the peptides to a new tube.

    • To quench the digestion, acidify the peptide solution with formic acid to a final concentration of 0.1-1%.

Peptide Desalting
  • Procedure:

    • Desalt and concentrate the peptides using C18 StageTips or ZipTips according to the manufacturer's protocol.

    • Elute the peptides in a solution of 50-80% acetonitrile with 0.1% formic acid.

    • Dry the peptides in a vacuum centrifuge and store at -80°C until LC-MS/MS analysis.

Data Presentation

Quantitative data from mass spectrometry experiments can be summarized to compare the abundance of proteins identified in the this compound pulldown versus the competition control. The table below illustrates a hypothetical dataset. A significant decrease in the ratio for a protein in the presence of the competitor suggests a specific interaction with Ibrutinib.

Protein IDGene NameThis compound Pulldown (Normalized Abundance)Competition Control (Normalized Abundance)Ratio (Pulldown/Control)
P42212BTK150.75.229.0
P06241LYN85.378.91.1
P08631SYK92.185.41.1
Q9Y243TEC45.63.114.7
P19174BLK33.84.57.5
P12931SRC25.118.91.3
P41240BMX28.42.710.5
P25963ITK12.51.86.9

This table contains representative data and is for illustrative purposes only.

Conclusion

The use of an this compound probe coupled with mass spectrometry is a powerful technique for identifying the direct and indirect cellular targets of this important kinase inhibitor.[6][14][22][23] The protocols outlined in these application notes provide a robust framework for researchers to perform these experiments, from initial cell sample preparation to the generation of peptides ready for mass spectrometric analysis. Careful execution of these steps, particularly the competition experiment, is critical for distinguishing specific interactors from non-specific background proteins, ultimately leading to a deeper understanding of Ibrutinib's mechanism of action.

References

Application Notes and Protocols: Ibrutinib-Biotin for Target Engagement and Pull-Down Assays in Cell Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ibrutinib is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway.[1][2][3] It forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to irreversible inhibition.[4] Understanding the engagement of Ibrutinib with its target kinase and identifying its off-target interactions within the cellular environment are crucial for drug development and mechanistic studies. Ibrutinib-biotin is a chemical probe that consists of Ibrutinib linked to biotin via a long chain linker, allowing for the detection and isolation of its binding partners from complex biological mixtures such as cell extracts.[5]

These application notes provide a detailed protocol for utilizing this compound to perform target engagement and pull-down experiments in cell extracts. The protocol covers cell lysis, incubation with the biotinylated probe, capture of probe-target complexes using streptavidin-conjugated beads, and subsequent analysis.

Quantitative Data Summary

The following table summarizes the inhibitory concentrations (IC50) of this compound against a panel of kinases, providing insight into its selectivity.

KinaseIC50 (nM)
BTK0.755 - 1.02
TEC1.71 - 2.29
BLK3.66 - 4.27
BMX4.42 - 5.57
LCK5.99 - 6.92
Src33.8 - 36.3
ITK187 - 198
JAK35340 - 4870

Data compiled from multiple sources.[5]

Signaling Pathway

Ibrutinib targets BTK, a key kinase in the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, a signaling cascade is initiated, involving the phosphorylation of ITAMs by Src-family kinases, which in turn recruits and activates Syk and BTK.[1][2][6] Activated BTK then phosphorylates and activates phospholipase C gamma 2 (PLCγ2), leading to downstream signaling events that promote B-cell proliferation, survival, and differentiation. Ibrutinib's inhibition of BTK disrupts this pathway.

BCR_Signaling_Pathway cluster_membrane Plasma Membrane BCR BCR Lyn Lyn BCR->Lyn activates Syk Syk Lyn->Syk activates BTK BTK Syk->BTK activates PLCG2 PLCγ2 BTK->PLCG2 activates Downstream_Signaling Downstream Signaling (Proliferation, Survival) PLCG2->Downstream_Signaling Antigen Antigen Antigen->BCR binds Ibrutinib Ibrutinib Ibrutinib->BTK inhibits

B-cell receptor (BCR) signaling pathway and Ibrutinib's point of inhibition.

Experimental Workflow

The overall experimental workflow for an this compound pull-down assay involves preparing cell lysates, incubating with the probe, capturing the probe-target complexes, washing away non-specific binders, and eluting the captured proteins for analysis by methods such as Western blotting or mass spectrometry.

experimental_workflow start Start: Cultured Cells cell_lysis 1. Cell Lysis start->cell_lysis pre_clearing 2. Pre-clearing Lysate (Optional) cell_lysis->pre_clearing incubation 3. Incubation with This compound Probe pre_clearing->incubation capture 4. Capture with Streptavidin Beads incubation->capture wash 5. Washing Steps capture->wash elution 6. Elution of Bound Proteins wash->elution analysis 7. Analysis (Western Blot / Mass Spec) elution->analysis end End: Data analysis->end

Workflow for this compound pull-down assay.

Experimental Protocols

Materials and Reagents
  • This compound probe: (e.g., MedChemExpress, HY-100342)

  • Cell Lines: BTK-expressing cell line (e.g., DOHH2) and a negative control cell line (e.g., Jurkat).

  • Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS) or a milder buffer like 1X PBS with 1% NP-40.

  • Protease and Phosphatase Inhibitor Cocktails: (e.g., Roche cOmplete™, PhosSTOP™)

  • Streptavidin-conjugated magnetic beads: (e.g., NEB, #S1420S or Thermo Fisher, Dynabeads™ M-280)

  • Wash Buffer: Lysis buffer without inhibitors or a Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Elution Buffer: 2X SDS-PAGE sample buffer (e.g., Laemmli buffer) or a non-denaturing elution buffer (e.g., wash buffer containing 2-4 mM free biotin).

  • BCA Protein Assay Kit: For protein concentration determination.

  • Reagents for Western Blotting: Primary antibodies (e.g., anti-BTK), HRP-conjugated secondary antibodies, and ECL substrate.

Protocol Steps

1. Cell Lysate Preparation

  • Culture cells to the desired density (e.g., ~80-90% confluency for adherent cells or a concentration of 1-2 x 10^7 cells/mL for suspension cells).

  • Harvest cells by centrifugation (for suspension cells) or scraping (for adherent cells).

  • Wash the cell pellet once with ice-cold PBS.

  • Resuspend the cell pellet in ice-cold lysis buffer supplemented with freshly added protease and phosphatase inhibitors. A typical volume is 1 mL of lysis buffer per 10^7 cells.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.

  • Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant (cell extract) to a new pre-chilled tube.

  • Determine the protein concentration of the lysate using a BCA protein assay. Adjust the concentration to 1-2 mg/mL with lysis buffer.

2. This compound Incubation

  • Aliquot 500 µL to 1 mL of the cell extract into microcentrifuge tubes.

  • For competitive binding/target engagement: Pre-incubate a control lysate with an excess of unlabeled Ibrutinib (e.g., 1 µM) for 1 hour at 4°C to block the specific binding sites.[5]

  • Add this compound probe to the lysates. A final concentration of 1 µM is a common starting point.[5] For dose-response experiments, a range of concentrations should be tested.

  • Incubate the lysates with the probe for 1-2 hours at 4°C with gentle end-over-end rotation.

3. Capture of Probe-Target Complexes

  • While the lysates are incubating, prepare the streptavidin magnetic beads. Resuspend the beads in their storage buffer by vortexing.

  • Transfer the required amount of bead slurry to a new tube. The binding capacity of the beads should be considered (e.g., 30 µg of biotinylated protein per mg of beads).[7]

  • Place the tube on a magnetic rack to pellet the beads, and carefully remove the supernatant.

  • Wash the beads 2-3 times with lysis buffer (without inhibitors) by resuspending the beads and then pelleting them on the magnetic rack.

  • After the final wash, resuspend the beads in a volume of lysis buffer equal to the original volume of bead slurry taken.

  • Add the equilibrated streptavidin beads to each lysate sample from step 2.

  • Incubate for 1 hour at 4°C with gentle end-over-end rotation.

4. Washing

  • Pellet the beads on a magnetic rack and discard the supernatant.

  • Wash the beads 3-5 times with 1 mL of ice-cold wash buffer. For each wash, resuspend the beads completely in the buffer, incubate for 5 minutes with rotation, pellet the beads, and discard the supernatant.

  • After the final wash, carefully remove all residual wash buffer.

5. Elution

  • For SDS-PAGE and Western Blotting (Denaturing Elution):

    • Resuspend the washed beads in 30-50 µL of 1X or 2X SDS-PAGE sample buffer.

    • Boil the samples at 95-100°C for 5-10 minutes to elute the bound proteins and denature them.

    • Pellet the beads using a magnetic rack and load the supernatant onto an SDS-PAGE gel.

  • For Mass Spectrometry or Functional Assays (Non-Denaturing Elution):

    • Resuspend the washed beads in 50-100 µL of wash buffer containing 2-4 mM free biotin.

    • Incubate for 30-60 minutes at room temperature with gentle agitation to competitively elute the biotinylated complexes.

    • Pellet the beads on a magnetic rack and collect the supernatant containing the eluted proteins.

6. Analysis

  • Western Blotting:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Probe the membrane with a primary antibody against the target of interest (e.g., anti-BTK).

    • Incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate. A significant reduction in the band intensity in the sample pre-incubated with unlabeled Ibrutinib indicates specific binding of the this compound probe.

  • Mass Spectrometry:

    • Prepare the eluted samples for mass spectrometry analysis (e.g., by in-solution or on-bead digestion).

    • Analyze the samples by LC-MS/MS to identify the proteins that were pulled down by the this compound probe. This can reveal both on-target and potential off-target interactions.

References

Application Note: Quantitative Proteomic Profiling of Ibrutinib Targets Using an Ibrutinib-Biotin Probe

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway.[1][2][3] By forming a covalent bond with a cysteine residue (C481) in the BTK active site, Ibrutinib effectively blocks downstream signaling, inhibiting the proliferation and survival of malignant B-cells.[1][2] While BTK is its primary target, Ibrutinib is also known to interact with other kinases, leading to off-target effects.[4][5]

Chemical proteomics, utilizing affinity-based probes, is a powerful strategy for identifying the direct and indirect targets of a small molecule within the complex cellular environment. This application note details a comprehensive workflow for quantitative proteomic analysis using an Ibrutinib-biotin probe.[6][7][8] This probe consists of the Ibrutinib molecule linked to a biotin tag, enabling the selective enrichment of its binding partners from cell lysates for subsequent identification and quantification by mass spectrometry (MS).[6] This methodology is invaluable for confirming on-target engagement, discovering novel off-targets, and understanding the broader mechanism of action of Ibrutinib.

Experimental Workflow

The overall workflow involves treating cell lysates with the this compound probe, capturing the probe-protein complexes using streptavidin-coated magnetic beads, performing on-bead digestion to reduce background, and analyzing the resulting peptides via liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Ibrutinib_Proteomics_Workflow cluster_Preparation Sample Preparation cluster_Enrichment Affinity Enrichment cluster_MS_Prep MS Sample Prep cluster_Analysis Data Acquisition & Analysis CellLysis Cell Lysis & Protein Quantification ProbeIncubation This compound Probe Incubation CellLysis->ProbeIncubation Competition Control: + Excess Free Ibrutinib CellLysis->Competition AffinityCapture Streptavidin Bead Capture ProbeIncubation->AffinityCapture Competition->AffinityCapture Washing Stringent Washes AffinityCapture->Washing OnBeadDigestion On-Bead Tryptic Digestion Washing->OnBeadDigestion PeptideCleanup Peptide Desalting (e.g., C18 StageTip) OnBeadDigestion->PeptideCleanup LCMS LC-MS/MS Analysis PeptideCleanup->LCMS DataAnalysis Protein ID & Label-Free Quantification LCMS->DataAnalysis

Caption: High-level workflow for Ibrutinib target identification.

Detailed Experimental Protocols

Protocol 1: Cell Lysis and Protein Quantification
  • Cell Culture: Culture cells of interest (e.g., mantle cell lymphoma or chronic lymphocytic leukemia cell lines) to approximately 80-90% confluency.

  • Harvesting: Harvest cells by centrifugation, wash twice with ice-cold phosphate-buffered saline (PBS), and pellet the cells.

  • Lysis: Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitor cocktails).

  • Homogenization: Incubate on ice for 30 minutes with periodic vortexing. Further lyse cells by sonication if necessary.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Quantification: Collect the supernatant (clarified lysate) and determine the protein concentration using a standard method such as the BCA Protein Assay.

  • Storage: Use the lysate immediately or store at -80°C.

Protocol 2: this compound Probe Pulldown Assay

This protocol includes a competitive displacement control, where an excess of free, unlabeled Ibrutinib is added to distinguish specific binders from non-specific background proteins.

  • Lysate Preparation: Dilute the clarified cell lysate to a final concentration of 1-2 mg/mL with lysis buffer. Prepare at least two aliquots per condition: one for the probe and one for the competition control.

  • Competition Control: To the control aliquot, add free Ibrutinib to a final concentration of 10-50 µM. Incubate for 1 hour at 4°C with gentle rotation.

  • Probe Incubation: Add the this compound probe to all aliquots (including the pre-incubated competition control) to a final concentration of 1 µM.[6]

  • Binding: Incubate all samples for 2 hours at 4°C with gentle rotation to allow the probe to bind to its target proteins.

  • Bead Preparation: While samples are incubating, wash high-capacity streptavidin magnetic beads three times with lysis buffer.[9]

  • Affinity Capture: Add the pre-washed streptavidin magnetic beads to each lysate sample. Incubate for 1-2 hours at 4°C with gentle rotation to capture the probe-protein complexes.[10]

  • Washing: Pellet the beads using a magnetic stand and discard the supernatant.[9] Perform a series of stringent washes to remove non-specifically bound proteins. Recommended wash steps:

    • Twice with lysis buffer.

    • Twice with high-salt buffer (e.g., 50 mM Tris-HCl pH 7.4, 500 mM NaCl, 1% Triton X-100).

    • Twice with PBS.

  • Final Wash: Perform a final wash with a buffer compatible with mass spectrometry, such as 50 mM Ammonium Bicarbonate, to remove any remaining detergents and salts. Proceed immediately to on-bead digestion.

Protocol 3: On-Bead Digestion and Sample Preparation

On-bead digestion is preferred as it minimizes the co-elution of streptavidin and antibodies that can interfere with MS analysis.[11]

  • Reduction: Resuspend the washed beads in 100 µL of 50 mM Ammonium Bicarbonate containing 10 mM Dithiothreitol (DTT). Incubate at 56°C for 30 minutes.

  • Alkylation: Cool the samples to room temperature. Add Iodoacetamide (IAA) to a final concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes.

  • Digestion: Add MS-grade Trypsin to the bead suspension (1:50 enzyme-to-protein ratio, estimated). Incubate overnight at 37°C with shaking.

  • Peptide Collection: Pellet the beads with a magnetic stand and carefully transfer the supernatant containing the digested peptides to a new tube.

  • Acidification: Acidify the peptide solution by adding trifluoroacetic acid (TFA) to a final concentration of 0.1% to stop the digestion.

  • Desalting: Clean up the peptides using C18 StageTips or equivalent solid-phase extraction methods to remove residual salts and impurities.

  • Drying: Dry the purified peptides completely in a vacuum centrifuge.

  • Reconstitution: Reconstitute the dried peptides in a small volume of MS-grade solvent (e.g., 0.1% formic acid in water) for LC-MS/MS analysis.

Data Presentation and Expected Results

Quantitative analysis, typically using label-free quantification (LFQ), compares the peptide intensities between the probe-treated sample and the competition control. Proteins that are specifically bound by the this compound probe will show a significant reduction in abundance in the competition control sample.

Table 1: Representative Quantitative Data of Ibrutinib-Binding Proteins

UniProt IDGene NameProtein DescriptionKnown TargetFold Enrichment (Probe / Competition Control)
Q06187BTK Bruton's tyrosine kinaseYes > 50
P42680TEC Tyrosine-protein kinase TecYes 25.3
P12931LCK Tyrosine-protein kinase LckYes 15.8
Q13879BMX Cytoplasmic tyrosine-protein kinase BMXYes 12.1
P00527EGFR Epidermal growth factor receptorYes 8.5
P06241CSK Tyrosine-protein kinase CSKYes 6.2
P41240BLK Tyrosine-protein kinase BlkYes 18.9
P27361ITK Tyrosine-protein kinase ITKYes 4.7
P23458JAK3 Tyrosine-protein kinase JAK3Yes 3.1

Note: Data presented are hypothetical examples based on known Ibrutinib targets to illustrate expected outcomes. Fold enrichment is calculated from LFQ intensities.[4][6][12]

Ibrutinib Signaling Pathway

Ibrutinib's primary mechanism of action is the disruption of the B-cell receptor (BCR) signaling cascade, which is crucial for the survival and proliferation of various B-cell malignancies.[1][13] The diagram below illustrates the key components of this pathway and highlights the inhibitory action of Ibrutinib on BTK.

BCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR BCR LYN LYN BCR->LYN Antigen CD19 CD19 PI3K PI3K CD19->PI3K LYN->CD19 SYK SYK LYN->SYK BTK BTK SYK->BTK AKT AKT PI3K->AKT PLCG2 PLCγ2 BTK->PLCG2 NFkB NF-κB PLCG2->NFkB AKT->NFkB Proliferation Gene Expression (Proliferation, Survival) NFkB->Proliferation Ibrutinib Ibrutinib Ibrutinib->BTK

Caption: B-cell receptor (BCR) signaling pathway inhibited by Ibrutinib.

References

Application Notes: Ibrutinib-Biotin for Activity-Based Protein Profiling of Kinases

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a crucial enzyme in B-cell receptor (BCR) signaling pathways.[1][2][3][4] Its clinical significance in treating B-cell malignancies is well-established.[5] Activity-based protein profiling (ABPP) is a powerful chemical proteomics strategy that utilizes reactive chemical probes to assess the functional state of entire enzyme families directly in native biological systems. By employing a biotinylated version of ibrutinib (ibrutinib-biotin), researchers can specifically label and identify BTK and other potential kinase targets, providing a detailed view of their activity and engagement by the inhibitor.

This document provides detailed application notes and protocols for the use of this compound in ABPP experiments to profile kinase targets in cell lysates and living cells.

Principle of the Method

The this compound probe consists of the ibrutinib scaffold linked to a biotin tag. Ibrutinib covalently binds to a conserved cysteine residue in the active site of BTK and other susceptible kinases.[6][7] This covalent interaction allows for the formation of a stable probe-enzyme complex. The biotin tag then serves as a handle for the selective enrichment of these labeled kinases from complex proteomes using streptavidin-based affinity purification. The enriched proteins can subsequently be identified and quantified by mass spectrometry, providing a profile of the kinases targeted by ibrutinib. Competitive ABPP experiments, where lysates are pre-incubated with a competing inhibitor before adding the this compound probe, can be used to determine the selectivity and potency of other kinase inhibitors.

Data Presentation

The following table summarizes the in-vitro inhibitory activity of this compound against a panel of kinases, demonstrating its high affinity for BTK and other members of the TEC kinase family.

Table 1: In-Vitro Kinase Inhibition Profile of this compound

Kinase TargetIC50 (nM)Kinase Family
BTK0.755 - 1.02TEC
TEC1.71 - 2.29TEC
BLK3.66 - 4.27SRC
BMX4.42 - 5.57TEC
LCK5.99 - 6.92SRC
Src33.8 - 36.3SRC
ITK187 - 198TEC
JAK35340 - 4870JAK

Data sourced from commercially available information on this compound probes.[8][9]

Experimental Protocols

Here, we provide detailed protocols for competitive ABPP experiments using this compound to profile kinase inhibitor targets in cell lysates.

Protocol 1: Preparation of Cell Lysates

  • Cell Culture: Culture cells of interest (e.g., DOHH2, a BTK-expressing cell line) to a density of approximately 80-90% confluency.

  • Cell Harvest: Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lysis: Add ice-cold lysis buffer (e.g., 25 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, 5% glycerol, supplemented with protease and phosphatase inhibitors).[10]

  • Homogenization: Scrape the cells and transfer the suspension to a microcentrifuge tube. Further homogenize the lysate by sonication on ice.[10][11]

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Protein Quantification: Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA assay).

  • Normalization: Adjust the protein concentration of the lysate to 1-2 mg/mL with lysis buffer. The lysate can be used immediately or stored at -80°C.

Protocol 2: Competitive Activity-Based Protein Profiling (ABPP)

  • Inhibitor Pre-incubation: Aliquot 50 µL of the cell lysate (1 mg/mL) into microcentrifuge tubes. Add the competing kinase inhibitor at various concentrations (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control. Incubate for 30 minutes at room temperature with gentle agitation.

  • This compound Labeling: Add this compound to a final concentration of 1 µM to each lysate sample.[8] Incubate for 30 minutes at room temperature with gentle agitation.

  • Quenching the Labeling Reaction: Add 2X Laemmli sample buffer to stop the reaction.

  • SDS-PAGE and Western Blotting (for validation):

    • Boil the samples at 95°C for 5 minutes.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Probe the membrane with streptavidin-HRP to detect biotinylated proteins.

    • Develop the blot using an appropriate chemiluminescent substrate.

Protocol 3: Affinity Enrichment of this compound Labeled Kinases

  • Sample Preparation: Following the labeling reaction (Protocol 2, step 2), add 4 volumes of ice-cold acetone to each sample, vortex, and incubate at -20°C for 1 hour to precipitate the proteins.

  • Protein Pellet Collection: Centrifuge at 14,000 x g for 10 minutes at 4°C. Discard the supernatant and allow the protein pellet to air dry.

  • Resuspension: Resuspend the protein pellet in a buffer containing a denaturant to ensure complete solubilization (e.g., 6 M urea in PBS).

  • Streptavidin Bead Incubation: Add pre-washed streptavidin-agarose beads to the resuspended protein solution. Incubate for 1-2 hours at room temperature on a rotator.

  • Washing: Pellet the beads by centrifugation and wash them extensively to remove non-specifically bound proteins. A series of washes with buffers of decreasing stringency is recommended (e.g., 1% SDS in PBS, 6 M urea in PBS, and finally PBS alone).

  • Elution: Elute the bound proteins from the streptavidin beads. This can be achieved by boiling the beads in SDS-PAGE sample buffer for subsequent gel-based analysis or by using elution buffers compatible with mass spectrometry (e.g., containing formic acid or by on-bead digestion).

Protocol 4: Sample Preparation for Mass Spectrometry

  • On-Bead Digestion:

    • After the final wash, resuspend the streptavidin beads in a digestion buffer (e.g., 2 M urea in 100 mM Tris-HCl, pH 8.0).

    • Reduce the proteins with dithiothreitol (DTT) and alkylate with iodoacetamide (IAA).[12]

    • Add trypsin and incubate overnight at 37°C with shaking.[12]

  • Peptide Collection: Centrifuge the beads and collect the supernatant containing the digested peptides.

  • Desalting: Desalt the peptides using a C18 StageTip or equivalent.

  • LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use a suitable search engine (e.g., MaxQuant, Mascot) to identify and quantify the enriched proteins against a human protein database.[10] The relative abundance of each identified kinase in the inhibitor-treated samples compared to the DMSO control reflects the inhibitor's potency and selectivity.

Visualizations

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

The following diagram illustrates the central role of BTK in the B-cell receptor signaling cascade. Upon antigen binding to the BCR, a series of phosphorylation events leads to the activation of BTK, which in turn activates downstream pathways crucial for B-cell proliferation, differentiation, and survival.[1][2][3] Ibrutinib and its biotinylated probe covalently bind to BTK, inhibiting its kinase activity and blocking these downstream signals.

BTK_Signaling_Pathway Antigen Antigen BCR BCR LYN LYN BCR->LYN activates SYK SYK LYN->SYK activates BTK BTK SYK->BTK activates PLCγ2 PLCγ2 BTK->PLCγ2 activates This compound This compound This compound->BTK inhibits PIP2 PIP2 PLCγ2->PIP2 IP3 IP3 PIP2->IP3 cleaves to DAG DAG PIP2->DAG cleaves to Ca_Release Ca²⁺ Release IP3->Ca_Release PKC PKC DAG->PKC Downstream_Signaling Downstream Signaling (NF-κB, MAPK, NFAT) Ca_Release->Downstream_Signaling PKC->Downstream_Signaling Cell_Response B-Cell Proliferation, Survival, Differentiation Downstream_Signaling->Cell_Response

Caption: BTK Signaling Pathway and Ibrutinib Inhibition.

Experimental Workflow for Competitive ABPP

The diagram below outlines the key steps in a competitive ABPP experiment using this compound to profile the selectivity of a kinase inhibitor.

ABPP_Workflow Cell_Lysate Cell Lysate (containing active kinases) Inhibitor_Incubation Pre-incubation with Test Inhibitor or DMSO Probe_Labeling Labeling with This compound Inhibitor_Incubation->Probe_Labeling Enrichment Affinity Enrichment (Streptavidin Beads) Probe_Labeling->Enrichment Digestion On-Bead Tryptic Digestion Enrichment->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Protein Identification and Quantification LC_MS->Data_Analysis

Caption: Competitive ABPP Experimental Workflow.

References

Application Note: Western Blot Protocol for Detecting Ibrutinib-Biotin Enriched Proteins

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway.[1][2] Dysregulation of this pathway is implicated in various B-cell malignancies. Ibrutinib-biotin is a chemical probe that consists of Ibrutinib linked to biotin via a long chain, allowing for the specific enrichment and identification of Ibrutinib's binding partners and off-targets in a complex proteome.[3][4][5][6] This application note provides a detailed protocol for the enrichment of proteins from cell lysates using this compound and their subsequent detection by Western blot.

Principle

The protocol involves the incubation of cell lysates with the this compound probe to allow for covalent binding to BTK and other potential targets. The biotinylated protein-probe complexes are then captured using streptavidin-conjugated magnetic beads. After stringent washing steps to remove non-specifically bound proteins, the enriched proteins are eluted and resolved by SDS-PAGE, followed by transfer to a membrane for Western blot analysis using specific antibodies.

Experimental Protocols

Materials and Reagents

  • Cells of interest (e.g., B-cell lymphoma cell lines)

  • This compound probe (stored at -20°C)

  • Ibrutinib (for competition assay)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • Streptavidin-conjugated magnetic beads

  • Wash Buffer 1 (e.g., PBS with 1% Triton X-100)

  • Wash Buffer 2 (e.g., PBS with 0.1% Triton X-100)

  • Elution Buffer (e.g., 2x Laemmli sample buffer with DTT)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-BTK, anti-phospho-BTK)

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate

  • Western blot imaging system

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_enrichment Protein Enrichment cluster_western_blot Western Blot Analysis cell_culture Cell Culture cell_lysis Cell Lysis cell_culture->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant probe_incubation Incubate with This compound Probe protein_quant->probe_incubation streptavidin_capture Capture with Streptavidin Beads probe_incubation->streptavidin_capture washing Wash Beads streptavidin_capture->washing elution Elute Enriched Proteins washing->elution sds_page SDS-PAGE elution->sds_page transfer Protein Transfer sds_page->transfer blocking Blocking transfer->blocking antibody_incubation Primary Antibody/Streptavidin-HRP Incubation blocking->antibody_incubation detection Chemiluminescent Detection antibody_incubation->detection

Caption: Experimental workflow for the enrichment and detection of this compound targets.

Protocol Steps

1. Cell Lysis and Protein Quantification

  • Harvest cultured cells and wash with ice-cold PBS.

  • Lyse the cells in an appropriate lysis buffer containing protease and phosphatase inhibitors.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of the lysate using a BCA protein assay.

2. This compound Probe Incubation and Protein Enrichment

  • Dilute the cell lysate to a final concentration of 1 mg/mL.

  • For a competition control, pre-incubate a sample of the lysate with an excess of free Ibrutinib (e.g., 1 µM) for 1 hour at 4°C before adding the this compound probe.[7]

  • Add the this compound probe to the lysate at a final concentration of 1 µM.[7]

  • Incubate the mixture for 2 hours at 4°C with gentle rotation.

  • Add pre-washed streptavidin-conjugated magnetic beads to the lysate and incubate for another hour at 4°C with gentle rotation to capture the biotinylated protein complexes.

  • Pellet the beads using a magnetic stand and discard the supernatant.

  • Wash the beads three times with Wash Buffer 1, followed by three washes with Wash Buffer 2 to remove non-specifically bound proteins.

3. Elution and Sample Preparation for Western Blot

  • After the final wash, remove all residual buffer.

  • Add Elution Buffer (e.g., 2x Laemmli sample buffer) to the beads and boil at 95-100°C for 5-10 minutes to elute the enriched proteins.

  • Centrifuge briefly and collect the supernatant containing the eluted proteins.

4. Western Blotting

  • Load the eluted protein samples onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-BTK) overnight at 4°C, following the manufacturer's recommended dilution.

  • To detect all biotinylated proteins, incubate the membrane with a Streptavidin-HRP conjugate for 1 hour at room temperature.

  • Wash the membrane extensively with TBST.

  • If a primary antibody was used, incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.

Data Presentation

Table 1: Quantitative Analysis of BTK Phosphorylation Inhibition by Ibrutinib

The following table presents representative quantitative data from a Western blot analysis showing the dose-dependent effect of Ibrutinib on the phosphorylation of BTK at Tyr223 in Raji cells. Data is presented as the mean ± standard deviation of the relative band intensity normalized to the untreated control.

Ibrutinib Concentration (µM)Relative p-BTK (Tyr223) Intensity (%)Reference
0 (DMSO control)100 ± 0[8]
0.1Significantly decreased[8]
0.2Significantly decreased[8]
0.5Significantly decreased[8]
1.0Significantly decreased[8]
5.0Significantly decreased[8]
10.0Significantly decreased[8]

Note: The original study showed a significant decrease at all tested concentrations (p < 0.005 to p < 0.00001), but did not provide specific percentage values for each concentration.[8]

Signaling Pathway

B-Cell Receptor Signaling Pathway and Ibrutinib's Mechanism of Action

bcr_signaling BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk BTK BTK Lyn_Syk->BTK PLCg2 PLCγ2 BTK->PLCg2 Ibrutinib Ibrutinib Ibrutinib->BTK Covalent Inhibition Downstream Downstream Signaling (e.g., NF-κB, MAPK) PLCg2->Downstream

Caption: Ibrutinib covalently inhibits BTK, blocking downstream signaling.

Troubleshooting

  • High Background: Increase the number and duration of washes. Optimize the concentration of the Streptavidin-HRP conjugate. Ensure the blocking step is sufficient.

  • No Signal: Confirm the activity of the this compound probe. Ensure complete elution of the enriched proteins. Verify the primary antibody and secondary/streptavidin conjugates are active.

  • Non-specific Bands: Include a competition control with free Ibrutinib to identify specific binding partners. Optimize the stringency of the wash buffers.

The use of an this compound probe coupled with Western blotting is a powerful technique to identify and validate the targets of Ibrutinib. This protocol provides a robust framework for researchers to investigate the mechanism of action of Ibrutinib and to discover novel off-target effects that may contribute to its therapeutic efficacy or toxicity. Careful optimization of each step is crucial for obtaining high-quality, reproducible results.

References

Application Notes and Protocols for Monitoring BTK Occupancy Using Ibrutinib-Biotin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bruton's tyrosine kinase (BTK) is a critical enzyme in the B-cell receptor (BCR) signaling pathway, playing a pivotal role in B-cell proliferation, differentiation, and survival.[1][2][3] Dysregulation of the BCR pathway is implicated in various B-cell malignancies, making BTK a key therapeutic target.[4][5][6] Ibrutinib is a potent and irreversible inhibitor of BTK that covalently binds to a cysteine residue (Cys481) in the BTK active site, leading to sustained inhibition of its enzymatic activity.[1][4][7][8]

Monitoring the extent of BTK engagement by Ibrutinib in cells is crucial for understanding its pharmacodynamics and for the development of novel BTK inhibitors. Ibrutinib-biotin is a chemical probe consisting of Ibrutinib linked to biotin, which allows for the detection and quantification of unoccupied BTK.[9] This document provides detailed application notes and protocols for using this compound to monitor BTK occupancy in cells.

Principle of the Assay

The BTK occupancy assay using this compound is a competitive binding assay. Cells are first treated with a BTK inhibitor (e.g., Ibrutinib or a novel compound). After treatment, the remaining unoccupied BTK is labeled with a biotinylated Ibrutinib probe. The amount of bound probe, which is inversely proportional to the occupancy by the test inhibitor, can then be quantified using various detection methods such as flow cytometry or ELISA, typically employing streptavidin conjugated to a fluorophore or an enzyme.

Data Presentation

This compound Probe Characteristics
ParameterValueReference
Target Bruton's tyrosine kinase (BTK)[9]
IC50 (BTK) 0.755 - 1.02 nM[10][9]
Other TEC Family Kinase IC50s TEC: 1.71-2.29 nM, BMX: 4.42-5.57 nM, ITK: 0.187-0.198 µM[10][9]
Other Kinase IC50s BLK: 3.66-4.27 nM, LCK: 5.99-6.92 nM, Src: 33.8-36.3 nM, JAK3: 5.34-4.87 µM[10][9]
Reported BTK Occupancy Data
Cell TypeTreatmentDoseTimeBTK OccupancyReference
CLL Patient CellsIbrutinib420 mg/day4 and 24 hours96 - 99%[11]
Ramos B cellsAVL-2925.9 nM (EC50)1 hour50%[12]
CLL Patient CellsAcalabrutinib100 mg BID (trough)-97%[13]
TMD8 xenograft tumorABBV-10530 mg/kg BID (trough)-≥90%[14]
CLL Patient CellsIbrutinib280 mg/day (simulation)->90% in 96% of patients[15]

Signaling Pathway

The B-cell receptor signaling pathway is initiated upon antigen binding, leading to the activation of a cascade of downstream kinases, with BTK playing a central role.[1][2] Inhibition of BTK by Ibrutinib blocks this signaling cascade, thereby inhibiting B-cell proliferation and survival.[4][8]

BTK_Signaling_Pathway BTK Signaling Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Antigen Antigen->BCR BTK BTK LYN_SYK->BTK PLCG2 PLCγ2 BTK->PLCG2 IP3_DAG IP3 / DAG PLCG2->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC Downstream Downstream Signaling (NF-κB, MAPK, NFAT) Ca_PKC->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Ibrutinib Ibrutinib Ibrutinib->BTK

Caption: BTK Signaling Pathway and Ibrutinib Inhibition.

Experimental Workflow

The general workflow for a BTK occupancy assay involves cell treatment, lysis (for plate-based assays) or permeabilization (for flow cytometry), labeling with this compound, and subsequent detection.

Experimental_Workflow BTK Occupancy Assay Workflow cluster_cell_prep Cell Preparation & Treatment cluster_labeling Labeling cluster_detection Detection Cell_Isolation Isolate Target Cells (e.g., PBMCs) Inhibitor_Treatment Incubate with BTK Inhibitor Cell_Isolation->Inhibitor_Treatment Lysis_Perm Cell Lysis or Permeabilization Inhibitor_Treatment->Lysis_Perm Probe_Incubation Incubate with This compound Probe Lysis_Perm->Probe_Incubation Streptavidin_Conj Add Streptavidin-Conjugate (e.g., SA-PE for Flow) Probe_Incubation->Streptavidin_Conj Wash Wash Steps Streptavidin_Conj->Wash Acquisition Data Acquisition (Flow Cytometry or Plate Reader) Wash->Acquisition Data_Analysis Data_Analysis Acquisition->Data_Analysis Calculate % Occupancy

Caption: General workflow for a BTK occupancy assay.

Experimental Protocols

Protocol 1: BTK Occupancy Measurement by Flow Cytometry

This protocol is adapted for peripheral blood mononuclear cells (PBMCs).

Materials:

  • Ibrutinib or other BTK inhibitor

  • This compound probe

  • FACS buffer (e.g., PBS with 0.5% BSA and 0.1% sodium azide)

  • Fixation/Permeabilization Buffer

  • Streptavidin conjugated to a fluorophore (e.g., Phycoerythrin - PE)

  • Cell surface marker antibodies (e.g., CD19 for B-cells)

  • PBMCs isolated from whole blood

Procedure:

  • Cell Treatment:

    • Resuspend PBMCs to a concentration of 10 x 10^6 cells/mL in appropriate cell culture medium.

    • Add the BTK inhibitor at the desired concentrations. Include a vehicle-only control (for 0% occupancy) and a saturating dose of Ibrutinib (for 100% occupancy).

    • Incubate for the desired time (e.g., 2 hours) at 37°C.

  • Surface Staining:

    • Wash the cells twice with cold FACS buffer.

    • Resuspend the cells in 100 µL of FACS buffer and add cell surface antibodies (e.g., anti-CD19).

    • Incubate for 15-30 minutes at 4°C in the dark.

    • Wash the cells twice with cold FACS buffer.

  • Fixation and Permeabilization:

    • Resuspend the cell pellet in fixation/permeabilization buffer according to the manufacturer's instructions.

    • Incubate for 20 minutes at room temperature in the dark.

    • Wash the cells twice with permeabilization buffer.

  • This compound Labeling:

    • Resuspend the fixed and permeabilized cells in permeabilization buffer.

    • Add the this compound probe to a final concentration of 1 µM.

    • Incubate for 1 hour at room temperature in the dark.

    • Wash the cells twice with permeabilization buffer.

  • Streptavidin Staining:

    • Resuspend the cell pellet in permeabilization buffer.

    • Add streptavidin-PE (or other conjugate) at the manufacturer's recommended dilution.

    • Incubate for 30 minutes at room temperature in the dark.

    • Wash the cells twice with permeabilization buffer.

  • Data Acquisition:

    • Resuspend the cells in FACS buffer.

    • Acquire data on a flow cytometer, gating on the B-cell population (e.g., CD19-positive cells).

  • Data Analysis:

    • Determine the median fluorescence intensity (MFI) of the streptavidin-PE signal for each sample.

    • Calculate BTK occupancy using the following formula: % Occupancy = (1 - (MFI_sample - MFI_100%_occupancy) / (MFI_0%_occupancy - MFI_100%_occupancy)) * 100

Protocol 2: BTK Occupancy Measurement by ELISA-based Method

This protocol is suitable for cell lysates.

Materials:

  • Ibrutinib or other BTK inhibitor

  • This compound probe

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Streptavidin-coated microplates

  • Anti-BTK antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 1M H2SO4)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 5% BSA in wash buffer)

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with the BTK inhibitor as described in Protocol 1, step 1.

    • Wash the cells with cold PBS and lyse the cells in lysis buffer.[14]

    • Clarify the lysate by centrifugation and collect the supernatant.

    • Determine the total protein concentration of the lysates.

  • Capture of Unoccupied BTK:

    • Incubate the cell lysates with the this compound probe (e.g., 1 µM) for 1 hour at room temperature to label the unoccupied BTK.

    • Add the lysates to a streptavidin-coated plate and incubate for 2 hours at room temperature to capture the this compound-BTK complexes.

    • Wash the plate three times with wash buffer.

  • Detection of Captured BTK:

    • Block the plate with blocking buffer for 1 hour at room temperature.

    • Wash the plate three times.

    • Add the primary anti-BTK antibody and incubate for 2 hours at room temperature.

    • Wash the plate three times.

    • Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

    • Wash the plate five times.

  • Signal Development and Measurement:

    • Add TMB substrate and incubate until sufficient color development.

    • Stop the reaction with stop solution.

    • Read the absorbance at 450 nm on a microplate reader.

  • Data Analysis:

    • Normalize the absorbance readings to the total protein concentration.

    • Calculate BTK occupancy using a similar formula as in the flow cytometry protocol, substituting absorbance for MFI.

Concluding Remarks

The use of this compound probes provides a robust and quantitative method for assessing the target engagement of BTK inhibitors in a cellular context. The protocols outlined above for flow cytometry and ELISA-based methods can be adapted for various cell types and experimental conditions. Accurate determination of BTK occupancy is invaluable for preclinical and clinical studies aimed at optimizing dosing regimens and evaluating the efficacy of novel BTK-targeting therapies.

References

Troubleshooting & Optimization

Troubleshooting non-specific binding in Ibrutinib-biotin pull-downs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers encountering non-specific binding in Ibrutinib-biotin pull-down experiments. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing a high background signal in my this compound pull-down, with many non-specific proteins binding to my beads. What are the common causes and how can I reduce this?

High background is a frequent issue in pull-down assays and can stem from several factors. Here’s a breakdown of potential causes and solutions:

Common Causes of Non-Specific Binding:

  • Ionic and Hydrophobic Interactions: Proteins can non-specifically adhere to the affinity resin (e.g., streptavidin beads) or the this compound probe itself through non-covalent bonds.[1][2][3]

  • Insufficient Blocking: The surfaces of the beads may have unoccupied sites that can bind proteins from the cell lysate if not properly blocked.[4][5][6]

  • Ineffective Washing: Wash steps that are not stringent enough may fail to remove weakly interacting, non-specific proteins.[1][4][7]

  • Endogenous Biotinylated Proteins: Cells naturally contain biotinylated proteins that will bind to streptavidin beads, contributing to background.[8]

  • Contaminating Nucleic Acids: Negatively charged DNA and RNA can mediate false-positive protein-protein interactions.[9]

Troubleshooting Strategies:

  • Optimize Blocking:

    • Pre-clear your lysate: Before adding the this compound probe, incubate your cell lysate with streptavidin beads alone for 1-2 hours at 4°C. This will help remove proteins that non-specifically bind to the beads.

    • Use appropriate blocking agents: Block the streptavidin beads with a blocking buffer containing proteins like Bovine Serum Albumin (BSA) or non-fat dry milk.[4][7][10] Commercial blocking solutions are also available and may offer better consistency.[11] It's crucial to use blocking agents that are free of biotin.[8][11]

  • Enhance Wash Steps:

    • Increase the number of washes: Perform at least 3-5 washes after incubating the lysate with the beads.[4][7]

    • Increase wash buffer stringency: You can increase the salt concentration (e.g., up to 500 mM NaCl) or add a non-ionic detergent (e.g., 0.1% Tween-20 or Triton X-100) to your wash buffer to disrupt weaker, non-specific interactions.[1][12] Be aware that overly harsh conditions might also disrupt the specific interaction you are studying.

  • Implement Proper Controls:

    • Beads-only control: Incubate streptavidin beads with your cell lysate without the this compound probe. This will show you which proteins bind non-specifically to the beads themselves.[13]

    • Competition control: In a parallel experiment, add an excess of free, non-biotinylated Ibrutinib to the cell lysate before adding the this compound probe. This will compete for the specific binding sites, and any proteins that are still pulled down are likely non-specific binders.

    • Negative cell line control: If possible, use a cell line that does not express the target of Ibrutinib (Bruton's tyrosine kinase, BTK) to identify off-target and non-specific interactions.[14]

Q2: What are the best blocking agents to use for this compound pull-downs, and what are the optimal conditions?

The choice of blocking agent is critical for minimizing non-specific binding.

Recommended Blocking Agents:

Blocking AgentTypical ConcentrationAdvantagesDisadvantages
Bovine Serum Albumin (BSA) 1-5% (w/v)Single purified protein, good for phospho-protein studies.[4][11]Can be a source of contaminating IgG if not high purity.[6]
Non-Fat Dry Milk 3-5% (w/v)Inexpensive and readily available.[4][11]Contains endogenous biotin and phosphoproteins, which can interfere with some assays.[8][11] Not recommended for studies involving avidin-biotin systems.[11]
Normal Serum 5% (v/v)Can reduce background from Fc-receptor binding.[6]Must be from a species different from the primary antibody if used in downstream Western blotting.
Commercial Blocking Buffers Varies by manufacturerOften protein-free, reducing cross-reactivity.[11] Consistent performance.[11]More expensive.
Fish Gelatin 0.1-0.5% (w/v)Non-mammalian protein source, reduces cross-reactivity with mammalian antibodies.[15]Can have lower blocking efficiency than milk or BSA.

Optimizing Blocking Conditions:

  • Incubation Time: A typical incubation time is 1-2 hours at room temperature or overnight at 4°C.[4][7]

  • Buffer Composition: Prepare the blocking agent in a buffer like Tris-buffered saline (TBS) or phosphate-buffered saline (PBS), often with a small amount of Tween-20 (0.05-0.1%).[4]

Q3: My pull-down is still not clean after optimizing blocking and washing. What other factors could be contributing to non-specific binding?

If you've addressed the common issues, consider these additional factors:

  • Nuclease Treatment: Contaminating DNA and RNA can act as a bridge between proteins, leading to indirect, non-specific interactions.[9] Treating your lysate with a nuclease like DNase I or an RNase can help eliminate this problem.[9][10]

  • Protease Inhibitors: Ensure you are using a fresh and complete protease inhibitor cocktail in your lysis buffer to prevent protein degradation, which can sometimes lead to non-specific interactions.[14]

  • Detergent Choice: The detergent used for cell lysis can influence which proteins are solubilized and their tendency to bind non-specifically. Consider trying different non-ionic detergents (e.g., NP-40, Triton X-100) or zwitterionic detergents (e.g., CHAPS).

  • Elution Method: If you are boiling your beads in SDS-PAGE sample buffer, you will elute everything, including non-specifically bound proteins. A more specific method is competitive elution, where you incubate the beads with a high concentration of free biotin to displace the specifically bound proteins.[13] This can help differentiate between true interactors and proteins stuck to the beads.

Experimental Protocols

Protocol 1: this compound Pull-Down Assay

This protocol provides a general workflow for performing an this compound pull-down experiment.

  • Cell Lysis:

    • Harvest and wash cells with ice-cold PBS.

    • Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a protein assay (e.g., BCA).

  • Bead Preparation and Blocking:

    • Wash streptavidin-coupled beads (e.g., agarose or magnetic) three times with lysis buffer.

    • Block the beads by incubating with blocking buffer (e.g., 3% BSA in TBS-T) for 1-2 hours at 4°C on a rotator.

  • Pre-clearing Lysate:

    • Add the blocked beads to the cell lysate and incubate for 1-2 hours at 4°C on a rotator to remove proteins that bind non-specifically to the beads.

    • Pellet the beads and transfer the pre-cleared supernatant to a new tube.

  • Affinity Capture:

    • Add the this compound probe to the pre-cleared lysate to a final concentration of 1 µM.[14]

    • Incubate for 2-4 hours at 4°C on a rotator.

    • Add fresh, washed streptavidin beads to the lysate-probe mixture and incubate overnight at 4°C on a rotator.

  • Washing:

    • Pellet the beads and discard the supernatant.

    • Wash the beads 3-5 times with 1 mL of ice-cold wash buffer (e.g., lysis buffer with 0.1% Tween-20). For each wash, gently rotate the tubes for 5-10 minutes at 4°C.

  • Elution:

    • For Mass Spectrometry: Elute the bound proteins using a competitive elution buffer containing free biotin (e.g., 2-5 mM biotin in PBS).

    • For Western Blotting: Resuspend the beads in 2x SDS-PAGE loading buffer and boil for 5-10 minutes.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE followed by silver staining, Coomassie staining, or Western blotting. For proteomics analysis, proceed with sample preparation for mass spectrometry.

Visualizations

Ibrutinib Signaling Pathway

Ibrutinib_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN SYK SYK LYN->SYK BTK BTK SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 Downstream Downstream Signaling PLCg2->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Ibrutinib Ibrutinib Ibrutinib->BTK

Caption: Simplified B-Cell Receptor (BCR) signaling pathway showing the inhibitory action of Ibrutinib on BTK.

Experimental Workflow for this compound Pull-Down

Pull_Down_Workflow cluster_prep Sample Preparation cluster_capture Affinity Capture cluster_analysis Washing & Analysis CellLysis 1. Cell Lysis LysateClarification 2. Lysate Clarification CellLysis->LysateClarification PreClearing 3. Pre-clearing with Beads LysateClarification->PreClearing AddProbe 4. Add this compound Probe PreClearing->AddProbe AddBeads 5. Add Streptavidin Beads AddProbe->AddBeads Washing 6. Washing AddBeads->Washing Elution 7. Elution Washing->Elution Analysis 8. SDS-PAGE / Mass Spec Elution->Analysis

Caption: Step-by-step experimental workflow for an this compound pull-down assay.

Troubleshooting Logic for Non-Specific Binding

Troubleshooting_Logic Start High Non-Specific Binding? OptimizeBlocking Optimize Blocking (Pre-clear, BSA/Milk) Start->OptimizeBlocking Yes IncreaseWashes Increase Wash Stringency (More washes, higher salt/detergent) OptimizeBlocking->IncreaseWashes CheckControls Run Proper Controls (Beads-only, competition) IncreaseWashes->CheckControls AdvancedTroubleshooting Advanced Steps (Nuclease, different elution) CheckControls->AdvancedTroubleshooting Resolved Problem Resolved AdvancedTroubleshooting->Resolved

Caption: A logical flowchart for troubleshooting non-specific binding in pull-down assays.

References

Technical Support Center: Optimizing Ibrutinib-Biotin Labeling Efficiency In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing your in vitro ibrutinib-biotin labeling experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.

Troubleshooting Guides

This section addresses specific issues you may encounter during your this compound labeling experiments.

Problem Potential Cause Recommended Solution
1. Low or No Signal of Biotinylated BTK a. Inefficient Labeling: Suboptimal concentration of this compound probe, insufficient incubation time, or inappropriate temperature.a. Optimize Labeling Conditions: Titrate the this compound probe concentration (a starting point is 1 µM, but a range of 0.1-10 µM can be tested). Optimize incubation time (e.g., 30, 60, 120 minutes) and temperature (room temperature is a common starting point).[1]
b. Degradation of BTK: Protease activity in the cell lysate.b. Use Protease and Phosphatase Inhibitors: Always add a fresh cocktail of protease and phosphatase inhibitors to your lysis buffer to preserve the integrity and phosphorylation status of your target protein.[2][3][4][5]
c. Inactive this compound Probe: Improper storage or handling of the probe.c. Proper Probe Handling: Store the this compound probe as recommended by the manufacturer, typically at -20°C or -80°C, and protect from light.[1] Reconstitute in fresh, high-quality DMSO.
d. Presence of Reducing Agents: Reagents like DTT or β-mercaptoethanol in the lysis or labeling buffer can interfere with the Michael addition reaction required for covalent binding.d. Avoid Reducing Agents: Ensure that your buffers used for labeling are free of reducing agents.
2. High Background in Western Blot/Pulldown a. Non-specific Binding of Streptavidin: Streptavidin conjugate binding to proteins other than biotinylated targets.a. Optimize Blocking and Washing: Use a blocking buffer such as 5% BSA in TBST for at least 1 hour. Increase the number and duration of washes. Consider adding detergents like Tween-20 (0.05-0.1%) to your wash buffers to reduce non-specific interactions.[6][7]
b. Endogenous Biotinylated Proteins: Cells contain naturally biotinylated carboxylases which can be detected by streptavidin.b. Use Competition or Blocking Steps: Pre-clear your lysate with streptavidin-beads before adding the this compound probe. Alternatively, you can perform a competition experiment by pre-incubating a parallel sample with an excess of unlabeled ibrutinib to identify specific bands.
c. Hydrophobic Interactions: The probe or streptavidin may non-specifically interact with hydrophobic regions of proteins or the membrane.c. Adjust Buffer Composition: Increase the salt concentration (e.g., up to 250 mM NaCl) in your washing buffers to disrupt ionic interactions.[6] Include a non-ionic detergent (e.g., 0.1% Triton X-100 or NP-40) in your lysis and wash buffers.
3. Non-specific Bands in Competition Assay a. Off-target Labeling: Ibrutinib is known to have off-target effects on other kinases with a cysteine residue in a similar position to Cys481 in BTK.a. Consult Kinase Selectivity Data: Refer to the provided kinase selectivity data for the this compound probe to identify potential off-target kinases that may be present in your sample.[1]
b. Insufficient Competition: The concentration of the unlabeled competitor (ibrutinib) may not be high enough to fully block all specific binding sites.b. Optimize Competitor Concentration: Use a significant excess of unlabeled ibrutinib (e.g., 10-100 fold molar excess over the biotinylated probe) to ensure complete competition for the target binding site.
4. Difficulty Eluting Biotinylated Proteins a. Strong Biotin-Streptavidin Interaction: The biotin-streptavidin bond is one of the strongest non-covalent interactions known, making elution difficult under non-denaturing conditions.a. Use Denaturing Elution: For applications like Western blotting, elute by boiling the beads in SDS-PAGE loading buffer containing a reducing agent.[8]
b. Covalent Linkage to Target: The ibrutinib part of the probe is covalently bound to the target protein.b. Understand the Nature of the Bond: Recognize that elution strategies that disrupt non-covalent interactions will not break the covalent bond between ibrutinib and its target. Elution will release the biotinylated target from the streptavidin, not the biotin from the target.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of this compound to use for labeling?

A1: The optimal concentration can vary depending on the cell type and the abundance of the target kinase. A common starting concentration is 1 µM.[1] However, it is recommended to perform a dose-response experiment, testing a range of concentrations (e.g., 0.1 µM to 10 µM), to determine the optimal concentration that provides the best signal-to-noise ratio for your specific experimental setup.

Q2: How long should I incubate my lysate with the this compound probe?

A2: A typical incubation time is 1 hour at room temperature.[1] However, since the binding is covalent and time-dependent, you can optimize the incubation time (e.g., 30, 60, or 120 minutes) to achieve maximal labeling.[9]

Q3: What are the best controls to include in my experiment?

A3: To ensure the specificity of your labeling, you should include the following controls:

  • Negative Control (No Probe): A sample of your lysate that is not treated with the this compound probe to identify background signal from the detection reagents.

  • Competition Control: A sample pre-incubated with an excess of unlabeled ibrutinib before adding the this compound probe. This will show which bands are specific to ibrutinib binding.

  • Negative Cell Line Control: If possible, use a cell line that does not express your target kinase (e.g., BTK-negative cells) to confirm that the labeling is target-dependent.[1]

Q4: My Western blot shows multiple bands even after troubleshooting for non-specific binding. What could be the reason?

A4: Ibrutinib is a potent inhibitor of BTK, but it also shows activity against other TEC family kinases and some other kinases that have a susceptible cysteine residue in their active site.[1] The additional bands you are observing could be other kinases that are being covalently labeled by the this compound probe. Refer to the kinase selectivity profile of ibrutinib to identify potential off-target interactions.

Q5: Can I use buffers containing Tris or glycine for my labeling reaction?

A5: It is best to avoid buffers containing primary amines, such as Tris and glycine, during the labeling step as they can potentially react with any reactive species, although this is less of a concern for covalent probes targeting cysteines compared to NHS-ester based biotinylation. For consistency and to minimize potential side reactions, it is recommended to use buffers like PBS or HEPES.

Q6: How should I store and handle the this compound probe?

A6: The this compound probe should be stored as a powder at -20°C for long-term storage. Once reconstituted in a solvent like DMSO, it should be stored at -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the probe from light.[1]

Experimental Protocols

Protocol 1: In Vitro Labeling of BTK in Cell Lysate with this compound

This protocol outlines the general steps for labeling Bruton's Tyrosine Kinase (BTK) in a cell lysate using an this compound probe.

Materials:

  • Cells expressing BTK (e.g., DOHH2 cells as a positive control)[1]

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktail

  • This compound probe

  • Unlabeled Ibrutinib (for competition control)

  • DMSO

  • Streptavidin-agarose or magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • SDS-PAGE loading buffer

  • Equipment for sonication, centrifugation, and Western blotting

Procedure:

  • Cell Lysis:

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold lysis buffer containing freshly added protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA).

  • This compound Labeling:

    • Dilute the cell lysate to a final concentration of 1 mg/mL with lysis buffer.

    • For the competition control, pre-incubate a sample of the lysate with 10 µM unlabeled ibrutinib for 30 minutes at room temperature.

    • Add this compound probe to the lysate to a final concentration of 1 µM. For the competition control, add the probe to the pre-incubated lysate.

    • Incubate for 1 hour at room temperature with gentle rotation.

  • Pulldown of Biotinylated Proteins:

    • Add an appropriate volume of pre-washed streptavidin beads to the labeled lysate.

    • Incubate for 1-2 hours at 4°C with rotation.

    • Pellet the beads by centrifugation or using a magnetic rack.

    • Wash the beads three times with 1 mL of cold wash buffer.

  • Elution and Analysis:

    • After the final wash, remove all supernatant.

    • Add 2X SDS-PAGE loading buffer to the beads and boil for 5-10 minutes to elute the biotinylated proteins.

    • Analyze the eluted proteins by SDS-PAGE and Western blotting using a streptavidin-HRP conjugate for detection.

Quantitative Data

The following table summarizes key quantitative data for ibrutinib and this compound probes.

Parameter Value Target Kinase Reference
This compound IC₅₀ 0.755-1.02 nMBTK[1]
1.71-2.29 nMTEC[1]
3.66-4.27 nMBLK[1]
4.42-5.57 nMBMX[1]
5.99-6.92 nMLCK[1]
33.8-36.3 nMSrc[1]
0.187-0.198 µMITK[1]
5.34-4.87 µMJAK3[1]
Recommended Starting Concentration for Labeling 1 µMBTK in cell lysate[1]
Recommended Incubation Time for Labeling 1 hourBTK in cell lysate[1]

Visualizations

BTK Signaling Pathway

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Recruits & Activates SYK SYK LYN->SYK Phosphorylates & Activates BTK BTK SYK->BTK Phosphorylates & Activates PLCG2 PLCγ2 BTK->PLCG2 Phosphorylates & Activates PIP2 PIP2 PLCG2->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER_Ca2 Ca²⁺ Stores IP3->ER_Ca2 Binds to receptor PKC PKC DAG->PKC Activates Ca2 Ca²⁺ (intracellular) NFAT NFAT Ca2->NFAT Activates NFkB NF-κB PKC->NFkB Activates ER_Ca2->Ca2 Release Antigen Antigen Antigen->BCR Activation

Caption: Simplified diagram of the B-Cell Receptor (BCR) signaling pathway highlighting the central role of BTK.

This compound Labeling Workflow

Ibrutinib_Biotin_Workflow start Start: Cell Lysate Preparation labeling Incubate with This compound Probe start->labeling pulldown Pulldown with Streptavidin Beads labeling->pulldown wash Wash Beads pulldown->wash elution Elute Biotinylated Proteins wash->elution analysis Analysis (e.g., Western Blot) elution->analysis end End analysis->end

Caption: Experimental workflow for labeling and isolating BTK using an this compound probe.

Troubleshooting Logic for Low Signal

Low_Signal_Troubleshooting start Problem: Low/No Signal check_labeling Check Labeling Conditions start->check_labeling check_protein Check Protein Integrity start->check_protein check_probe Check Probe Activity start->check_probe optimize_conc Optimize Probe Concentration check_labeling->optimize_conc optimize_time Optimize Incubation Time/Temp check_labeling->optimize_time use_inhibitors Use Protease/Phosphatase Inhibitors check_protein->use_inhibitors check_storage Verify Probe Storage check_probe->check_storage

Caption: Decision tree for troubleshooting low or no signal in this compound labeling experiments.

References

Technical Support Center: Overcoming High Background in Western Blots of Ibrutinib-Biotin Pull-Downs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with high background in western blots following Ibrutinib-biotin pull-down experiments.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind an this compound pull-down assay?

An this compound pull-down assay is a type of affinity purification technique used to isolate and identify cellular proteins that interact with the drug Ibrutinib. Ibrutinib, a potent inhibitor of Bruton's tyrosine kinase (BTK), is chemically linked to biotin.[1][2] This "bait" molecule (this compound) is incubated with a cell lysate. Proteins that bind to Ibrutinib, primarily BTK, will be captured.[1][2] Subsequently, streptavidin-coated beads, which have an extremely high affinity for biotin, are used to "pull down" the this compound-protein complexes. After washing away non-specific proteins, the bound proteins are eluted and can be analyzed by western blotting.

Q2: What are the common causes of high background in western blots after a pull-down assay?

High background in this context can stem from several sources, broadly categorized as issues with the pull-down procedure or problems with the western blotting technique itself.

  • Pull-Down Issues:

    • Non-specific binding to beads: Cellular proteins may non-specifically adhere to the streptavidin beads themselves.

    • Inefficient washing: Insufficient or overly stringent washing steps can either leave non-specific proteins or strip away your target protein, respectively.[3]

    • Contaminants in the eluate: The elution process, especially if harsh, can cause streptavidin to leach from the beads, which can be detected by subsequent reagents.[4][5] Elution buffers themselves can also interfere with downstream western blotting.

  • Western Blotting Issues:

    • Inadequate blocking: The membrane may not be sufficiently blocked, allowing antibodies to bind non-specifically.[6]

    • Antibody concentration too high: Both primary and secondary antibody concentrations may be too high, leading to non-specific binding.[6][7]

    • Inappropriate blocking buffer: Using milk as a blocking agent is not recommended for biotin-streptavidin systems as milk contains endogenous biotin, which can lead to high background.[7][8]

    • Cross-reactivity: The secondary antibody may be cross-reacting with other proteins in the sample.

    • Contaminated buffers: Buffers used for washing and antibody dilution may be contaminated.

Q3: Which blocking buffer is best for western blots of biotinylated samples?

For western blots involving the biotin-streptavidin detection system, it is crucial to avoid blocking buffers that contain endogenous biotin. Therefore, non-fat dry milk is not recommended.[7][8] The preferred blocking agents are:

  • Bovine Serum Albumin (BSA): A 3-5% solution of BSA in Tris-buffered saline (TBS) or phosphate-buffered saline (PBS) is a common and effective choice.

  • Protein-free blocking buffers: Several commercial protein-free blocking buffers are available and can significantly reduce background in sensitive applications.

Always ensure your blocking buffer is freshly prepared and filtered to remove any particulates.

Troubleshooting Guides

Below are troubleshooting guides for common issues encountered during western blots of this compound pull-downs, presented in a question-and-answer format.

High Background Across the Entire Blot

Problem: The entire membrane appears dark or has a high background, making it difficult to see specific bands.

Possible Cause Recommended Solution
Inadequate Blocking Increase blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C). Increase the concentration of the blocking agent (e.g., from 3% to 5% BSA). Ensure the blocking buffer is fresh and well-dissolved.[6]
Primary or Secondary Antibody Concentration Too High Titrate your primary and secondary antibodies to determine the optimal dilution. Start with a more dilute concentration and incrementally increase it.[6][7]
Incompatible Blocking Buffer If using a biotin-streptavidin detection system, do not use milk . Switch to a 3-5% BSA solution or a commercial protein-free blocking buffer.[7][8]
Insufficient Washing Increase the number and duration of wash steps after primary and secondary antibody incubations. Add a detergent like Tween-20 (0.05-0.1%) to your wash buffer to help reduce non-specific binding.[6]
Contaminated Buffers Prepare fresh buffers (TBS/PBS, wash buffer, antibody dilution buffer) using high-purity water. Filter buffers to remove any precipitates.
Membrane Dried Out Ensure the membrane remains wet throughout the entire western blotting procedure. A dried membrane can cause antibodies to bind non-specifically and irreversibly.[6]
Non-Specific Bands or Smearing

Problem: Multiple unexpected bands or smearing appear on the blot, obscuring the target protein.

Possible Cause Recommended Solution
Non-specific Binding to Streptavidin Beads Pre-clear the cell lysate by incubating it with beads that do not have streptavidin before the pull-down. This will remove proteins that non-specifically bind to the bead matrix.
Inefficient Washing During Pull-Down Optimize your wash buffer. You can increase the salt concentration (e.g., up to 500 mM NaCl) or the detergent concentration to disrupt weak, non-specific interactions. However, be cautious as overly stringent washing can also elute your target protein.
Protease Activity Add protease inhibitors to your lysis buffer and keep samples on ice or at 4°C throughout the pull-down procedure to prevent protein degradation, which can appear as lower molecular weight bands.
Streptavidin Leaching from Beads If you suspect streptavidin is leaching from the beads during elution, consider a milder elution method. Boiling in SDS-PAGE sample buffer is harsh and can cause this. Alternative elution methods include using a buffer with a high concentration of free biotin (e.g., 2-10 mM) at a lower temperature, or using acidic or basic buffers.[9][10][11]
Cross-Reactivity of Secondary Antibody Run a control lane with only the secondary antibody (no primary antibody) to check for non-specific binding. If bands appear, consider using a pre-adsorbed secondary antibody or changing to a different one.

Experimental Protocols

This compound Pull-Down Assay

This protocol provides a general framework. Optimization of incubation times, concentrations, and buffer compositions may be necessary for specific cell types and experimental goals.

Materials:

  • This compound probe

  • Cell lysate from control and treated cells

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Streptavidin-coated magnetic beads

  • Wash Buffer 1 (e.g., Lysis buffer)

  • Wash Buffer 2 (e.g., PBS with 0.1% Tween-20)

  • Elution Buffer (e.g., 2x SDS-PAGE sample buffer with 10 mM biotin)

  • Magnetic rack

Procedure:

  • Cell Lysis: Lyse cells in an appropriate lysis buffer containing protease and phosphatase inhibitors. Centrifuge to pellet cell debris and collect the supernatant. Determine the protein concentration of the lysate.

  • Lysate Pre-clearing (Optional but Recommended): To reduce non-specific binding, add streptavidin beads (that have not been incubated with the this compound probe) to the cell lysate and incubate for 1 hour at 4°C with gentle rotation. Pellet the beads using a magnetic rack and transfer the supernatant (pre-cleared lysate) to a new tube.

  • Incubation with this compound Probe: Add the this compound probe to the pre-cleared cell lysate. The optimal concentration of the probe should be determined empirically, but a starting point could be 1-5 µM. Incubate for 1-2 hours at 4°C with gentle rotation.

  • Binding to Streptavidin Beads: Add pre-washed streptavidin magnetic beads to the lysate-probe mixture. Incubate for 1-2 hours at 4°C with gentle rotation to allow the biotinylated probe-protein complexes to bind to the beads.

  • Washing:

    • Pellet the beads using a magnetic rack and discard the supernatant.

    • Wash the beads three times with ice-cold Wash Buffer 1.

    • Wash the beads two times with ice-cold Wash Buffer 2.

  • Elution:

    • After the final wash, remove all supernatant.

    • Add Elution Buffer to the beads.

    • Boil the samples at 95-100°C for 5-10 minutes to elute the bound proteins.

    • Pellet the beads using the magnetic rack and collect the supernatant, which contains the eluted proteins for western blot analysis.

Western Blot Protocol
  • SDS-PAGE: Separate the eluted proteins on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1-2 hours at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-BTK) at the recommended dilution in 5% BSA in TBST overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody at the appropriate dilution in 5% BSA in TBST for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.

Visualizations

Signaling Pathway

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Antigen Binding BTK BTK Lyn_Syk->BTK Phosphorylation PLCy2 PLCγ2 BTK->PLCy2 Activation Ibrutinib Ibrutinib Ibrutinib->BTK Inhibition IP3_DAG IP3 & DAG PLCy2->IP3_DAG Downstream Downstream Signaling (NF-κB, MAPK, etc.) IP3_DAG->Downstream Proliferation B-Cell Proliferation & Survival Downstream->Proliferation

Caption: Simplified BTK signaling pathway and the inhibitory action of Ibrutinib.

Experimental Workflow

Pull_Down_Workflow cluster_prep Sample Preparation cluster_pull_down Pull-Down cluster_analysis Analysis Cell_Lysate Cell Lysate Incubation1 Incubate Lysate with Bait Cell_Lysate->Incubation1 Ibrutinib_Biotin This compound (Bait) Ibrutinib_Biotin->Incubation1 Incubation2 Bind to Beads Incubation1->Incubation2 Streptavidin_Beads Streptavidin Beads Streptavidin_Beads->Incubation2 Washing Wash Beads Incubation2->Washing Elution Elute Proteins Washing->Elution Western_Blot Western Blot Elution->Western_Blot

Caption: Experimental workflow for this compound pull-down followed by western blot.

Troubleshooting Logic

Troubleshooting_Logic High_Background High Background in Western Blot? Non_Specific_Bands Non-Specific Bands? High_Background->Non_Specific_Bands Yes Uniform_Background Uniform Background High_Background->Uniform_Background No Troubleshoot_Pull_Down Troubleshoot Pull-Down: - Pre-clear lysate - Optimize washing - Check elution method Non_Specific_Bands->Troubleshoot_Pull_Down Troubleshoot_Western_Blot Troubleshoot Western Blot: - Optimize blocking - Titrate antibodies - Check buffers Uniform_Background->Troubleshoot_Western_Blot

Caption: Logic diagram for troubleshooting high background in western blots.

References

Technical Support Center: Improving Enrichment Specificity of Ibrutinib-Biotin Targets

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, FAQs, and detailed protocols to enhance the specificity of target enrichment using Ibrutinib-biotin probes.

Frequently Asked Questions (FAQs)

Q1: What is an this compound probe and what is it used for?

A1: An this compound probe is a chemical tool used in proteomics. It consists of the kinase inhibitor Ibrutinib covalently linked to a biotin molecule, often via a long-chain linker.[1][2] It is used for affinity purification-mass spectrometry (AP-MS) based chemoproteomic experiments to identify the cellular targets of Ibrutinib. The Ibrutinib portion of the probe binds to its target kinases, and the biotin "handle" allows for the capture and enrichment of these probe-bound proteins using streptavidin-coated beads.[3][4]

Q2: What is the primary target of Ibrutinib?

A2: The primary target of Ibrutinib is Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell receptor (BCR) signaling pathway.[5][6] Ibrutinib forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to its irreversible inhibition.[3]

Q3: Why is enrichment specificity a challenge with this compound probes?

A3: Specificity is a challenge for two main reasons:

  • Off-Target Binding: Ibrutinib is not perfectly specific for BTK and can bind to other kinases that have a homologous cysteine in their active site.[5] This includes members of the TEC, EGFR, and SRC kinase families.[5][7] These off-targets can be co-enriched along with BTK, complicating data analysis.

  • Non-Specific Protein Adsorption: In any affinity purification experiment, proteins can non-specifically adhere to the affinity matrix (e.g., streptavidin beads) or the probe itself. This results in a high background of contaminating proteins that are not true binders of Ibrutinib.

Q4: What are the major known off-targets of Ibrutinib?

A4: Besides BTK, Ibrutinib is known to inhibit several other kinases, which can lead to adverse effects in clinical use and off-target capture in proteomic experiments.[7] Key off-targets include other TEC family kinases (TEC, ITK, BMX), EGFR, SRC family kinases (CSK, LCK, FGR), and ERBB4.[5][8][9][10]

Troubleshooting Guide

This guide addresses common issues encountered during this compound pulldown experiments.

Problem / ObservationPotential Cause(s)Recommended Solution(s)
High Background / Many Non-Specific Proteins 1. Insufficient blocking of streptavidin beads.2. Lysis and wash buffers are not stringent enough.3. Probe concentration is too high, leading to non-specific interactions.4. Incomplete cell lysis causing DNA/RNA contamination and protein aggregation.[11]1. Pre-incubate beads with a blocking agent like BSA or salmon sperm DNA.2. Increase detergent concentration (e.g., up to 1% Triton X-100 or 0.5% SDS) and salt concentration (up to 500 mM NaCl) in wash buffers.3. Perform a dose-response experiment to find the lowest effective probe concentration.4. Ensure complete cell lysis and consider treating lysate with DNase/RNase to reduce viscosity.[12]
Low Yield of Known Targets (e.g., BTK) 1. Inefficient binding of the probe to the target.2. Harsh elution conditions are not used, as the biotin-streptavidin interaction is very strong.[13]3. The target protein is expressed at very low levels.4. Probe degradation.1. Increase incubation time of the probe with the cell lysate.2. Elute with harsh, denaturing conditions (e.g., boiling in SDS-PAGE sample buffer). For mass spectrometry, on-bead digestion is a common alternative.[13]3. Increase the amount of starting cell lysate.4. Store the this compound probe at -80°C and use freshly prepared solutions.[1]
Inconsistent Results Between Replicates 1. Variability in cell culture conditions or cell lysis.2. Inconsistent washing of beads.3. Pipetting errors, especially with viscous lysates or bead slurries.1. Standardize cell culture, harvesting, and lysis procedures. Ensure lysis is complete for all samples.2. Use a fixed, sufficient volume of wash buffer for a defined number of washes for all samples.3. When pipetting bead slurries, ensure they are fully resuspended. For viscous lysates, use wide-bore pipette tips.
Target Not Enriched, Found in Flow-Through 1. Streptavidin beads have lost their binding capacity.2. The biotin moiety of the probe is inaccessible.3. The target protein's binding site is blocked or the protein is misfolded.1. Use a fresh batch of streptavidin beads. Test bead capacity with free biotin.2. Ensure the probe has a sufficiently long linker between Ibrutinib and biotin.[1]3. Use native (non-denaturing) lysis conditions if protein conformation is critical for binding.

Experimental Protocols & Data

Quantitative Data: Ibrutinib Kinase Selectivity

The following table summarizes the inhibitory concentrations (IC50) of Ibrutinib against its primary target BTK and several known off-target kinases, demonstrating its selectivity profile.

Kinase TargetIC50 (nM)Kinase FamilyReference
BTK 0.75 - 1.02 TEC [1][2][14]
TEC1.71 - 2.29TEC[1]
BMX4.42 - 5.57TEC[1]
ITK187 - 198TEC[1]
BLK3.66 - 4.27SRC[1]
LCK5.99 - 6.92SRC[1]
SRC33.8 - 36.3SRC[1]
JAK35340 - 4870JAK[1]
Protocol 1: Competitive Displacement Assay for Target Validation

This protocol is essential to confirm that the proteins enriched by the this compound probe are binding specifically to the Ibrutinib pharmacophore and not to the biotin linker or other parts of the probe. The principle is to pre-incubate the lysate with an excess of "free" (un-biotinylated) Ibrutinib, which will occupy the specific binding sites and prevent the this compound probe from binding to its true targets.[3][6]

Materials:

  • Cell lysate expressing target proteins

  • This compound probe

  • Free Ibrutinib inhibitor

  • Streptavidin-coated magnetic beads

  • Lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)

  • Wash Buffer (e.g., Lysis buffer with 0.1% SDS)

  • Elution Buffer (e.g., 2X SDS-PAGE loading buffer)

Methodology:

  • Prepare Lysate: Prepare cell lysate under native conditions and determine the total protein concentration.

  • Competition Setup: Set up two tubes:

    • Control (- Competition): 1 mg of cell lysate + DMSO (vehicle control).

    • Competition (+ Competition): 1 mg of cell lysate + 10-100 µM free Ibrutinib.

  • Pre-incubation: Incubate both tubes for 1 hour at 4°C with gentle rotation. This allows the free Ibrutinib to bind to its targets in the competition sample.

  • Probe Addition: Add this compound probe to both tubes at the desired final concentration (e.g., 1 µM).

  • Probe Incubation: Incubate for 2 hours at 4°C with gentle rotation to allow the probe to bind to available sites.

  • Bead Capture: Add pre-washed streptavidin beads to each tube and incubate for 1 hour at 4°C to capture the probe-protein complexes.

  • Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with 1 mL of cold Wash Buffer.

  • Elution: After the final wash, remove all supernatant and add 50 µL of Elution Buffer to the beads. Boil at 95°C for 10 minutes to elute the bound proteins.

  • Analysis: Analyze the eluates from both conditions by Western blot for a known target (e.g., BTK) or by mass spectrometry. Specific targets should be present in the Control lane but significantly reduced or absent in the Competition lane.

Protocol 2: Optimized Pulldown for Improved Specificity

This protocol incorporates several best practices to minimize non-specific binding and improve the signal-to-noise ratio for identifying true Ibrutinib targets.

Materials:

  • Cell lysate

  • This compound probe

  • Streptavidin-coated magnetic beads

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 0.5% Sodium Deoxycholate, protease/phosphatase inhibitors)

  • High-Stringency Wash Buffer 1 (Lysis Buffer + 0.1% SDS)

  • High-Salt Wash Buffer 2 (50 mM Tris-HCl pH 7.5, 500 mM NaCl, 0.1% NP-40)

  • Final Wash Buffer (50 mM Tris-HCl pH 7.5)

  • Elution Buffer or reagents for on-bead digestion

Methodology:

  • Lysate Preparation: Lyse cells and clarify the lysate by centrifugation at high speed (e.g., 14,000 x g) for 15 minutes at 4°C. If the lysate is viscous, treat with Benzonase nuclease.

  • Probe Incubation: Incubate the clarified lysate with the this compound probe for 2-4 hours at 4°C.

  • Bead Preparation: While the probe is incubating, wash the required amount of streptavidin beads three times with Lysis Buffer. After the final wash, resuspend the beads in Lysis Buffer containing 1 mg/mL BSA and incubate for 30 minutes to block non-specific sites.

  • Capture: Add the blocked, pre-washed beads to the lysate-probe mixture and incubate for 1-2 hours at 4°C.

  • Washing Series:

    • Wash 2x with High-Stringency Wash Buffer 1.

    • Wash 2x with High-Salt Wash Buffer 2.

    • Wash 1x with Final Wash Buffer to remove residual salts and detergents.

  • Elution/Digestion:

    • For Western Blot: Elute by boiling in SDS-PAGE sample buffer.

    • For Mass Spectrometry: Perform on-bead digestion. Resuspend the washed beads in a digestion buffer (e.g., 50 mM Ammonium Bicarbonate), add trypsin, and incubate overnight at 37°C. The resulting peptides in the supernatant can be collected for LC-MS/MS analysis. This avoids the harsh elution of proteins and potential contamination from the streptavidin protein itself.[13]

Visual Guides

Signaling and Experimental Workflow Diagrams

Ibrutinib_Pulldown_Workflow cluster_prep Sample Preparation cluster_binding Binding & Enrichment cluster_analysis Analysis A 1. Cell Culture / Tissue B 2. Cell Lysis (with Protease/Phosphatase Inhibitors) A->B C 3. Lysate Clarification (Centrifugation) B->C D 4. Add this compound Probe C->D F 6. Capture with Streptavidin Beads D->F E 5. Competitive Displacement (Optional) (Add excess free Ibrutinib) E->D Pre-incubation G 7. Stringent Washes (High Salt / Detergent) F->G H 8. Elution or On-Bead Digestion G->H I 9A. Western Blot (Target Validation) H->I J 9B. LC-MS/MS (Proteome-wide ID) H->J

Figure 1. Optimized workflow for this compound target enrichment.

Ibrutinib_Targets cluster_on_target Primary Target Pathway (B-Cell) cluster_off_target Key Off-Target Kinases Ibrutinib Ibrutinib BTK BTK Ibrutinib->BTK Inhibits (Covalent) EGFR EGFR Ibrutinib->EGFR Inhibits TEC TEC Family (TEC, ITK, BMX) Ibrutinib->TEC Inhibits CSK CSK (SRC Family) Ibrutinib->CSK Inhibits BCR B-Cell Receptor (BCR) BCR->BTK PLCg2 PLCγ2 Activation BTK->PLCg2 Signaling Proliferation & Survival Signaling PLCg2->Signaling Off_Target_Effects Off-Target Effects (e.g., Cardiotoxicity, Rash) EGFR->Off_Target_Effects TEC->Off_Target_Effects CSK->Off_Target_Effects

Figure 2. Ibrutinib's primary target (BTK) and major off-target kinases.

Troubleshooting_Tree Start Problem: Poor Enrichment Results Q_Background Is background high? Start->Q_Background Q_Yield Is target yield low? Start->Q_Yield A_ImproveWash Solution: - Increase wash stringency - Add blocking step - Titrate probe concentration Q_Background->A_ImproveWash Yes Q_Background->Q_Yield No A_Compete Solution: - Run competitive displacement - Confirm target specificity A_ImproveWash->A_Compete Q_Yield->A_ImproveWash No, but background is high A_IncreaseLysate Solution: - Increase lysate amount - Check probe integrity - Optimize elution Q_Yield->A_IncreaseLysate Yes A_CheckBeads Solution: - Use fresh beads - Check target expression - Verify lysis conditions A_IncreaseLysate->A_CheckBeads

Figure 3. A decision tree for troubleshooting common pulldown issues.

References

Ibrutinib-biotin probe stability, storage, and handling

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Ibrutinib-Biotin Probe. This resource is designed to assist researchers, scientists, and drug development professionals in the successful application of this probe in their experiments. Here you will find comprehensive information on probe stability, storage, and handling, as well as detailed troubleshooting guides and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for the this compound probe?

A1: Proper storage is crucial to maintain the integrity and activity of the this compound probe. For long-term stability, the probe should be stored as a powder at -20°C for up to 3 years, or at 4°C for up to 2 years. Once dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C for up to 2 years or at -20°C for up to 1 year. To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[1]

Q2: How should I prepare a stock solution of the this compound probe?

A2: The this compound probe is soluble in DMSO.[1] To prepare a stock solution, dissolve the powdered probe in fresh, anhydrous DMSO to the desired concentration. For example, to prepare a 10 mM stock solution, you can dissolve 10.97 mg of the probe in 1 mL of DMSO. If the probe does not dissolve completely, gentle warming at 37°C or sonication can be used to aid dissolution.[1] It is important to use newly opened DMSO as it is hygroscopic and absorbed water can affect solubility.[1]

Q3: What are the general handling precautions for the this compound probe?

A3: As with any chemical reagent, standard laboratory safety practices should be followed. Avoid inhalation of the powder and prevent contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Handle the probe in a well-ventilated area.

Q4: Can I subject the this compound stock solution to multiple freeze-thaw cycles?

A4: It is strongly advised to avoid multiple freeze-thaw cycles as this can lead to degradation of the probe and a decrease in its activity.[2] Aliquoting the stock solution into smaller, single-use volumes is the best practice to maintain the probe's stability. While some small molecules in DMSO may be stable for a limited number of freeze-thaw cycles, the exact tolerance of the this compound probe has not been extensively published, making aliquoting the safest approach.

Stability and Storage Data

The stability of the this compound probe is dependent on the storage conditions. The following table summarizes the recommended storage temperatures and expected stability periods.

FormStorage TemperatureStability Period
Powder-20°C3 years[1]
4°C2 years[1]
In Solvent (e.g., DMSO)-80°C2 years[1]
-20°C1 year[1]

Note: The stability of the probe in various experimental buffers (e.g., lysis buffers) has not been extensively documented. It is recommended to use freshly prepared dilutions of the probe in your experimental buffer for best results. The covalent nature of ibrutinib's binding to its target, Bruton's tyrosine kinase (BTK), is generally stable under typical biochemical assay conditions.

Experimental Protocols

This compound Pull-Down and Western Blot Protocol

This protocol provides a detailed workflow for the enrichment of BTK from cell lysates using the this compound probe, followed by detection via western blotting.

G cluster_prep Sample Preparation cluster_pulldown Pull-Down Assay cluster_wb Western Blot prep_cells Prepare Cell Lysates quantify Protein Quantification prep_cells->quantify probe_incubation Incubate Lysate with This compound Probe quantify->probe_incubation strep_beads Capture with Streptavidin Beads probe_incubation->strep_beads wash_beads Wash Beads strep_beads->wash_beads elute Elute Proteins wash_beads->elute sds_page SDS-PAGE elute->sds_page transfer Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody (anti-BTK) blocking->primary_ab secondary_ab HRP-conjugated Secondary Antibody primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection

Caption: Experimental workflow for BTK pull-down and western blot.

  • Cells expressing BTK (e.g., Ramos, TMD8 cell lines)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • This compound probe stock solution (10 mM in DMSO)

  • Streptavidin-conjugated magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., 2x Laemmli sample buffer)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against BTK

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Cell Lysis:

    • Harvest cells and wash with cold PBS.

    • Lyse the cell pellet with ice-cold lysis buffer containing protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA).

  • Probe Incubation:

    • Dilute the cell lysate to a final concentration of 1-2 mg/mL with lysis buffer.

    • Add the this compound probe to the lysate to a final concentration of 1-5 µM.

    • As a negative control, pre-incubate a separate aliquot of lysate with an excess of unlabeled ibrutinib (e.g., 10-20 µM) for 30 minutes before adding the biotinylated probe.

    • Incubate the lysates with the probe for 1-2 hours at 4°C with gentle rotation.

  • Streptavidin Bead Capture:

    • Wash the streptavidin magnetic beads three times with lysis buffer.

    • Add the washed beads to the lysate-probe mixture.

    • Incubate for 1 hour at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads using a magnetic stand and discard the supernatant.

    • Wash the beads three to five times with 1 mL of cold wash buffer.

  • Elution:

    • After the final wash, remove all residual wash buffer.

    • Elute the bound proteins by resuspending the beads in 2x Laemmli sample buffer and heating at 95-100°C for 5-10 minutes.

    • Pellet the beads and collect the supernatant containing the eluted proteins.

  • Western Blotting:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against BTK overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No or Low Signal in Western Blot Probe Inactivity: Probe has degraded due to improper storage or multiple freeze-thaw cycles.Use a fresh aliquot of the probe. Ensure proper storage conditions are maintained.
Inefficient Covalent Binding: Incubation time with the probe is too short or the probe concentration is too low.Increase the incubation time (up to 4 hours) and/or the probe concentration (up to 10 µM).
Low BTK Expression: The cell line used has low endogenous levels of BTK.Use a positive control cell line known to have high BTK expression (e.g., Ramos cells).
Inefficient Pull-Down: Insufficient amount of streptavidin beads or inefficient binding.Increase the amount of streptavidin beads. Ensure beads are properly washed and equilibrated.
Poor Antibody Detection: Primary or secondary antibody is not working effectively.Use a new batch of antibodies or try a different antibody clone. Include a positive control (recombinant BTK or a lysate from an overexpressing cell line) on the western blot.
High Background in Western Blot Insufficient Washing: Residual unbound probe or non-specifically bound proteins are not adequately removed.Increase the number of wash steps (up to 5-7 times) and/or the stringency of the wash buffer (e.g., increase Tween-20 concentration).
Non-specific Binding to Beads: Proteins are binding non-specifically to the streptavidin beads.Pre-clear the lysate by incubating with beads alone before adding the probe. Include a "beads only" control (lysate incubated with beads without the probe).
Probe Concentration Too High: Excess probe can lead to non-specific interactions.Titrate the probe concentration to find the optimal balance between signal and background.
Multiple Bands in Western Blot Off-Target Binding: The this compound probe may bind to other kinases with a similar cysteine residue in their active site.[3][4]Use a competition control with unlabeled ibrutinib to confirm which bands are specific to BTK. Cross-reference potential off-targets in the literature.
Protein Degradation: BTK is being degraded during the experimental procedure.Ensure that protease inhibitors are fresh and added to all buffers. Keep samples on ice or at 4°C throughout the experiment.
Post-translational Modifications: BTK can be post-translationally modified (e.g., phosphorylated), leading to multiple bands.Consult the literature for known modifications of BTK in your experimental system.

Signaling Pathway Diagram

Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway. Upon BCR activation, a cascade of phosphorylation events leads to the activation of downstream signaling molecules that are crucial for B-cell proliferation, differentiation, and survival. Ibrutinib covalently binds to a cysteine residue (Cys481) in the active site of BTK, thereby irreversibly inhibiting its kinase activity and blocking downstream signaling.[5]

BTK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR BCR LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK Activates BTK BTK SYK->BTK Phosphorylates & Activates PI3K PI3K SYK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP3->BTK Recruits to membrane PLCg2 PLCγ2 BTK->PLCg2 Phosphorylates & Activates DAG DAG PLCg2->DAG Cleaves PIP2 IP3 IP3 PLCg2->IP3 Cleaves PIP2 PI3K->PIP3 PIP2 to PIP3 PKC PKCβ DAG->PKC Activates Ca_release Ca²⁺ Release IP3->Ca_release MAPK_pathway MAPK Pathway PKC->MAPK_pathway Activates NFkB_pathway NF-κB Pathway PKC->NFkB_pathway Activates Transcription Gene Transcription (Proliferation, Survival) MAPK_pathway->Transcription NFkB_pathway->Transcription Ibrutinib Ibrutinib Ibrutinib->BTK Inhibits (covalent)

Caption: Simplified BTK signaling pathway and the inhibitory action of ibrutinib.

References

Technical Support Center: Optimization of On-Bead Digestion for Ibrutinib-Biotin Proteomics

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Ibrutinib-biotin probes for proteomic analysis. The following information is designed to address common challenges encountered during on-bead digestion workflows.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of using an this compound probe in proteomics?

An this compound probe is a chemical tool used to identify the protein targets of the drug Ibrutinib within a complex biological sample, such as a cell lysate. The Ibrutinib portion of the probe covalently binds to its target proteins, primarily Bruton's tyrosine kinase (BTK) and other kinases with a susceptible cysteine residue. The biotin "tag" allows for the selective enrichment of these probe-bound proteins using streptavidin-coated beads. Subsequent on-bead digestion and mass spectrometry analysis reveal the identity and abundance of these targets.

Q2: What are the advantages of on-bead digestion compared to elution before digestion?

On-bead digestion offers several advantages for proteomics workflows:

  • Reduced Sample Loss: Eluting proteins from beads can lead to significant sample loss, especially for low-abundance proteins. On-bead digestion minimizes transfer steps, thereby maximizing protein recovery.[1][2]

  • Improved Signal-to-Noise Ratio: By digesting proteins directly on the beads, the concentration of target proteins relative to the digestion volume is higher, which can lead to more efficient digestion and a better signal-to-noise ratio in the subsequent mass spectrometry analysis.[1]

  • Less Sample Manipulation: Fewer handling steps reduce the risk of introducing contaminants and experimental variability.[1][2]

Q3: What are the common sources of background contamination in this compound pulldown experiments?

Common sources of background contamination include:

  • Non-specific Protein Binding: Proteins that adhere non-specifically to the streptavidin beads or the affinity resin.

  • Streptavidin Contamination: Peptides from the streptavidin protein itself can be a major contaminant if the beads are not sufficiently blocked or if a non-ideal digestion protocol is used.[3]

  • Endogenously Biotinylated Proteins: Cells naturally contain a small number of biotinylated proteins that can be co-purified.[4]

Q4: How can I minimize streptavidin contamination in my mass spectrometry data?

To minimize streptavidin contamination, consider the following strategies:

  • Use Trypsin-Resistant Streptavidin Beads: Some commercially available streptavidin beads are engineered to be more resistant to tryptic digestion.[5]

  • Acetylation of Streptavidin: Acetylating the lysine residues on streptavidin can block trypsin cleavage sites, thereby reducing the number of streptavidin peptides in the final sample.[3]

  • Optimized Digestion Conditions: A shorter digestion time can sometimes limit the digestion of the streptavidin protein while still efficiently digesting the target proteins.[6]

Troubleshooting Guides

This section addresses specific issues that may arise during your on-bead digestion workflow for this compound proteomics.

Issue 1: Low Yield of Identified Target Proteins
Possible Causes Troubleshooting Steps
Inefficient this compound probe labeling - Ensure the probe is fresh and has been stored correctly. - Optimize the probe concentration and incubation time with the cell lysate. - Verify cell lysis conditions to ensure target proteins are accessible.
Inefficient pulldown of biotinylated proteins - Use a sufficient amount of high-capacity streptavidin beads. - Optimize the incubation time of the lysate with the beads (typically 2-4 hours).[7] - Ensure adequate mixing during the pulldown incubation.
Inefficient on-bead digestion - Ensure the digestion buffer has the optimal pH (around 8.0) for trypsin activity.[8] - Use a sufficient amount of high-quality trypsin. - Optimize the digestion time and temperature (e.g., 37°C overnight or a shorter, higher temperature incubation).[8][9]
Loss of peptides during sample cleanup - Ensure proper conditioning and equilibration of C18 tips before use. - Use appropriate elution buffers to effectively recover peptides.
Issue 2: High Background of Non-Specific Proteins
Possible Causes Troubleshooting Steps
Insufficient washing of beads - Increase the number and stringency of wash steps after the pulldown. - Use buffers with mild detergents (e.g., NP-40, Triton X-100) in the initial wash steps, followed by washes with detergent-free buffers to remove residual detergents.[9][10]
Non-specific binding to beads - Pre-clear the lysate by incubating it with beads that do not have streptavidin to remove proteins that non-specifically bind to the bead matrix. - Block the streptavidin beads with biotin before adding the lysate to saturate non-specific biotin binding sites.
Cell lysis conditions are too harsh - Use a milder lysis buffer to reduce the release of "sticky" proteins that are prone to non-specific binding.
Issue 3: Significant Streptavidin Contamination
Possible Causes Troubleshooting Steps
Trypsin is digesting the streptavidin - Use trypsin-resistant streptavidin beads if possible.[5] - Perform acetylation of the streptavidin beads to block trypsin cleavage sites.[3]
Over-digestion - Reduce the trypsin-to-protein ratio. - Decrease the digestion time. A limited digestion of 30 minutes can be effective.[6]

Experimental Protocols

Protocol 1: On-Bead Digestion for this compound Proteomics
  • Bead Washing:

    • After the pulldown of this compound labeled proteins, wash the streptavidin beads three times with 1 mL of RIPA buffer (or a similar lysis buffer).

    • Wash the beads twice with 1 mL of 50 mM ammonium bicarbonate (ABC) to remove detergents.[8]

  • Reduction and Alkylation:

    • Resuspend the beads in 100 µL of 50 mM ABC.

    • Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.[9]

    • Cool the sample to room temperature.

    • Add iodoacetamide (IAA) to a final concentration of 20 mM and incubate in the dark at room temperature for 30 minutes to alkylate cysteine residues.[9]

    • Quench the excess IAA by adding DTT to a final concentration of 5 mM.

  • Digestion:

    • Add sequencing-grade modified trypsin to the bead slurry (a 1:50 to 1:100 trypsin-to-protein ratio is a good starting point).

    • Incubate overnight at 37°C with gentle shaking.[8][9]

  • Peptide Collection and Cleanup:

    • Centrifuge the tubes and transfer the supernatant containing the digested peptides to a new tube.

    • To elute any remaining peptides, wash the beads with 50 µL of 50% acetonitrile/0.1% formic acid. Combine this wash with the initial supernatant.

    • Acidify the peptide solution with 10% trifluoroacetic acid (TFA) to a final pH of 2-3.

    • Desalt the peptides using C18 StageTips or equivalent before mass spectrometry analysis.[8]

Quantitative Data Summary

The following tables provide a template for organizing quantitative data from your experiments to aid in troubleshooting and optimization.

Table 1: Comparison of Digestion Buffers

Digestion BufferTotal Proteins IdentifiedUnique Peptides Identified% Streptavidin Contamination
50 mM Ammonium Bicarbonate
100 mM Tris-HCl
2 M Urea in 50 mM Tris-HCl[6]

Table 2: Optimization of Trypsin Concentration

Trypsin:Protein RatioTotal Proteins IdentifiedUnique Peptides Identified% Missed Cleavages
1:100
1:50
1:20

Visualizations

Ibrutinib Signaling Pathway

Ibrutinib_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN, SYK BCR->LYN_SYK Activation BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation Ibrutinib Ibrutinib Ibrutinib->BTK Covalent Inhibition PIP2 PIP2 PLCg2->PIP2 IP3_DAG IP3 + DAG PIP2->IP3_DAG Ca_PKC Ca²⁺ Flux & PKC Activation IP3_DAG->Ca_PKC NFkB_MAPK NF-κB & MAPK Pathways Ca_PKC->NFkB_MAPK Proliferation Cell Proliferation & Survival NFkB_MAPK->Proliferation

Caption: Ibrutinib covalently inhibits BTK, blocking downstream signaling pathways.

On-Bead Digestion Workflow

On_Bead_Digestion_Workflow cluster_lysis Cell Lysis & Probe Labeling cluster_pulldown Affinity Purification cluster_digestion On-Bead Digestion cluster_analysis Sample Analysis Cell_Lysate 1. Cell Lysate Preparation Probe_Incubation 2. This compound Probe Incubation Cell_Lysate->Probe_Incubation Streptavidin_Beads 3. Streptavidin Bead Pulldown Probe_Incubation->Streptavidin_Beads Washing 4. Bead Washing Streptavidin_Beads->Washing Reduction_Alkylation 5. Reduction & Alkylation Washing->Reduction_Alkylation Trypsin_Digestion 6. Trypsin Digestion Reduction_Alkylation->Trypsin_Digestion Peptide_Cleanup 7. Peptide Desalting (C18) Trypsin_Digestion->Peptide_Cleanup MS_Analysis 8. LC-MS/MS Analysis Peptide_Cleanup->MS_Analysis Data_Analysis 9. Protein Identification MS_Analysis->Data_Analysis

Caption: Experimental workflow for this compound proteomics with on-bead digestion.

Troubleshooting Logic Diagram

Troubleshooting_Logic Start Start Troubleshooting Problem Identify Primary Issue Start->Problem Low_Yield Low Protein Yield Problem->Low_Yield Low Yield High_Background High Background Problem->High_Background High Background Strep_Contamination Streptavidin Contamination Problem->Strep_Contamination High Streptavidin Check_Labeling Check Probe Labeling Efficiency Low_Yield->Check_Labeling Check_Washing Review Wash Protocol High_Background->Check_Washing Check_Beads Using Trypsin-Resistant Beads? Strep_Contamination->Check_Beads Check_Pulldown Verify Pulldown Conditions Check_Labeling->Check_Pulldown Labeling OK Optimize_Labeling Optimize Probe Concentration/Time Check_Labeling->Optimize_Labeling Inefficient Check_Digestion Optimize Digestion Protocol Check_Pulldown->Check_Digestion Pulldown OK Optimize_Pulldown Increase Bead Amount/Time Check_Pulldown->Optimize_Pulldown Inefficient Optimize_Digestion Adjust Trypsin/Buffer/Time Check_Digestion->Optimize_Digestion Inefficient Check_Blocking Assess Bead Blocking Check_Washing->Check_Blocking Washing OK Increase_Washes Increase Wash Steps/Stringency Check_Washing->Increase_Washes Insufficient Check_Blocking->High_Background Yes, still high Implement_Blocking Implement Pre-clearing/Blocking Check_Blocking->Implement_Blocking No Check_Acetylation Perform Bead Acetylation? Check_Beads->Check_Acetylation Yes Use_Resistant_Beads Switch to Resistant Beads Check_Beads->Use_Resistant_Beads No Check_Acetylation->Strep_Contamination Yes, still high Perform_Acetylation Implement Acetylation Step Check_Acetylation->Perform_Acetylation No

Caption: A decision tree for troubleshooting common on-bead digestion issues.

References

Ibrutinib-biotin dose-response optimization for cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing ibrutinib-biotin in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in cellular assays?

This compound is a chemical probe consisting of the Bruton's tyrosine kinase (BTK) inhibitor, ibrutinib, covalently linked to a biotin molecule. This dual functionality allows it to be used in a variety of cellular assays to study BTK engagement and the effects of ibrutinib on signaling pathways.

Primary applications include:

  • Target Engagement Assays: To confirm and quantify the binding of ibrutinib to BTK within a cellular context.

  • Competitive Binding Assays: To screen for and characterize other compounds that bind to BTK.

  • Pull-Down Assays: To isolate and identify BTK and its interacting partners from cell lysates.

  • In-Cell Westerns and Flow Cytometry: To visualize and quantify BTK target engagement within intact cells.

Q2: What is the mechanism of action of ibrutinib?

Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK). It forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to its inhibition. BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation, survival, and adhesion of B-cells. By inhibiting BTK, ibrutinib blocks downstream signaling events, including the activation of PLCγ2, AKT, and NF-κB, ultimately leading to decreased B-cell proliferation and increased apoptosis.

Q3: What are the known off-target effects of ibrutinib?

While ibrutinib is highly potent for BTK, it also inhibits other kinases, particularly at higher concentrations. These off-target effects can lead to side effects in clinical use and confounding results in cellular assays. It is crucial to be aware of these potential off-targets when designing and interpreting experiments. Some of the known off-target kinases for ibrutinib include other members of the TEC kinase family (e.g., TEC, ITK, BMX), as well as kinases from the SRC and EGFR families.

Quantitative Data Summary

The following tables summarize key quantitative data for ibrutinib and its biotinylated form. This information is essential for designing dose-response experiments and interpreting results.

Table 1: this compound IC50 Values for Various Kinases

KinaseIC50 (nM)Reference
BTK0.755 - 1.02
TEC1.71 - 2.29
BLK3.66 - 4.27
BMX4.42 - 5.57
LCK5.99 - 6.92
Src33.8 - 36.3
ITK187 - 198
JAK35340 - 4870

Table 2: Recommended Concentration Ranges for this compound in Cellular Assays

Assay TypeRecommended Starting Concentration RangeNotes
Target Engagement (In-Cell Western / Flow Cytometry)10 nM - 1 µMTitration is crucial to determine the optimal concentration for your cell type and experimental conditions.
Competitive Binding Assay1 nM - 10 µM (competitor)The concentration of this compound should be kept constant, typically at or near its Kd for BTK.
Pull-Down Assay100 nM - 5 µMHigher concentrations may be needed to ensure sufficient pulldown of the target protein.
Cytotoxicity Assay (e.g., MTT)10 nM - 100 µMA wide range is recommended to determine the full dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the key signaling pathway inhibited by ibrutinib and a general workflow for a competitive binding assay.

BTK_Signaling_Pathway BCR B-cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation IP3_DAG IP3 / DAG PLCg2->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC NFkB_NFAT NF-κB / NFAT Activation Ca_PKC->NFkB_NFAT Ibrutinib Ibrutinib Ibrutinib->BTK Inhibition (Covalent Binding)

Caption: Ibrutinib inhibits BTK in the BCR signaling pathway.

Competitive_Binding_Assay_Workflow cluster_0 Preparation cluster_1 Incubation cluster_2 Detection Cells Seed Cells Expressing BTK Incubate_Competitor Incubate Cells with Test Compound Cells->Incubate_Competitor Competitor Prepare Serial Dilution of Test Compound Competitor->Incubate_Competitor Ibrutinib_Biotin Prepare Constant Concentration of this compound Incubate_Ibrutinib_Biotin Add this compound and Incubate Ibrutinib_Biotin->Incubate_Ibrutinib_Biotin Incubate_Competitor->Incubate_Ibrutinib_Biotin Lyse Lyse Cells Incubate_Ibrutinib_Biotin->Lyse Transfer Transfer Lysate to Streptavidin-Coated Plate Lyse->Transfer Wash Wash to Remove Unbound Probe Transfer->Wash Detect Add Detection Reagent and Read Signal Wash->Detect

Caption: Workflow for a competitive binding assay.

Experimental Protocols

1. Protocol: Cellular Target Engagement using In-Cell Western

This protocol allows for the quantification of this compound binding to BTK in adherent cells.

Materials:

  • Adherent cell line expressing BTK (e.g., HEK293T overexpressing BTK)

  • 96-well clear-bottom black plates

  • This compound

  • Unlabeled ibrutinib (for competition)

  • Formaldehyde (3.7%)

  • Triton X-100 (0.1%)

  • Blocking buffer (e.g., Odyssey Blocking Buffer)

  • Streptavidin-conjugated near-infrared (NIR) fluorophore (e.g., IRDye 800CW Streptavidin)

  • DNA stain (e.g., DRAQ5)

  • NIR imaging system (e.g., LI-COR Odyssey)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound for 1-2 hours. Include wells with unlabeled ibrutinib as a negative control.

  • Fixation and Permeabilization:

    • Wash cells with PBS.

    • Fix cells with 3.7% formaldehyde for 20 minutes.

    • Wash cells with PBS containing 0.1% Triton X-100.

    • Permeabilize cells with 0.1% Triton X-100 in PBS for 20 minutes.

  • Blocking: Block non-specific binding with blocking buffer for 1 hour.

  • Streptavidin Staining: Incubate cells with NIR-conjugated streptavidin in blocking buffer for 1 hour.

  • DNA Staining: Stain cells with a DNA stain for normalization.

  • Imaging and Analysis:

    • Wash cells with PBS.

    • Image the plate on a NIR imaging system.

    • Quantify the NIR signal in each well and normalize to the DNA stain signal.

2. Protocol: this compound Pull-Down Assay

This protocol describes the isolation of BTK from cell lysates using this compound.

Materials:

  • Suspension cell line with endogenous BTK (e.g., Ramos, DOHH2)

  • This compound

  • Lysis buffer (RIPA or similar) with protease and phosphatase inhibitors

  • Streptavidin-conjugated magnetic beads

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • SDS-PAGE sample buffer

  • Western blot reagents (antibodies against BTK and potential interacting partners)

Procedure:

  • Cell Lysis: Lyse cells and clarify the lysate by centrifugation.

  • Protein Quantification: Determine the protein concentration of the lysate.

  • This compound Incubation: Incubate the cell lysate with this compound for 1-2 hours at 4°C with rotation.

  • Streptavidin Bead Incubation: Add pre-washed streptavidin magnetic beads and incubate for 1 hour at 4°C with rotation.

  • Washing:

    • Pellet the beads using a magnetic stand and discard the supernatant.

    • Wash the beads 3-5 times with wash buffer.

  • Elution: Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and analyze by Western blot using an anti-BTK antibody.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
High Background Signal 1. Insufficient blocking. 2. Non-specific binding of streptavidin. 3. High endogenous biotin in cells or media.1. Increase blocking time or try a different blocking agent. 2. Include a "no this compound" control to assess streptavidin background. Increase the number and stringency of washes. 3. Culture cells in biotin-free media for 24-48 hours prior to the experiment.
No or Weak Signal 1. Low expression of BTK in the chosen cell line. 2. Insufficient concentration of this compound. 3. Inefficient cell lysis or protein extraction. 4. Inactive streptavidin beads or conjugate.1. Confirm BTK expression by Western blot. Consider using a cell line with higher BTK expression or an overexpression system. 2. Perform a dose-response experiment to determine the optimal this compound concentration. 3. Optimize the lysis buffer and procedure. 4. Use fresh or properly stored streptavidin reagents.
Inconsistent Results / High Well-to-Well Variability 1. Uneven cell seeding. 2. Inaccurate pipetting. 3. Edge effects in the plate.1. Ensure a single-cell suspension before seeding and use proper cell counting techniques. 2. Use calibrated pipettes and proper pipetting techniques. 3. Avoid using the outer wells of the plate or fill them with PBS to maintain humidity.
Lack of a Clear Dose-Response Curve 1. This compound concentration range is too narrow or not centered around the Kd. 2. Off-target effects at high concentrations. 3. Cell death at high concentrations.1. Broaden the concentration range of this compound or the competitor compound. 2. Refer to the off-target profile of ibrutinib and consider using a more selective BTK inhibitor as a control. 3. Perform a cytotoxicity assay to determine the toxic concentration range of your compounds.
Unexpected Results in Competitive Binding Assays 1. The test compound is not a direct competitor for the ATP binding site. 2. The test compound has slow binding kinetics.1. The compound may be an allosteric inhibitor. Consider alternative assay formats. 2. Increase the incubation time with the test compound before adding this compound.

Technical Support Center: Identification of Low-Abundance Ibrutinib-Biotin Targets

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification of low-abundance Ibrutinib-biotin targets.

Troubleshooting Guides

This section provides solutions to common problems encountered during the experimental workflow.

Issue 1: High Background of Non-Specific Proteins in Mass Spectrometry Results

Question: My mass spectrometry results show a high number of non-specific proteins, making it difficult to identify true low-abundance this compound targets. What can I do to reduce this background?

Answer: High background is a common challenge in pull-down assays. Here are several strategies to mitigate this issue:

  • Pre-clearing the Lysate: Before incubating with the this compound probe, pre-clear your cell lysate by incubating it with streptavidin beads alone. This will capture endogenously biotinylated proteins and other proteins that non-specifically bind to the beads.

  • Optimize Washing Steps: Increase the stringency and number of your wash steps after the pull-down. You can try:

    • Increasing the salt concentration (e.g., up to 1M NaCl) in your wash buffer.

    • Adding a non-ionic detergent (e.g., 0.1% Tween-20) to the wash buffer.

    • Performing additional wash steps.

  • Blocking Streptavidin Beads: Before adding the this compound probe, block the streptavidin beads with a biotin solution to saturate any unoccupied biotin-binding sites. This prevents the capture of endogenously biotinylated proteins from the lysate.[1]

  • Use of a Control: Always include a negative control, such as beads incubated with lysate from cells not treated with the this compound probe, to identify common background proteins.

Issue 2: Low or No Yield of Known Low-Abundance Targets

Question: I am unable to detect known or expected low-abundance Ibrutinib targets in my final mass spectrometry data. How can I improve the yield?

Answer: The inability to detect low-abundance targets is often due to inefficient enrichment or loss of protein during the workflow. Consider the following troubleshooting steps:

  • Increase Starting Material: If feasible, increase the amount of cell lysate to increase the absolute amount of the low-abundance target protein.

  • Enrichment Strategy: Employ a pre-enrichment strategy before the this compound pull-down. This could involve subcellular fractionation to enrich for the cellular compartment where the target is localized.

  • Optimize Lysis Conditions: Ensure your lysis buffer is effectively solubilizing your target protein without disrupting the this compound interaction. Sonication can help to break up viscous DNA and improve protein extraction, but be mindful of potential foaming and protein denaturation.[2]

  • Elution Efficiency: The strong interaction between biotin and streptavidin can make elution challenging. On-bead digestion, where the captured proteins are digested into peptides directly on the beads, can improve the recovery of peptides from low-abundance proteins for mass spectrometry analysis.[3]

Frequently Asked Questions (FAQs)

This section addresses common questions related to the identification of low-abundance this compound targets.

Q1: What are the main challenges in identifying low-abundance this compound targets?

A1: The primary challenges include:

  • Low Stoichiometry of Binding: The target protein may be present in very small quantities, making its detection difficult.

  • High Abundance of Competing Proteins: Highly abundant proteins can mask the signal from low-abundance targets during mass spectrometry analysis.[4][5]

  • Non-Specific Binding: Proteins can non-specifically bind to the streptavidin beads or the this compound probe, leading to a high background and false positives.[6]

  • Transient or Weak Interactions: Some Ibrutinib-protein interactions may be weak or transient, making them difficult to capture.

Q2: How can I confirm that my this compound probe is effectively labeling proteins in my cells?

A2: Before proceeding to a large-scale pull-down and mass spectrometry, it is crucial to validate your probe. You can do this by:

  • Western Blotting: After treating your cells with the this compound probe and lysing them, run a western blot on the lysate and probe with a streptavidin-HRP conjugate. This will allow you to visualize the extent of protein biotinylation.

  • Competition Assay: Co-incubate your cells with the this compound probe and an excess of unlabeled Ibrutinib. A significant reduction in the biotin signal on a western blot compared to the probe-only condition indicates specific binding.

Q3: What are some known low-abundance off-targets of Ibrutinib, and why are they important?

A3: Besides its primary target, Bruton's tyrosine kinase (BTK), Ibrutinib is known to bind to other kinases, some of which are of low abundance. These off-target interactions are important as they can contribute to both the therapeutic effects and the side effects of the drug.[7][8] For example, off-target inhibition of C-terminal Src kinase (CSK) has been linked to the cardiac side effects of Ibrutinib.[9][10] Other known off-targets include FYN and MEK5.[11]

Q4: What are the key considerations for the mass spectrometry analysis of low-abundance proteins?

A4: For successful identification of low-abundance proteins, consider the following during your mass spectrometry workflow:

  • Instrumentation: Use a high-resolution and high-sensitivity mass spectrometer, such as an Orbitrap or Q-TOF instrument.

  • Data Acquisition: Employ data-dependent acquisition (DDA) with dynamic exclusion to maximize the chances of sampling low-intensity peptides. Data-independent acquisition (DIA) is another powerful technique for comprehensive profiling.[2]

  • Data Analysis: Use specialized software for label-free quantification and be stringent with your statistical analysis to differentiate true hits from background noise. It is crucial to report all data analysis steps transparently for reproducibility.[6]

Quantitative Data

The following tables summarize key quantitative data relevant to Ibrutinib target identification.

Table 1: Comparison of Enrichment Strategies for Low-Abundance Proteins

Enrichment StrategyPrincipleAdvantagesDisadvantagesTypical Fold Enrichment
Immuno-depletion Removal of high-abundance proteins using antibodies.Increases the relative concentration of low-abundance proteins.Can co-deplete proteins that bind to high-abundance targets; costly.5-10 fold
Subcellular Fractionation Isolation of specific organelles or cellular compartments.Reduces sample complexity; enriches for proteins localized to that compartment.Can be time-consuming; may introduce contaminants.Varies by compartment
Combinatorial Peptide Ligand Libraries Beads with a diverse library of hexapeptides capture a broad range of proteins, effectively compressing the dynamic range.Enriches a wide range of low-abundance proteins simultaneously.May not be as specific as targeted methods.10-20 fold

Data synthesized from multiple sources for comparative purposes.[12][13][14][15]

Table 2: IC50 Values of Ibrutinib and Analogs for Selected Kinases

KinaseIbrutinib IC50 (nM)Acalabrutinib IC50 (nM)Zanubrutinib IC50 (nM)
BTK 0.53.1<1
CSK 2.3>1000>1000
FYN 1010010
MEK5 5.8>1000>1000
BLK 0.81.8<1
BMX 1.11.9<1

IC50 values are indicative and can vary depending on the assay conditions. Data compiled from multiple sources.[10][16][17][18][19]

Experimental Protocols

This section provides a detailed methodology for a typical this compound pull-down experiment coupled with mass spectrometry.

Protocol: this compound Pull-Down for Mass Spectrometry

  • This compound Probe Synthesis:

    • Synthesize an Ibrutinib analog with a linker suitable for biotin conjugation. A common strategy is to modify a part of the Ibrutinib molecule that is not critical for BTK binding to attach a linker with a terminal amine or alkyne group.

    • Conjugate the linker-modified Ibrutinib to an activated biotin derivative (e.g., NHS-biotin or biotin-azide via click chemistry).

    • Purify the this compound probe using HPLC.

  • Cell Culture and Probe Labeling:

    • Culture your cells of interest to the desired confluency.

    • Treat the cells with the this compound probe at a predetermined optimal concentration and for an optimal duration. Include a vehicle-only control and a competition control with excess unlabeled Ibrutinib.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS to remove any residual probe.

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Sonicate the lysate on ice to shear DNA and reduce viscosity.

    • Clarify the lysate by centrifugation to pellet cell debris.

  • Streptavidin Pull-Down:

    • Pre-clear the lysate by incubating with streptavidin-agarose or magnetic beads for 1 hour at 4°C.

    • Separate the beads from the lysate.

    • Incubate the pre-cleared lysate with fresh streptavidin beads overnight at 4°C with gentle rotation.

    • Pellet the beads and collect the supernatant (unbound fraction) for analysis if desired.

  • Washing:

    • Wash the beads extensively with a series of wash buffers of increasing stringency. A typical wash series could be:

      • 2x with lysis buffer

      • 2x with high-salt buffer (e.g., 1M NaCl)

      • 2x with a final wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution/On-Bead Digestion:

    • For Elution: Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.

    • For On-Bead Digestion (Recommended for Mass Spectrometry):

      • Wash the beads with ammonium bicarbonate buffer.

      • Resuspend the beads in a digestion buffer containing a reducing agent (e.g., DTT) and incubate.

      • Alkylate the proteins with an alkylating agent (e.g., iodoacetamide).

      • Add trypsin and incubate overnight at 37°C.

      • Collect the supernatant containing the digested peptides.

  • Mass Spectrometry Analysis:

    • Desalt the peptide samples using a C18 StageTip or ZipTip.

    • Analyze the peptides by LC-MS/MS on a high-resolution mass spectrometer.

    • Process the raw data using a suitable software package (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the proteins.

Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows.

Ibrutinib_Target_Identification_Workflow cluster_cell_culture Cell Culture & Labeling cluster_lysis Lysis & Lysate Prep cluster_pulldown Pull-Down cluster_analysis Analysis a Cells in Culture b Treat with this compound Probe a->b c Cell Lysis b->c d Clarify Lysate c->d e Pre-clear Lysate d->e f Incubate with Streptavidin Beads e->f g Wash Beads f->g h On-Bead Digestion g->h i LC-MS/MS h->i j Data Analysis i->j

Caption: Experimental workflow for identifying this compound targets.

CSK_Signaling_Pathway cluster_membrane Plasma Membrane SFK Src Family Kinase (Active) Adapter Adapter Protein (e.g., PAG1) SFK->Adapter Phosphorylates Downstream Downstream Signaling SFK->Downstream Activates CSK_recruited CSK CSK_recruited->SFK Phosphorylates (Inhibits) Adapter->CSK_recruited Recruits Ibrutinib Ibrutinib Ibrutinib->CSK_recruited Inhibition CSK_inactive CSK (Inactive)

Caption: Simplified CSK signaling pathway and Ibrutinib's inhibitory effect.

FYN_MEK5_Signaling_Pathways cluster_FYN FYN Pathway cluster_MEK5 MEK5/ERK5 Pathway FYN FYN PI3K PI3K FYN->PI3K AKT AKT PI3K->AKT Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival MEKK MEKK2/3 MEK5 MEK5 MEKK->MEK5 ERK5 ERK5 MEK5->ERK5 Transcription_Factors Transcription Factors (e.g., MEF2) ERK5->Transcription_Factors Ibrutinib Ibrutinib Ibrutinib->FYN Inhibition Ibrutinib->MEK5 Inhibition

Caption: Overview of FYN and MEK5 signaling pathways targeted by Ibrutinib.

References

Refinement of washing steps for Ibrutinib-biotin pull-down assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers refine the critical washing steps in Ibrutinib-biotin pull-down assays. Proper washing is essential for reducing non-specific protein binding and ensuring the reliable identification of true Ibrutinib interactors.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of the washing steps in an this compound pull-down assay? The primary goal is to remove non-specific proteins that bind to the beads, the biotin tag, or the streptavidin, while retaining the specific proteins that interact with the Ibrutinib "bait". This process, known as increasing stringency, is crucial for minimizing background noise and improving the signal-to-noise ratio in downstream analyses like mass spectrometry or Western blotting.[1][2][3]

Q2: How does the covalent nature of Ibrutinib's binding to its primary target, Bruton's tyrosine kinase (BTK), affect the washing protocol? Ibrutinib is a covalent inhibitor that forms a permanent bond with a cysteine residue (C481) in the active site of BTK.[4][5][6] This interaction is extremely stable and resistant to dissociation. Consequently, very stringent washing conditions can be employed to remove non-covalently bound, non-specific proteins without significant loss of BTK itself.[2][5]

Q3: What are the key components of a wash buffer and what are their functions? Wash buffers typically contain a buffering agent to maintain pH (e.g., Tris-HCl, PBS), salts to modulate ionic strength (e.g., NaCl), and detergents to reduce non-specific hydrophobic interactions (e.g., Triton X-100, NP-40). Each component can be adjusted to optimize the washing stringency.

Q4: How many wash steps are typically recommended? Most protocols recommend performing at least three to five wash steps.[7][8] However, the optimal number of washes may need to be determined empirically. Insufficient washing can lead to high background, while excessive washing, even with a stable interaction, risks sample loss due to bead handling.[8]

Troubleshooting Guide

Problem 1: High Background of Non-Specific Proteins

Q: My final eluate contains many non-specific proteins, obscuring the identification of true interactors. How can I reduce this background?

A: High background is the most common issue in pull-down assays and is typically caused by insufficient wash stringency. Consider the following adjustments:

  • Increase Salt Concentration: Gradually increase the NaCl concentration in your wash buffer (e.g., from 150 mM to 300 mM or even 500 mM) to disrupt electrostatic interactions that cause non-specific binding.[8]

  • Add or Increase Detergent: Incorporate or raise the concentration of a non-ionic detergent like Triton X-100 or NP-40 (e.g., from 0.1% to 0.5% v/v). This helps to disrupt non-specific hydrophobic interactions.

  • Increase the Number and Duration of Washes: Increase the number of wash steps from three to five. Extending the incubation time for each wash (e.g., from 5 to 10 minutes) on a rotator can also improve the removal of contaminants.[8]

  • Pre-clear the Lysate: Before adding your biotinylated Ibrutinib and streptavidin beads, incubate the cell lysate with beads alone (without streptavidin) to remove proteins that non-specifically bind to the bead matrix.[3]

Problem 2: Low or No Yield of the Target Protein (e.g., BTK)

Q: I am not detecting my expected target protein, BTK, in the final sample. What could be the cause?

A: Given the covalent and stable nature of the Ibrutinib-BTK interaction, loss of the target protein during washing is less likely to be caused by overly stringent conditions compared to non-covalent affinity purifications.[5] The issue may lie elsewhere in the protocol:

  • Inaccessible Affinity Tag: The biotin tag on your Ibrutinib probe might be sterically hindered, preventing efficient binding to streptavidin beads. If you synthesized the probe, consider redesigning it with a longer linker.[9][10]

  • Inefficient Cell Lysis: If the target protein is not efficiently extracted from the cells, it will not be available for capture. Optimize your lysis buffer and procedure to ensure complete protein solubilization.

  • Protein Degradation: Ensure that protease inhibitors are included in your lysis buffer to prevent the degradation of your target protein.[11]

  • Overly Harsh Elution Conditions: While washing stringency is less of a concern for target loss, elution conditions that are too harsh can denature the protein or strip it from the beads in a way that makes it difficult to detect.[10]

  • Insufficient Incubation Time: Allow adequate time for the biotinylated Ibrutinib to bind to the streptavidin beads and for the "bait" complex to capture the target protein from the lysate.[12]

Experimental Protocols & Data

Protocol: Optimizing Wash Buffer Stringency

This protocol describes a method for systematically testing different wash buffer conditions to find the optimal balance between high purity and acceptable yield.

  • Prepare Lysate: Prepare a sufficient volume of cell lysate from cells known to express the target protein (e.g., BTK).

  • Bait Capture: Perform the this compound pull-down as usual up to the point of the first wash.

  • Aliquot Beads: After removing the lysate, divide the bead slurry into multiple equal aliquots in separate tubes. One tube will be your control, and the others will be for testing variable wash conditions.

  • Prepare Wash Buffers: Prepare a series of wash buffers with varying salt and/or detergent concentrations as outlined in the table below.

  • Perform Washes: Wash each aliquot of beads with its corresponding test buffer. Perform 4-5 washes for each condition.

  • Elution: Elute the bound proteins from all samples under identical conditions.

  • Analysis: Analyze the eluates by SDS-PAGE and Western blotting for the target protein (BTK) and by silver staining or mass spectrometry to assess the levels of non-specific background proteins. The optimal buffer will be the one that gives a strong target band with minimal background bands.

Table 1: Example Wash Buffer Compositions for Optimization
Condition Buffer Base NaCl Concentration Triton X-100 (%) Purpose
Control 50 mM Tris-HCl, pH 7.4150 mM0.1%Baseline (Physiological) Stringency
Test 1 50 mM Tris-HCl, pH 7.4300 mM0.1%Increased Ionic Stringency
Test 2 50 mM Tris-HCl, pH 7.4500 mM0.1%High Ionic Stringency
Test 3 50 mM Tris-HCl, pH 7.4150 mM0.5%Increased Hydrophobic Stringency
Test 4 50 mM Tris-HCl, pH 7.4300 mM0.5%High Combined Stringency

Visualizations

Ibrutinib Pull-Down Workflow

Caption: Workflow for an this compound pull-down assay.

Troubleshooting Logic: Balancing Yield and Purity

Caption: Decision tree for troubleshooting wash conditions.

Ibrutinib's Covalent Interaction with BTK

Caption: Mechanism of stable complex formation.

References

Validation & Comparative

Validating Ibrutinib-Biotin Binding Specificity to BTK: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of methods to validate the binding specificity of Ibrutinib-biotin probes to Bruton's tyrosine kinase (BTK). It offers a comparison with alternative approaches and includes detailed experimental protocols and supporting data to aid in the design and interpretation of target engagement studies.

Introduction to Ibrutinib and BTK Engagement

Ibrutinib is a potent, first-in-class, covalent inhibitor of Bruton's tyrosine kinase (BTK), a crucial enzyme in the B-cell receptor (BCR) signaling pathway.[1][2] Its irreversible binding to a cysteine residue (Cys481) in the ATP-binding site of BTK effectively blocks downstream signaling, making it a key therapeutic agent for various B-cell malignancies.[2][3] To facilitate the study of BTK engagement in preclinical and clinical settings, Ibrutinib has been conjugated with biotin to create an this compound probe. This probe allows for the detection and quantification of BTK that is not already occupied by Ibrutinib or other inhibitors.[1][4]

Validating the specificity of this probe is paramount to ensure that it accurately reflects BTK occupancy and does not produce misleading results due to off-target binding. This guide will explore the experimental methodologies to confirm the specific interaction between this compound and BTK.

Comparison of BTK Inhibitors: The Importance of Specificity

While highly effective, Ibrutinib is known to have off-target activity against other kinases that share a homologous cysteine in their active site, such as TEC, ITK, EGFR, and HER2.[2][5][6] These off-target effects can contribute to adverse events observed in patients.[5][6][7] Second-generation BTK inhibitors, such as acalabrutinib and zanubrutinib, have been developed with improved selectivity for BTK, leading to a reduction in off-target effects and a more favorable safety profile.[5][6][8]

The this compound probe, by its nature, carries the same selectivity profile as the parent drug. Therefore, when using this tool, it is crucial to employ experimental controls to account for potential binding to other kinases.

Table 1: Comparison of BTK Inhibitor Selectivity

InhibitorGenerationBTK IC50 (nM)Key Off-TargetsReference
Ibrutinib First0.5 - 1.02EGFR, TEC, ITK, ERBB2/HER2, ERBB4/HER4, BMX, JAK3[2][4][7][9]
Acalabrutinib Second~5BMX, ERBB4[6]
Zanubrutinib Second<1-[7]
Tirabrutinib Second4.7EGFR, ITK, BMX, TEC[10]

IC50 values can vary depending on the assay conditions.

Experimental Validation of this compound Binding Specificity

Several experimental approaches can be employed to validate the specificity of the this compound probe for BTK. These methods are often used in combination to provide a comprehensive assessment.

Competitive Binding Assay

This assay directly demonstrates the specificity of the this compound probe by competing for binding to BTK with unlabeled Ibrutinib. A reduction in the signal from the biotinylated probe in the presence of excess unlabeled Ibrutinib indicates specific binding to the target.

Experimental Protocol: Competitive Binding ELISA

  • Coat Plate: Coat a high-binding ELISA plate with a capture antibody specific for BTK and incubate overnight at 4°C.

  • Block: Wash the plate and block with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature.

  • Prepare Lysates: Prepare cell lysates from a BTK-expressing cell line (e.g., DOHH2) and a negative control cell line that does not express BTK (e.g., Jurkat).[4]

  • Competition: In separate tubes, pre-incubate the BTK-expressing cell lysate with:

    • Vehicle control (e.g., DMSO)

    • Excess unlabeled Ibrutinib (e.g., 1 µM) for 1 hour on ice.[4]

  • Probe Labeling: Add the this compound probe (e.g., 1 µM) to all lysate samples and incubate for 1 hour on ice.[4]

  • Incubation: Add the treated lysates to the antibody-coated and blocked ELISA plate and incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Detection: Wash the plate and add Streptavidin-HRP conjugate. Incubate for 1 hour at room temperature.

  • Readout: Wash the plate and add a suitable HRP substrate (e.g., TMB). Stop the reaction and measure the absorbance at the appropriate wavelength.

Expected Results: A high signal should be observed in the vehicle-treated BTK-expressing lysate, while the signal should be significantly reduced in the lysate pre-incubated with unlabeled Ibrutinib and in the BTK-negative cell line.

Western Blot Analysis

Western blotting can be used to visualize the binding of the this compound probe to BTK and to confirm the absence of binding in negative controls.

Experimental Protocol: Western Blot

  • Sample Preparation: Prepare cell lysates and perform the competitive binding incubation as described in the competitive binding assay protocol.

  • SDS-PAGE: Separate the protein lysates by SDS-PAGE (e.g., 40 µg of total protein per lane).

  • Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for at least 1 hour at room temperature.[11]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against BTK overnight at 4°C to confirm the presence of the protein in the lysates.[11]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Streptavidin Blot: To detect the biotinylated probe, a parallel blot can be run and incubated with Streptavidin-HRP instead of primary and secondary antibodies.

Expected Results: The anti-BTK blot should show a band at the correct molecular weight for BTK in the BTK-expressing cell line. In the streptavidin blot, a band corresponding to BTK should be present in the lane with the this compound probe alone and absent or significantly reduced in the lane with the unlabeled Ibrutinib competitor and the BTK-negative cell line.

Pull-Down Assay

A pull-down assay using streptavidin beads can be used to isolate the this compound probe along with its binding partners. The isolated proteins can then be identified by western blotting or mass spectrometry.

Experimental Protocol: Streptavidin Pull-Down

  • Lysate Preparation and Incubation: Prepare cell lysates and perform the competitive binding incubation as described above.

  • Bead Incubation: Add streptavidin-coated magnetic or agarose beads to the lysates and incubate for 1-2 hours at 4°C with gentle rotation to capture the biotinylated probe and any bound proteins.[12]

  • Washing: Pellet the beads and wash them several times with a high-ionic strength wash buffer to remove non-specific binders.[13]

  • Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.[14]

  • Analysis: Analyze the eluted proteins by western blotting using an anti-BTK antibody.

Expected Results: A strong BTK band should be detected in the eluate from the sample incubated with the this compound probe. This band should be absent or significantly diminished in the sample co-incubated with excess unlabeled Ibrutinib and in the BTK-negative control.

Visualizing the Workflow and Signaling Pathway

Diagram 1: Experimental Workflow for Validating this compound Specificity

G cluster_prep Sample Preparation cluster_assays Validation Assays cluster_analysis Data Analysis prep_lysate Prepare Cell Lysates (BTK+ and BTK- cells) incubation Incubate with: 1. Vehicle 2. Unlabeled Ibrutinib 3. This compound prep_lysate->incubation elisa Competitive ELISA incubation->elisa Specific Binding Quantification wb Western Blot incubation->wb Visualize Specific Binding pd Pull-Down Assay incubation->pd Isolate Binding Partners elisa_analysis Measure Signal Reduction elisa->elisa_analysis wb_analysis Visualize BTK Band wb->wb_analysis pd_analysis Detect Eluted BTK pd->pd_analysis conclusion Conclusion: Binding Specificity Confirmed elisa_analysis->conclusion wb_analysis->conclusion pd_analysis->conclusion

Caption: Workflow for validating this compound binding specificity.

Diagram 2: Simplified BTK Signaling Pathway

BTK_Signaling BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 Activation IP3_DAG IP3 / DAG PLCG2->IP3_DAG Ca_PKC Ca2+ / PKC IP3_DAG->Ca_PKC NFkB NF-κB Activation Ca_PKC->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation Ibrutinib Ibrutinib / This compound Ibrutinib->BTK Inhibition

References

Confirming Ibrutinib-Biotin Probe Selectivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ibrutinib, a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), has revolutionized the treatment of various B-cell malignancies. The development of Ibrutinib-biotin probes has provided a valuable tool for activity-based protein profiling (ABPP) and target engagement studies. However, confirming the selectivity of these probes is paramount to ensure that the observed biological effects are indeed due to the inhibition of the intended target, BTK, and not off-target interactions. This guide provides a comparative overview of methods to confirm the selectivity of this compound probes, supported by experimental data and detailed protocols.

Alternative Approaches to Selectivity Profiling

While this compound probes are useful, a comprehensive understanding of selectivity requires a multi-pronged approach. Several alternative and complementary methods can provide a broader and more quantitative picture of a probe's specificity. These include:

  • Second-Generation BTK Inhibitors: Acalabrutinib and Zanubrutinib were designed for increased selectivity for BTK with fewer off-target effects compared to Ibrutinib.[1][2] Comparing the cellular and biochemical profiles of an this compound probe to these more selective inhibitors can help delineate on-target versus off-target effects.

  • Chemoproteomics using Alkyne-Derivatized Probes: This powerful technique involves synthesizing an Ibrutinib analog with a terminal alkyne.[3] This probe is introduced to cells, and after covalent binding to its targets, a biotin tag is attached via a "click" chemistry reaction (Copper(I)-catalyzed Alkyne-Azide Cycloaddition - CuAAC).[3] This method allows for the enrichment and subsequent identification of target proteins by mass spectrometry, providing a proteome-wide view of the probe's interactions.[3]

  • Photoaffinity Labeling (PAL): This method utilizes a probe containing a photoreactive group.[4][5] Upon UV irradiation, the probe forms a covalent bond with nearby proteins, including non-covalent binders.[4][5] This allows for the identification of both covalent and non-covalent off-targets.

  • Kinome-Wide Profiling Assays: Commercially available platforms, such as KINOMEscan, offer a high-throughput method to assess the interaction of a compound against a large panel of purified kinases.[6] This provides a quantitative measure of a compound's selectivity across the kinome.

  • Cellular Target Engagement Assays (e.g., TR-FRET): Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays can be used to quantify the engagement of a probe with its target within a cellular context.[7][8] This provides a more physiologically relevant measure of target binding.

Quantitative Data Comparison

The following tables summarize the quantitative data comparing the selectivity of Ibrutinib and its alternatives.

Table 1: Kinase Selectivity of BTK Inhibitors

InhibitorNumber of Off-Target Kinases with >50% Inhibition (out of 370 kinases)Reference
Ibrutinib17[9]
Zanubrutinib7[9]

Table 2: Comparison of Ibrutinib and Acalabrutinib Off-Target Inhibition (IC50 values)

Kinase with Cys homologous to Cys-481 in BTKIbrutinib IC50 (nmol/L)Acalabrutinib IC50 (nmol/L)Reference
8 out of 9 tested kinases< 10> 10[10][11]

Table 3: Adverse Events Associated with Off-Target Effects in Clinical Trials

Adverse EventIbrutinib IncidenceAcalabrutinib IncidenceZanubrutinib IncidenceReference
Atrial Fibrillation/FlutterHigherLowerLower[12][13][14]
HypertensionHigherLowerLower[12][13][14]
BleedingHigherLowerLower[12][14]

Signaling Pathways and Experimental Workflows

To understand the context of Ibrutinib's action and the experimental approaches to validate its probe's selectivity, the following diagrams illustrate the BTK signaling pathway and key experimental workflows.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Antigen Antigen->BCR BTK BTK LYN_SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 IP3_DAG IP3 / DAG PLCg2->IP3_DAG Calcium Ca²⁺ Mobilization IP3_DAG->Calcium PKC PKC IP3_DAG->PKC NF_kB NF-κB PKC->NF_kB MAPK MAPK PKC->MAPK Cell_Outcomes B-Cell Proliferation, Survival, Differentiation NF_kB->Cell_Outcomes MAPK->Cell_Outcomes Ibrutinib Ibrutinib Ibrutinib->BTK

Caption: Simplified BTK Signaling Pathway.

Chemoproteomics_Workflow cluster_cell In-Cell Labeling cluster_lysis Lysis & Click Chemistry cluster_enrichment Enrichment & Identification Alkyne_Probe Ibrutinib-Alkyne Probe Cells Live Cells Alkyne_Probe->Cells Labeled_Proteins Alkyne-Labeled Proteins Cells->Labeled_Proteins Cell_Lysis Cell Lysis Labeled_Proteins->Cell_Lysis Click_Chemistry Biotin-Azide + CuAAC Click Chemistry Cell_Lysis->Click_Chemistry Biotin_Proteins Biotinylated Proteins Click_Chemistry->Biotin_Proteins Streptavidin Streptavidin Beads Biotin_Proteins->Streptavidin Enrichment Enrichment Streptavidin->Enrichment Digestion On-Bead Digestion Enrichment->Digestion MS LC-MS/MS Analysis Digestion->MS

Caption: Chemoproteomics Workflow for Target Identification.

Experimental Protocols

Competitive Chemoproteomic Profiling with this compound Probe

This protocol aims to identify the specific binding targets of the this compound probe by competing with an excess of the parent, unlabeled Ibrutinib.

Materials:

  • This compound probe

  • Ibrutinib (unlabeled)

  • Cell line of interest (e.g., a B-cell lymphoma line)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Streptavidin-coated magnetic beads

  • Wash buffers (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • SDS-PAGE gels and Western blot apparatus

  • Antibodies: anti-BTK and streptavidin-HRP

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment:

    • Culture cells to the desired density.

    • Pre-treat one set of cells with an excess of unlabeled Ibrutinib (e.g., 10 µM) for 1 hour. This will serve as the competition control.

    • Treat both the pre-treated and a non-pre-treated set of cells with the this compound probe (e.g., 1 µM) for 2 hours.

    • Include a vehicle-only control (e.g., DMSO).

  • Cell Lysis:

    • Harvest and wash the cells with cold PBS.

    • Lyse the cells in lysis buffer on ice for 30 minutes.

    • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Affinity Pulldown:

    • Incubate the cleared lysates with streptavidin-coated magnetic beads for 2 hours at 4°C with rotation.

    • Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

  • Elution and Analysis:

    • Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.

    • Separate the eluted proteins by SDS-PAGE.

    • Analyze the results by Western blotting using an anti-BTK antibody to confirm the pulldown of BTK and streptavidin-HRP to visualize all biotinylated proteins.

    • A significant reduction in the BTK band and other biotinylated protein bands in the competed sample compared to the non-competed sample indicates specific binding.

Kinome-Wide Selectivity Profiling (General Protocol)

This protocol describes a general approach for assessing the selectivity of an this compound probe against a large panel of kinases.

Materials:

  • This compound probe

  • Kinase profiling service (e.g., KINOMEscan by Eurofins DiscoverX) or in-house kinase panel.

  • Appropriate buffers and reagents as specified by the service provider.

Procedure:

  • Compound Submission:

    • Prepare and submit the this compound probe at a specified concentration (e.g., 1 µM) to the kinase profiling service.

  • Binding Assay:

    • The service provider will perform a competition binding assay where the probe competes with a proprietary ligand for binding to a large panel of immobilized kinases.

    • The amount of probe bound to each kinase is quantified.

  • Data Analysis:

    • The results are typically provided as a percentage of control, where a lower percentage indicates stronger binding.

    • The data can be visualized as a dendrogram (kinome map) to illustrate the selectivity profile across the kinome.

    • Compare the kinome map of the this compound probe to that of unlabeled Ibrutinib and more selective inhibitors like Acalabrutinib or Zanubrutinib to identify off-targets specific to the probe.

Cellular Target Engagement using TR-FRET (General Protocol)

This protocol outlines a general method for quantifying the engagement of an this compound probe with BTK in a cellular context.

Materials:

  • This compound probe

  • Cell line expressing BTK

  • TR-FRET reagents:

    • Terbium-labeled anti-tag antibody (e.g., anti-GST, if using a GST-tagged BTK) or a specific anti-BTK antibody.

    • A fluorescent tracer that binds to the BTK active site.

  • Lysis buffer compatible with TR-FRET.

  • Microplate reader capable of TR-FRET measurements.

Procedure:

  • Cell Treatment:

    • Plate cells in a suitable microplate.

    • Treat the cells with a dilution series of the this compound probe for a specified time.

  • Cell Lysis:

    • Lyse the cells directly in the wells using the TR-FRET compatible lysis buffer.

  • TR-FRET Reaction:

    • Add the TR-FRET antibody-tracer mix to the cell lysates.

    • Incubate to allow for binding to reach equilibrium.

  • Measurement and Analysis:

    • Measure the TR-FRET signal (ratio of acceptor to donor emission) using a microplate reader.

    • The binding of the this compound probe to BTK will displace the fluorescent tracer, leading to a decrease in the TR-FRET signal.

    • Calculate the IC50 value for target engagement from the dose-response curve. This provides a quantitative measure of the probe's potency in a cellular environment.

By employing a combination of these methods, researchers can rigorously validate the selectivity of their this compound probes, leading to more reliable and interpretable results in their studies of BTK biology and drug development.

References

Unveiling the Off-Target Landscape of Ibrutinib: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Ibrutinib's off-target interactions, supported by experimental data and detailed protocols. Understanding these off-target hits is crucial for predicting potential side effects and designing more selective kinase inhibitors.

Ibrutinib, a potent inhibitor of Bruton's tyrosine kinase (BTK), has revolutionized the treatment of B-cell malignancies.[1][2] However, its therapeutic efficacy is sometimes accompanied by adverse effects, which are often attributed to its interaction with unintended kinase targets.[3][4] This guide summarizes the known off-target kinases of Ibrutinib identified through biotin-based screening and other proteomic approaches, and provides detailed protocols for their validation.

Quantitative Comparison of Ibrutinib's Off-Target Kinases

The following table summarizes key off-target kinases of Ibrutinib identified in various studies. While a single comprehensive dataset from an Ibrutinib-biotin screening is not publicly available, this compilation from multiple sources provides a valuable overview of the most frequently identified off-targets. The data presented here is collated from chemoproteomic studies and kinase activity assays.

Target KinaseFamilyAssociated Adverse Effect(s)Alternative Kinase Inhibitor with Higher Selectivity
BTK (On-Target) Tec-Acalabrutinib, Zanubrutinib
CSKSrcAtrial Fibrillation[5][6]Dasatinib
FYNSrcAtrial FibrillationSaracatinib
MEK5 (MAP2K5)STEAtrial Fibrillation
EGFRErbBRash, Diarrhea[7]Gefitinib, Erlotinib
TECTecBleeding[7]Acalabrutinib
ITKTecImpaired NK cell functionAcalabrutinib
BLKSrc-
BMXTec-
JAK3JAK-Tofacitinib

Experimental Protocols for Off-Target Hit Validation

Accurate validation of off-target hits is paramount. The following are detailed methodologies for key experiments used to confirm the interaction between Ibrutinib and potential off-target kinases.

Kinase Activity Assay

This assay directly measures the ability of Ibrutinib to inhibit the enzymatic activity of a putative off-target kinase.

Materials:

  • Recombinant purified off-target kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Ibrutinib (or other test compounds)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or radiolabeled [γ-³²P]ATP)

  • 384-well plates

  • Plate reader compatible with the chosen detection method

Procedure:

  • Compound Preparation: Prepare a serial dilution of Ibrutinib in DMSO, and then dilute further in the kinase assay buffer.

  • Kinase Reaction Mixture: In a 384-well plate, add the recombinant kinase and its specific substrate to the kinase assay buffer.

  • Initiation of Reaction: Add the diluted Ibrutinib or vehicle control (DMSO) to the wells containing the kinase and substrate.

  • Start the Kinase Reaction: Add ATP to each well to initiate the phosphorylation reaction. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection method.

    • For ADP-Glo™: Add the ADP-Glo™ reagent to measure the amount of ADP produced.

    • For LanthaScreen™: Add the antibody-based detection reagents to measure product formation via TR-FRET.

    • For Radiometric Assay: Spot the reaction mixture onto a phosphocellulose membrane, wash away unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each Ibrutinib concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.

Materials:

  • Cell line expressing the target kinase

  • Ibrutinib

  • PBS (Phosphate-buffered saline)

  • Lysis buffer (containing protease and phosphatase inhibitors)

  • PCR tubes or 96-well plates

  • Thermal cycler

  • Equipment for protein quantification (e.g., Western blot, ELISA)

Procedure:

  • Cell Treatment: Treat the cells with various concentrations of Ibrutinib or a vehicle control (DMSO) for a specific duration (e.g., 1-2 hours).

  • Harvesting and Washing: Harvest the cells and wash them with PBS to remove excess compound.

  • Heating: Resuspend the cell pellets in PBS and aliquot them into PCR tubes or a 96-well plate. Heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.

  • Protein Quantification: Carefully collect the supernatant containing the soluble proteins. Quantify the amount of the target kinase in the soluble fraction using Western blotting or another protein detection method.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both Ibrutinib-treated and vehicle-treated samples. A shift in the melting curve to higher temperatures in the presence of Ibrutinib indicates target engagement and stabilization.

Western Blotting for Phospho-Protein Analysis

This method assesses the inhibition of a signaling pathway downstream of a potential off-target kinase by measuring the phosphorylation status of its substrates.

Materials:

  • Cell line expressing the target kinase and its downstream signaling components

  • Ibrutinib

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (specific for the total and phosphorylated forms of the downstream substrate)

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels and blotting apparatus

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Treat cells with Ibrutinib at various concentrations for a defined period. Include a positive control (e.g., a known activator of the pathway) and a negative control (vehicle).

  • Cell Lysis: Wash the cells with cold PBS and lyse them on ice with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the substrate protein.

  • Data Analysis: Quantify the band intensities and determine the effect of Ibrutinib on the phosphorylation of the downstream substrate.

Visualizing the Molecular Interactions

The following diagrams illustrate the key signaling pathways and the experimental workflow for identifying and validating Ibrutinib's off-target hits.

Ibrutinib_Signaling_Pathway cluster_off_targets cluster_adverse_effects Ibrutinib Ibrutinib BTK BTK (On-Target) Ibrutinib->BTK Inhibits Off_Targets Off-Target Kinases Ibrutinib->Off_Targets Inhibits BCR_Signaling B-Cell Receptor Signaling BTK->BCR_Signaling Mediates Cell_Survival Cell Survival & Proliferation BCR_Signaling->Cell_Survival CSK CSK EGFR EGFR TEC TEC ITK ITK Atrial_Fib Atrial Fibrillation CSK->Atrial_Fib Rash_Diarrhea Rash / Diarrhea EGFR->Rash_Diarrhea Bleeding Bleeding TEC->Bleeding Immune_Dys Immune Dysfunction ITK->Immune_Dys Adverse_Effects Adverse Effects

Caption: Ibrutinib's primary and off-target signaling pathways.

Experimental_Workflow Start Start: This compound Screening Hit_ID Identification of Potential Off-Target Hits Start->Hit_ID Validation Hit Validation Hit_ID->Validation Kinase_Assay Kinase Activity Assay (IC50 Determination) Validation->Kinase_Assay CETSA Cellular Thermal Shift Assay (Target Engagement) Validation->CETSA Western_Blot Western Blot (Downstream Signaling) Validation->Western_Blot Confirmation Confirmation of Off-Target Interaction Kinase_Assay->Confirmation CETSA->Confirmation Western_Blot->Confirmation

Caption: Workflow for identifying and validating Ibrutinib's off-target hits.

References

Validating Ibrutinib-Biotin Binding: A Comparative Guide to Competition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, validating the binding of a chemical probe like Ibrutinib-biotin to its target, Bruton's tyrosine kinase (BTK), is a critical step in drug discovery and development. This guide provides a comprehensive comparison of the Ibrutinib competition assay with other methods for assessing target engagement, supported by experimental data and detailed protocols.

An Ibrutinib competition assay is a robust method to confirm the specific binding of an this compound probe to BTK. This assay relies on the principle of competitive displacement. The biotinylated Ibrutinib probe is designed to bind to the active site of BTK. If a non-labeled compound, such as Ibrutinib itself or a novel drug candidate, also binds to the same site, it will compete with the this compound probe, resulting in a decreased signal from the biotin probe. This reduction in signal is proportional to the affinity of the competitor compound for BTK.

Experimental Workflow: Ibrutinib Competition Assay

The following diagram illustrates the general workflow of an Ibrutinib competition assay.

Ibrutinib_Competition_Assay_Workflow cluster_preparation Preparation cluster_assay Assay Steps BTK BTK-containing Lysate/Recombinant BTK Incubate_BTK_Competitor Incubate BTK with Competitor BTK->Incubate_BTK_Competitor Probe This compound Probe Add_Probe Add this compound Probe Probe->Add_Probe Competitor Unlabeled Competitor (e.g., Ibrutinib) Competitor->Incubate_BTK_Competitor Incubate_BTK_Competitor->Add_Probe Incubate_All Incubate Add_Probe->Incubate_All Capture Capture on Streptavidin Plate Incubate_All->Capture Wash Wash Unbound Reagents Capture->Wash Detect Add Detection Reagent Wash->Detect Read Read Signal Detect->Read

Caption: Workflow of an this compound Competition Assay.

Detailed Experimental Protocol: Ibrutinib Competition Assay

This protocol is a generalized procedure and may require optimization for specific experimental conditions.

Materials:

  • BTK Source: Recombinant human BTK protein or cell lysate from a BTK-expressing cell line (e.g., DOHH2).

  • This compound probe: A chemical probe consisting of Ibrutinib linked to biotin.

  • Unlabeled Ibrutinib: As a positive control competitor.

  • Test Compounds: Novel compounds to be tested for BTK binding.

  • Assay Buffer: e.g., Phosphate-buffered saline (PBS) with 0.1% Tween-20 and 1% BSA.

  • Streptavidin-coated microplates.

  • Detection Reagent: e.g., HRP-conjugated anti-BTK antibody or a time-resolved fluorescence (TRF) detection system.

  • Wash Buffer: e.g., PBS with 0.1% Tween-20.

  • Plate reader compatible with the chosen detection method.

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the this compound probe in DMSO.

    • Prepare serial dilutions of unlabeled Ibrutinib and test compounds in assay buffer.

    • Dilute the BTK source to the desired concentration in assay buffer.

  • Competition Reaction:

    • To the wells of a microplate, add the BTK source.

    • Add the serially diluted unlabeled Ibrutinib or test compounds to the respective wells. For the positive control (maximum signal), add assay buffer only. For the negative control (background), add assay buffer without BTK.

    • Incubate for a predetermined time (e.g., 30 minutes) at room temperature to allow the competitor to bind to BTK.

    • Add the this compound probe to all wells at a fixed concentration (typically at or below its Kd for BTK).

    • Incubate for another predetermined time (e.g., 60 minutes) at room temperature to allow the probe to bind to any available BTK.

  • Capture and Detection:

    • Transfer the reaction mixtures to a streptavidin-coated microplate.

    • Incubate for 60 minutes at room temperature to allow the biotinylated probe to bind to the streptavidin.

    • Wash the plate multiple times with wash buffer to remove unbound reagents.

    • Add the detection reagent (e.g., HRP-conjugated anti-BTK antibody).

    • Incubate as recommended by the manufacturer.

    • Wash the plate to remove the unbound detection reagent.

    • Add the appropriate substrate for the detection reagent (e.g., TMB for HRP) and measure the signal using a plate reader.

  • Data Analysis:

    • Subtract the background signal from all wells.

    • Plot the signal as a function of the competitor concentration.

    • Calculate the IC50 value, which is the concentration of the competitor that inhibits 50% of the this compound probe binding.

Performance Comparison: this compound Assay vs. Alternative Methods

The this compound competition assay is one of several methods available to assess target engagement. The choice of assay depends on the specific research question, available resources, and desired throughput.

Assay TypePrincipleAdvantagesDisadvantagesTypical IC50 for Ibrutinib
This compound Competition Assay Competitive displacement of a biotinylated probeRelatively simple, adaptable to high-throughput screening, directly measures binding to the target protein.Indirect measurement of affinity, potential for steric hindrance from the biotin tag.0.5 - 5 nM[1]
Biochemical Kinase Assay Measures the enzymatic activity of BTK (phosphorylation of a substrate)Direct measurement of functional inhibition, well-established methods.Can be affected by ATP concentration, may not be suitable for allosteric inhibitors.0.5 nM[2]
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay Measures the proximity of two labeled molecules (e.g., antibody and a tracer)Homogeneous (no-wash) format, high sensitivity, and good for high-throughput screening.Requires specific labeled reagents, potential for interference from library compounds.Not explicitly stated for Ibrutinib, but used for other BTK inhibitors.[3][4]
NanoBRET™ Target Engagement Assay Measures the binding of a fluorescent tracer to a NanoLuc® luciferase-tagged target protein in live cellsCellular assay that measures target engagement in a more physiological context, provides real-time binding data.Requires genetic modification of cells to express the fusion protein, tracer development can be challenging.44 nM (at 90 min)

IC50 values can vary depending on the specific assay conditions (e.g., ATP concentration, enzyme concentration, substrate used).

BTK Signaling Pathway

Understanding the signaling pathway in which BTK operates is crucial for interpreting the results of target engagement assays. Ibrutinib inhibits BTK, which is a key component of the B-cell receptor (BCR) signaling pathway.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK Activates BTK BTK SYK->BTK Activates PLCg2 PLCγ2 BTK->PLCg2 Activates PIP2 PIP2 PLCg2->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC IP3->PKC Activates DAG->PKC Activates NFkB NF-κB PKC->NFkB Activates MAPK MAPK PKC->MAPK Activates Transcription Gene Transcription (Proliferation, Survival) NFkB->Transcription MAPK->Transcription Ibrutinib Ibrutinib Ibrutinib->BTK Inhibits

Caption: Simplified BTK Signaling Pathway.

References

A Comparative Guide to BTK Inhibitor Probes: Ibrutinib-Biotin vs. Second-Generation Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of appropriate chemical probes is critical for elucidating the biology of Bruton's tyrosine kinase (BTK) and for the development of novel therapeutics. This guide provides a detailed comparison of the first-generation probe, Ibrutinib-biotin, with the anticipated properties of probes derived from second-generation BTK inhibitors, such as acalabrutinib and zanubrutinib. The comparison is based on the known biochemical and cellular characteristics of the parent inhibitors, supported by experimental data and detailed protocols for comparative assays.

Ibrutinib, the first-in-class BTK inhibitor, has revolutionized the treatment of B-cell malignancies. Its biotinylated counterpart, this compound, has become a valuable tool for in vitro and in situ studies, including activity-based protein profiling (ABPP). However, Ibrutinib is known to have off-target effects on other kinases, which can lead to adverse clinical effects and potentially confounding results in research settings. Second-generation BTK inhibitors, including acalabrutinib and zanubrutinib, were designed to have greater selectivity for BTK, thereby reducing off-target activities and improving their safety profiles. This guide explores the implications of these differences when these molecules are utilized as research probes.

Data Presentation: A Comparative Overview of BTK Inhibitors

The decision to use a particular BTK inhibitor probe should be guided by the specific requirements of the experiment, particularly the need for target selectivity. The following tables summarize the key quantitative data for Ibrutinib and the second-generation inhibitors, acalabrutinib and zanubrutinib, which are foundational for understanding the expected performance of their biotinylated derivatives.

Table 1: Comparative Kinase Inhibitory Activity (IC50, nM)

KinaseIbrutinibAcalabrutinibZanubrutinib
BTK 0.5 - 1.02 3 - 5 <1
TEC2.29 - 78>1000~2
ITK0.8 - 10.719>1000
EGFR5.6 - 9.7>10003.3
SRC36.34742.2
LCK6.92-3.5
BMX4.42111.1
BLK4.27-0.4
JAK34870 - 5340>100063

Note: IC50 values can vary depending on the assay conditions. Data is compiled from multiple sources.

Table 2: Comparison of Adverse Events in Clinical Trials (illustrative of off-target effects)

Adverse EventIbrutinib (%)Acalabrutinib (%)Zanubrutinib (%)
Atrial Fibrillation5 - 163 - 9.42 - 5.2
Hypertension14 - 23.24 - 9.411 - 14
Diarrhea34.3 - 4831 - 5218.8 - 21
Major Hemorrhage4 - 82 - 3.81.2 - 2.5

Note: Frequencies are approximate and vary across different clinical trials.

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable researchers to perform comparative analyses of different BTK inhibitor probes.

Competitive Binding Assay Protocol

This assay is used to determine the relative affinity of a test compound (e.g., a second-generation BTK inhibitor) for BTK by measuring its ability to displace a known biotinylated probe (e.g., this compound).

  • Reagents and Materials:

    • Recombinant human BTK protein

    • This compound probe

    • Test compounds (second-generation BTK inhibitors)

    • Streptavidin-coated microplates

    • Assay buffer (e.g., PBS with 0.1% BSA)

    • Wash buffer (e.g., PBS with 0.05% Tween-20)

    • HRP-conjugated anti-biotin antibody or streptavidin-HRP

    • TMB substrate

    • Stop solution (e.g., 1M H2SO4)

    • Plate reader

  • Procedure:

    • Coat streptavidin-coated microplates with recombinant BTK protein overnight at 4°C.

    • Wash the plates three times with wash buffer.

    • Prepare serial dilutions of the test compounds and a fixed concentration of this compound in assay buffer.

    • Add the mixture of the test compound and this compound to the BTK-coated wells. Incubate for 1-2 hours at room temperature.

    • Wash the plates three times with wash buffer to remove unbound probe and inhibitor.

    • Add HRP-conjugated anti-biotin antibody or streptavidin-HRP and incubate for 1 hour at room temperature.

    • Wash the plates three times with wash buffer.

    • Add TMB substrate and incubate until a blue color develops.

    • Stop the reaction by adding the stop solution.

    • Read the absorbance at 450 nm using a plate reader.

    • The signal will be inversely proportional to the binding affinity of the test compound. Calculate the IC50 value of the test compound.

Western Blotting Protocol for BTK Occupancy

This protocol allows for the visualization of BTK protein levels and the extent of its modification by a biotinylated probe in cell lysates.

  • Reagents and Materials:

    • Cell lines expressing BTK (e.g., Ramos, TMD8)

    • BTK inhibitor probes (this compound, etc.)

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • Transfer buffer

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (anti-BTK, anti-phospho-BTK)

    • Streptavidin-HRP

    • HRP-conjugated secondary antibodies

    • ECL substrate

    • Chemiluminescence imaging system

  • Procedure:

    • Treat cells with the desired concentrations of the biotinylated BTK inhibitor probe for a specified time.

    • Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.

    • Denature the protein samples by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • To detect total BTK or phosphorylated BTK, incubate the membrane with the respective primary antibody overnight at 4°C.

    • To detect the biotinylated BTK, incubate the membrane with streptavidin-HRP for 1 hour at room temperature.

    • Wash the membranes three times with TBST.

    • For primary antibody-incubated membranes, add the appropriate HRP-conjugated secondary antibody and incubate for 1 hour at room temperature. Wash three times with TBST.

    • Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system. The intensity of the biotin signal relative to the total BTK signal indicates the level of probe occupancy.

Cellular Thermal Shift Assay (CETSA) Protocol

CETSA is a powerful technique to confirm target engagement in a cellular context. The binding of a ligand, such as a BTK inhibitor probe, can stabilize the target protein, leading to a higher melting temperature.

  • Reagents and Materials:

    • Cell line expressing BTK

    • BTK inhibitor probes

    • PBS

    • Lysis buffer (without detergents for initial lysis)

    • PCR tubes or 96-well PCR plates

    • Thermal cycler

    • Centrifuge

    • Reagents and equipment for Western blotting (as described above)

  • Procedure:

    • Treat cells with the BTK inhibitor probe or vehicle control.

    • Harvest and wash the cells with PBS.

    • Resuspend the cells in PBS and aliquot into PCR tubes or a 96-well plate.

    • Heat the cell suspensions across a range of temperatures (e.g., 40°C to 70°C) for 3-5 minutes using a thermal cycler, followed by cooling to room temperature.

    • Lyse the cells by freeze-thaw cycles or sonication.

    • Centrifuge the lysates at high speed to pellet the aggregated proteins.

    • Carefully collect the supernatant containing the soluble proteins.

    • Analyze the amount of soluble BTK in the supernatant by Western blotting as described above.

    • A shift in the melting curve to a higher temperature in the probe-treated samples compared to the vehicle control indicates target engagement and stabilization.

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key concepts and workflows relevant to the comparison of BTK inhibitor probes.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Antigen Binding BTK BTK Lyn_Syk->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation IP3_DAG IP3 / DAG PLCG2->IP3_DAG Calcium Ca²⁺ Mobilization IP3_DAG->Calcium PKC PKC IP3_DAG->PKC NFkB_MAPK NF-κB & MAPK Pathways PKC->NFkB_MAPK Proliferation_Survival Cell Proliferation & Survival NFkB_MAPK->Proliferation_Survival Ibrutinib Ibrutinib / 2nd Gen BTK Inhibitors Ibrutinib->BTK

Caption: BTK Signaling Pathway and Point of Inhibition.

Competitive_Binding_Assay cluster_well Streptavidin-Coated Well BTK Recombinant BTK Detection Detection (e.g., HRP-Streptavidin) BTK->Detection Bound Probe Ibrutinib_Biotin This compound Ibrutinib_Biotin->BTK Binds Second_Gen_Inhibitor 2nd Gen BTK Inhibitor (Test Compound) Second_Gen_Inhibitor->BTK Competes for Binding Signal Signal Measurement Detection->Signal

Caption: Workflow for a Competitive BTK Binding Assay.

CETSA_Workflow Cells Treat Cells with BTK Inhibitor Probe Heat Apply Heat Gradient Cells->Heat Lysis Cell Lysis Heat->Lysis Centrifugation Centrifugation to Pellet Aggregates Lysis->Centrifugation Supernatant Collect Soluble Protein Fraction Centrifugation->Supernatant Western_Blot Western Blot for Soluble BTK Supernatant->Western_Blot Analysis Analyze Thermal Shift Western_Blot->Analysis

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Discussion and Conclusion

The choice between this compound and probes derived from second-generation BTK inhibitors will largely depend on the specific research question.

This compound is a well-established and commercially available tool. Its broader kinase inhibition profile, while a drawback in a clinical setting, could be advantageous for studies aiming to identify novel off-targets or to understand the broader signaling consequences of inhibiting multiple kinases.

Probes for second-generation BTK inhibitors , such as those that could be derived from acalabrutinib and zanubrutinib, are anticipated to offer significantly higher selectivity for BTK. This increased specificity would be highly beneficial for experiments where isolating the effects of BTK inhibition is paramount. For instance, in target validation studies or when dissecting the specific role of BTK in a signaling pathway, a more selective probe would yield less ambiguous results. While the synthesis of such probes has been described for other inhibitors, specific protocols for acalabrutinib and zanubrutinib are not yet widely available in the public domain. Researchers may need to undertake custom synthesis to utilize these more selective tools.

Validating Ibrutinib-Biotin Mass Spectrometry Data: A Comparative Guide to Orthogonal Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the accuracy and reliability of mass spectrometry (MS)-based proteomics data is paramount. This guide provides a comprehensive comparison of orthogonal methods used to validate quantitative data obtained from Ibrutinib-biotin pulldown mass spectrometry experiments. Detailed experimental protocols and comparative data are presented to aid in the selection of appropriate validation strategies.

The use of biotinylated drug probes, such as this compound, coupled with mass spectrometry has become a powerful tool for identifying drug-protein interactions, including on-target and off-target binding. However, the nature of these affinity purification-mass spectrometry (AP-MS) techniques necessitates validation by independent, orthogonal methods to confirm the biological relevance of the identified interactions. This guide explores key orthogonal methods for validating this compound MS data, focusing on Western blotting and cellular target engagement assays.

Data Presentation: Comparing Binding Affinities

A critical aspect of validating MS data is the quantitative comparison of binding affinities. While direct side-by-side comparisons in a single study are not always available, data from different sources can be compiled to provide a clearer picture of Ibrutinib's kinase selectivity.

KinaseKinobeads/MS (IC50, nM)NanoBRET (IC50, nM)Biochemical Assay (IC50, nM)
BTK 0.7 - 5.8440.5
BLK 3.66 - 4.27--
BMX 4.42 - 5.57--
CSK --Low nM range
LCK 5.99 - 6.92--
SRC 33.8 - 36.3--
LYN ---
ITK 187 - 198--
JAK3 4870 - 5340--
Note: Data is compiled from multiple sources and experimental conditions may vary. The absence of a value indicates that data was not found for that specific combination of kinase and method.

This table highlights the on-target potency of Ibrutinib for Bruton's tyrosine kinase (BTK) and reveals several off-target kinases with varying affinities. The consistency of low nanomolar IC50 values for BTK across different methods provides strong validation of its primary target.

Orthogonal Validation Method 1: Western Blotting

Western blotting is a widely used and accessible technique to validate the functional consequences of target engagement identified by mass spectrometry. By measuring the phosphorylation status of the target protein and its downstream substrates, researchers can confirm the inhibitory activity of Ibrutinib.

Experimental Protocol: Western Blotting for Phospho-BTK and Phospho-PLCγ2
  • Cell Culture and Treatment: Culture B-cell lymphoma cell lines (e.g., Ramos, Raji) in appropriate media. Treat cells with varying concentrations of Ibrutinib (e.g., 0.1 to 10 µM) or DMSO as a vehicle control for a specified time (e.g., 1-2 hours).[1]

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phospho-BTK (Tyr223) and phospho-PLCγ2 (Tyr759), as well as total BTK and total PLCγ2 as loading controls. Dilute antibodies in blocking buffer and incubate overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software.

A significant decrease in the phosphorylation of BTK and its direct substrate PLCγ2 with increasing concentrations of Ibrutinib validates its on-target activity.[2][3]

Orthogonal Validation Method 2: Cellular Target Engagement Assays

Cellular target engagement assays provide a direct measure of a drug binding to its target within a live cell context. These assays are particularly valuable for confirming that the interactions observed in cell lysates by AP-MS also occur in a more physiologically relevant environment.

NanoBRET™ Target Engagement Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method that measures the binding of a small molecule to a target protein in live cells.

  • Cell Transfection: Transfect HEK293 cells with a vector expressing the kinase of interest fused to NanoLuc® luciferase.

  • Cell Seeding: Seed the transfected cells into a 96-well plate.

  • Compound Treatment: Treat the cells with a range of Ibrutinib concentrations.

  • Tracer and Substrate Addition: Add a cell-permeable fluorescent tracer that also binds to the kinase, along with the NanoGlo® substrate.

  • BRET Measurement: Measure the bioluminescent and fluorescent signals using a plate reader. The binding of Ibrutinib to the NanoLuc®-fused kinase displaces the fluorescent tracer, leading to a decrease in the BRET signal.

  • Data Analysis: Calculate the IC50 value from the dose-response curve.

A dose-dependent decrease in the BRET signal upon Ibrutinib treatment confirms target engagement.

Cellular Thermal Shift Assay (CETSA)

CETSA is a label-free method that assesses target engagement based on the principle that drug binding can stabilize a protein against thermal denaturation.[4][5][6][7][8][9][10]

  • Cell Treatment: Treat intact cells with Ibrutinib or a vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble fraction from the aggregated, denatured proteins by centrifugation.

  • Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of Ibrutinib indicates target stabilization and therefore, engagement.

Signaling Pathways and Experimental Workflows

To visualize the interplay of the molecules and processes discussed, the following diagrams are provided.

B-Cell Receptor (BCR) Signaling Pathway

Ibrutinib primarily targets Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway. Inhibition of BTK disrupts downstream signaling cascades that are crucial for B-cell proliferation and survival.

BCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR BCR LYN LYN BCR->LYN Activates SYK SYK LYN->SYK Phosphorylates BTK BTK SYK->BTK Phosphorylates PLCg2 PLCγ2 BTK->PLCg2 Phosphorylates Ibrutinib Ibrutinib Ibrutinib->BTK Inhibits PIP2 PIP2 PLCg2->PIP2 Hydrolyzes IP3_DAG IP3 + DAG PIP2->IP3_DAG Ca_flux Ca²⁺ Flux IP3_DAG->Ca_flux NFkB NF-κB Activation Ca_flux->NFkB

Caption: Ibrutinib inhibits BTK in the BCR signaling pathway.

This compound Pulldown Mass Spectrometry Workflow

This workflow outlines the key steps in identifying protein targets of Ibrutinib using an this compound probe and mass spectrometry.

Pulldown_Workflow A Cell Lysate B Incubate with This compound A->B C Capture on Streptavidin Beads B->C D Wash to Remove Non-specific Binders C->D E Elute Bound Proteins D->E F Trypsin Digestion E->F G LC-MS/MS Analysis F->G H Protein Identification and Quantification G->H

Caption: Workflow for this compound pulldown MS.

Orthogonal Validation Logical Flow

This diagram illustrates the logical relationship between the initial mass spectrometry experiment and the subsequent orthogonal validation steps.

Validation_Logic MS This compound MS (Identifies Potential Targets) Validation Orthogonal Validation MS->Validation WB Western Blot (Functional Confirmation) Validation->WB CETSA CETSA (Cellular Target Engagement) Validation->CETSA NanoBRET NanoBRET (Cellular Target Engagement) Validation->NanoBRET Confirmed Confirmed Targets WB->Confirmed CETSA->Confirmed NanoBRET->Confirmed

Caption: Logic of orthogonal validation for MS data.

Conclusion

The validation of this compound mass spectrometry data through orthogonal methods is a crucial step in drug discovery and development. Western blotting provides functional confirmation of Ibrutinib's inhibitory activity, while cellular target engagement assays like NanoBRET and CETSA confirm direct binding in a cellular context. By employing a combination of these methods, researchers can build a robust and reliable dataset, leading to a more comprehensive understanding of Ibrutinib's mechanism of action and its on- and off-target effects. This multi-faceted approach ensures higher confidence in the identified drug-protein interactions, ultimately guiding further preclinical and clinical investigations.

References

Assessing the Cross-Reactivity of the Ibrutinib-Biotin Probe: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the Ibrutinib-biotin probe's binding profile against its parent compound, Ibrutinib. The inclusion of experimental data, detailed protocols, and pathway visualizations aims to offer a comprehensive resource for assessing the probe's utility and specificity in kinase research.

Introduction to Ibrutinib and the this compound Probe

Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway.[1][2][3] By covalently binding to a cysteine residue (Cys481) in the active site of BTK, Ibrutinib effectively blocks downstream signaling, leading to decreased B-cell proliferation and survival.[2] This mechanism of action has made it a valuable therapeutic agent for various B-cell malignancies.[4]

The this compound probe is a chemical tool derived from Ibrutinib, featuring a biotin molecule attached via a long-chain linker. This modification allows for the detection, enrichment, and visualization of Ibrutinib's binding targets. However, the addition of the biotin linker has the potential to alter the binding affinity and selectivity of the parent compound. This guide assesses the cross-reactivity of the this compound probe to provide researchers with the necessary data to interpret their experimental results accurately.

Comparative Kinase Inhibition Profile

The following table summarizes the half-maximal inhibitory concentration (IC50) values for both the this compound probe and Ibrutinib against a panel of kinases. This data allows for a direct comparison of their potency and selectivity.

Kinase TargetThis compound Probe IC50 (nM)Ibrutinib IC50 (nM)Fold Difference (Probe/Ibrutinib)
BTK 0.755 - 1.02 [5]0.5 [2]~1.5 - 2
TEC1.71 - 2.29[5]78[2]~0.02 - 0.03
BLK3.66 - 4.27[5]0.5[2]~7.3 - 8.5
BMX4.42 - 5.57[5]Not Reported-
LCK5.99 - 6.92[5]Not Reported-
Src33.8 - 36.3[5]Not Reported-
ITK187 - 198[5]Not Reported-
JAK35340 - 4870[5]Not Reported-
EGFRNot ReportedNot Reported-
CSKNot ReportedNot Reported-

Note: "Not Reported" indicates that the IC50 value for that specific kinase was not found in the searched literature for the specified compound. The fold difference is an approximation based on the available data.

Key Signaling Pathways

To understand the on-target and potential off-target effects of the this compound probe, it is crucial to visualize the signaling pathways involved.

B-Cell Receptor (BCR) Signaling Pathway (On-Target)

Ibrutinib's primary therapeutic effect is mediated through the inhibition of BTK within the BCR signaling pathway. Upon antigen binding to the B-cell receptor, a signaling cascade is initiated, leading to B-cell proliferation and survival. BTK is a key kinase in this pathway.

BCR_Signaling Antigen Antigen BCR BCR Antigen->BCR Lyn_Syk Lyn/Syk BCR->Lyn_Syk BTK BTK (Target of Ibrutinib) Lyn_Syk->BTK PLCy2 PLCγ2 BTK->PLCy2 Downstream Downstream Signaling (Proliferation, Survival) PLCy2->Downstream Ibrutinib Ibrutinib Probe Ibrutinib->BTK Inhibition

Caption: Simplified B-Cell Receptor (BCR) signaling pathway illustrating the central role of BTK.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway (Potential Off-Target)

Ibrutinib has been reported to have off-target effects on the EGFR signaling pathway, which can lead to side effects such as skin toxicities.[4] EGFR signaling is crucial for cell growth and proliferation in various tissues.

EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR RAS_RAF_MEK RAS-RAF-MEK Pathway EGFR->RAS_RAF_MEK PI3K_AKT PI3K-AKT Pathway EGFR->PI3K_AKT Proliferation Cell Proliferation & Survival RAS_RAF_MEK->Proliferation PI3K_AKT->Proliferation Ibrutinib Ibrutinib Probe Ibrutinib->EGFR Potential Inhibition

Caption: Overview of the EGFR signaling pathway, a potential off-target of Ibrutinib.

Src Family Kinase (SFK) Signaling (Potential Off-Target)

Src family kinases are involved in a multitude of cellular processes, including cell adhesion, growth, and differentiation. Off-target inhibition of SFKs by Ibrutinib could contribute to some of its observed side effects.

SFK_Signaling Growth_Factors Growth Factors / Integrins Receptor Receptor Growth_Factors->Receptor SFK Src Family Kinases (e.g., Src, LCK) Receptor->SFK Downstream Downstream Effectors (e.g., STAT3, PI3K/AKT) SFK->Downstream Cell_Response Cellular Responses (Adhesion, Proliferation) Downstream->Cell_Response Ibrutinib Ibrutinib Probe Ibrutinib->SFK Potential Inhibition

Caption: General representation of Src family kinase (SFK) signaling pathways.

Experimental Protocols for Assessing Cross-Reactivity

Several experimental approaches can be employed to assess the cross-reactivity of the this compound probe.

Experimental Workflow: Assessing Probe Specificity

The following diagram illustrates a general workflow for comparing the binding profile of the this compound probe to the parent Ibrutinib.

Experimental_Workflow cluster_0 Preparation cluster_1 Binding & Enrichment cluster_2 Analysis cluster_3 Data Interpretation Cell_Lysate Prepare Cell Lysate (e.g., from B-cell lymphoma line) Incubation Incubate Lysate with: 1. Probe alone 2. Probe + excess Ibrutinib (competition) Cell_Lysate->Incubation Probe_Ibrutinib Prepare this compound Probe and unlabeled Ibrutinib Probe_Ibrutinib->Incubation Enrichment Enrich Biotinylated Proteins (Streptavidin beads) Incubation->Enrichment Western_Blot Western Blot (for specific kinase targets) Enrichment->Western_Blot Kinome_Scan Kinome Scan (LC-MS/MS) (for broad profiling) Enrichment->Kinome_Scan Comparison Compare binding profiles: Probe vs. Competition Western_Blot->Comparison Kinome_Scan->Comparison

Caption: Workflow for assessing the specificity of the this compound probe.

Kinome Scanning

Principle: KINOMEscan is a high-throughput competition binding assay that quantitatively measures the interactions of a test compound against a large panel of kinases. The assay involves a DNA-tagged kinase, an immobilized ligand, and the test compound. The amount of kinase bound to the immobilized ligand is measured by qPCR of the DNA tag.

Protocol Outline:

  • The this compound probe is incubated with a panel of over 400 purified, DNA-tagged kinases.

  • An immobilized, active-site directed ligand is added to compete for binding to the kinases.

  • After equilibration, the kinase-ligand complexes are captured on a solid support.

  • The amount of kinase bound to the solid support is quantified using qPCR.

  • The results are reported as the percentage of the kinase that remains bound to the immobilized ligand in the presence of the test compound, from which dissociation constants (Kd) can be derived.

Western Blotting for Target Engagement

Principle: Western blotting can be used to validate the binding of the this compound probe to specific target kinases identified through broader screening methods. By performing a competition experiment with an excess of unlabeled Ibrutinib, the specificity of the probe's interaction can be confirmed.

Protocol Outline:

  • Cell Lysis: Prepare whole-cell lysates from a relevant cell line (e.g., a B-cell lymphoma line expressing BTK).

  • Probe Incubation: Incubate the cell lysate with the this compound probe at a predetermined concentration. In a parallel sample, co-incubate the lysate with the probe and a 100-fold excess of unlabeled Ibrutinib.

  • Streptavidin Pulldown: Add streptavidin-conjugated beads to the lysates to capture the biotinylated probe and any interacting proteins.

  • Washing: Wash the beads several times to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • SDS-PAGE and Transfer: Separate the eluted proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for the kinase of interest (e.g., anti-BTK, anti-EGFR).

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands. A decrease in the band intensity in the competition sample indicates specific binding of the probe.

Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is a method to assess target engagement in a cellular context. The binding of a ligand to its target protein can increase the protein's thermal stability. This change in stability can be detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble protein remaining.

Protocol Outline:

  • Cell Treatment: Treat intact cells with either the this compound probe or a vehicle control.

  • Heating: Heat the cell suspensions or lysates to a range of temperatures.

  • Lysis and Centrifugation: Lyse the cells (if not already lysed) and centrifuge to pellet aggregated proteins.

  • Quantification: Collect the supernatant containing the soluble proteins.

  • Analysis: Analyze the amount of the target protein in the soluble fraction by Western blotting or other quantitative methods like ELISA. A shift in the melting curve to a higher temperature in the probe-treated samples indicates target engagement.

Conclusion

References

A Head-to-Head Comparison of Ibrutinib-Biotin and Acalabrutinib-Biotin for Kinase Selectivity Profiling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise binding characteristics of kinase inhibitors is paramount. This guide provides an objective comparison of two prominent Bruton's tyrosine kinase (BTK) inhibitors, Ibrutinib and its second-generation successor Acalabrutinib, in their biotinylated forms for use in kinase selectivity profiling. This comparison is supported by experimental data and detailed methodologies to aid in the design and interpretation of kinase profiling studies.

Ibrutinib, a first-in-class BTK inhibitor, has revolutionized the treatment of B-cell malignancies. However, its off-target activities on other kinases can lead to adverse effects.[1][2] Acalabrutinib was developed as a more selective BTK inhibitor to minimize these off-target effects.[1][2] Biotinylated versions of these inhibitors are powerful tools for in-vitro profiling of kinase interactions, enabling researchers to quantify inhibitor binding and selectivity across the kinome.

Quantitative Data Summary

Kinase TargetIbrutinib-biotin IC50 (nM)[3]Ibrutinib (% Inhibition @ 1µM)[4]Acalabrutinib (% Inhibition @ 1µM)[4]
BTK 0.755-1.02 >99 >99
TEC1.71-2.29>99~70
BLK3.66-4.27>99~20
BMX4.42-5.57>99~60
LCK5.99-6.92>99<10
Src33.8-36.3>99<10
ITK187-198>99<10
JAK35340-4870>99<10
EGFR->99<10

Note: The IC50 values for this compound are presented as a range from the available source. The percentage inhibition data for the parent compounds, Ibrutinib and Acalabrutinib, are derived from KINOMEscan™ assays and illustrate the broader selectivity profile of Ibrutinib compared to the more focused activity of Acalabrutinib.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are representative protocols for kinase selectivity profiling using biotinylated inhibitors.

Protocol 1: Competitive Binding Kinase Assay

This method is used to determine the binding affinity of a test compound (e.g., non-biotinylated Ibrutinib or Acalabrutinib) by measuring its ability to compete with a biotinylated probe for binding to a kinase.

Materials:

  • Purified recombinant kinases

  • This compound or Acalabrutinib-biotin probe

  • Test compounds (non-biotinylated Ibrutinib, Acalabrutinib)

  • Streptavidin-coated plates

  • Assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)

  • Detection reagent (e.g., HRP-conjugated anti-kinase antibody or europium-labeled streptavidin)

  • Plate reader

Procedure:

  • Immobilization of Biotinylated Probe:

    • Coat streptavidin plates with the biotinylated inhibitor (this compound or Acalabrutinib-biotin) at a concentration of 1-5 µg/mL in assay buffer.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plates three times with wash buffer (assay buffer without BSA).

  • Competition Reaction:

    • Prepare serial dilutions of the test compound.

    • Add the purified kinase to each well at a constant concentration.

    • Add the serially diluted test compound to the wells.

    • Incubate for 1 hour at room temperature to allow the binding to reach equilibrium.

  • Detection:

    • Wash the plates to remove unbound kinase and test compound.

    • Add the detection antibody or reagent.

    • Incubate as recommended by the manufacturer.

    • Add the substrate and measure the signal using a plate reader.

  • Data Analysis:

    • Plot the signal against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Kinome-wide Profiling using Quantitative Mass Spectrometry

This chemical proteomics approach allows for the unbiased identification and quantification of kinases that interact with the biotinylated probes from a complex cell lysate.[5][6]

Materials:

  • Cell line of interest (e.g., a B-cell lymphoma line)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • This compound and Acalabrutinib-biotin probes

  • Streptavidin-coated magnetic beads

  • Wash buffers of increasing stringency

  • On-bead digestion reagents (DTT, iodoacetamide, trypsin)

  • LC-MS/MS system

Procedure:

  • Cell Lysis and Lysate Preparation:

    • Harvest and lyse cells to obtain a clarified protein lysate.

    • Determine the protein concentration of the lysate.

  • Probe Incubation and Affinity Enrichment:

    • Incubate the cell lysate with either this compound or Acalabrutinib-biotin for 1-2 hours at 4°C.

    • Add streptavidin-coated magnetic beads and incubate for another hour to capture the probe-kinase complexes.

  • Washing and On-Bead Digestion:

    • Wash the beads extensively with a series of wash buffers to remove non-specific binders.

    • Perform on-bead digestion of the captured proteins into peptides using a standard proteomics workflow.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixture by LC-MS/MS to identify and quantify the proteins.

  • Data Analysis:

    • Use a proteomics software suite to search the MS/MS data against a protein database for protein identification.

    • Perform label-free quantification or use isotopic labeling to compare the abundance of kinases pulled down by each probe.

    • Enrichment of a kinase in the probe-treated sample compared to a control (e.g., beads only or a non-binding biotinylated molecule) indicates an interaction.

Visualizations

BTK Signaling Pathway

The B-cell receptor (BCR) signaling pathway is critical for B-cell development, proliferation, and survival.[7][8][9] Bruton's tyrosine kinase (BTK) is a key node in this pathway.[7][8][9] Both Ibrutinib and Acalabrutinib target BTK, but their differing off-target effects can be attributed to their interactions with other kinases within and outside of this pathway.

BTK_Signaling_Pathway BCR BCR LYN LYN BCR->LYN SYK SYK LYN->SYK BTK BTK SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 PIP2 PIP2 PLCg2->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Flux Ca²⁺ Flux IP3->Ca_Flux PKC PKC DAG->PKC NFkB NF-κB Ca_Flux->NFkB PKC->NFkB Proliferation Proliferation & Survival NFkB->Proliferation Ibrutinib Ibrutinib Ibrutinib->BTK Acalabrutinib Acalabrutinib Acalabrutinib->BTK

Caption: Simplified BTK signaling pathway.

Experimental Workflow for Kinase Selectivity Profiling

The following diagram illustrates a typical workflow for comparing the kinase selectivity of this compound and Acalabrutinib-biotin using a quantitative proteomics approach.

Kinase_Profiling_Workflow start Start: Cell Lysate ibr_inc Incubate with This compound start->ibr_inc aca_inc Incubate with Acalabrutinib-biotin start->aca_inc strep_pull_ibr Streptavidin Pulldown ibr_inc->strep_pull_ibr strep_pull_aca Streptavidin Pulldown aca_inc->strep_pull_aca wash_ibr Wash strep_pull_ibr->wash_ibr wash_aca Wash strep_pull_aca->wash_aca digest_ibr On-bead Digestion wash_ibr->digest_ibr digest_aca On-bead Digestion wash_aca->digest_aca lcms_ibr LC-MS/MS digest_ibr->lcms_ibr lcms_aca LC-MS/MS digest_aca->lcms_aca data_analysis Data Analysis: Kinase Identification & Quantification lcms_ibr->data_analysis lcms_aca->data_analysis comparison Comparative Selectivity Profile data_analysis->comparison

Caption: Kinase selectivity profiling workflow.

References

A Researcher's Guide to Control Experiments for Ibrutinib-Biotin Pull-Down Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, Ibrutinib-biotin pull-down assays are a powerful tool to identify direct protein targets of this covalent Bruton's tyrosine kinase (BTK) inhibitor. However, the success and validity of these experiments hinge on the implementation of rigorous control experiments to distinguish true interactors from non-specific binders. This guide provides an objective comparison of essential control strategies, supported by experimental data principles, detailed protocols, and visual workflows to ensure the generation of high-confidence target profiles.

Ibrutinib is a potent inhibitor of BTK, but it is also known to interact with other kinases, leading to off-target effects.[1][2] this compound probes, which consist of Ibrutinib linked to a biotin molecule, are used in pull-down assays to isolate and identify these protein targets from cell lysates.[3] The high affinity of biotin for streptavidin-coated beads allows for the efficient capture of the probe along with its interacting proteins. Subsequent analysis, typically by mass spectrometry, reveals the identity of these proteins.

Comparison of Control Experiments

To ensure the specificity of the identified protein interactions, a series of control experiments are paramount. The following table summarizes and compares the most critical controls for this compound pull-down assays.

Control ExperimentPrincipleAdvantagesDisadvantagesIdeal Quantitative Outcome
Beads-Only Control Streptavidin beads are incubated with the cell lysate in the absence of the this compound probe.Simple to perform. Identifies proteins that non-specifically bind to the streptavidin matrix itself.Does not account for non-specific binding to the biotin moiety or the linker.Proteins identified should have significantly lower spectral counts or intensity values compared to the this compound pull-down. Ideally, known targets like BTK should be absent.
DMSO Vehicle Control Cells are treated with the same concentration of DMSO (the solvent for Ibrutinib) as the experimental group, and the lysate is used for the pull-down with the this compound probe.Accounts for any cellular changes induced by the solvent. Establishes a baseline for protein abundance in the pull-down.Does not differentiate between specific covalent binding and non-specific interactions with the probe.Known targets like BTK should be highly enriched compared to the DMSO control. Off-target proteins may also show enrichment.
Inactive/Negative Control Probe A biotinylated small molecule that is structurally similar to Ibrutinib but lacks the reactive group (e.g., the acrylamide warhead) responsible for covalent binding.The most rigorous negative control. Distinguishes between covalent and non-covalent interactions. Helps to identify proteins that bind non-specifically to the core structure of the drug.Can be challenging and costly to synthesize a suitable inactive probe.Known covalent targets like BTK should show a dramatic reduction in enrichment compared to the active this compound probe.
Competitive Elution with Free Ibrutinib After the pull-down with the this compound probe, the beads are incubated with an excess of free, non-biotinylated Ibrutinib.Helps to confirm the specificity of the interaction. Proteins that are displaced by free Ibrutinib are more likely to be true binders to the Ibrutinib moiety.May not be effective for irreversible covalent binders like BTK, as the interaction is not easily reversible. More suitable for identifying non-covalent off-targets.Specific interactors should be eluted from the beads, resulting in their presence in the eluate and a corresponding decrease on the beads. For covalent targets, little to no elution is expected.

Experimental Protocols

I. This compound Pull-Down Assay

This protocol outlines the general steps for performing a pull-down experiment using an this compound probe.

Materials:

  • This compound probe

  • Streptavidin-coated magnetic beads

  • Cell line of interest (e.g., a B-cell lymphoma line expressing BTK)

  • Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • Mass spectrometer for protein identification

Procedure:

  • Cell Lysis: Harvest and lyse cells to prepare a clarified protein lysate. Determine the protein concentration of the lysate.

  • Bead Preparation: Wash the streptavidin beads with wash buffer to remove any preservatives.

  • Probe Immobilization: Incubate the streptavidin beads with the this compound probe to allow for binding.

  • Pull-Down: Incubate the probe-immobilized beads with the cell lysate to allow the probe to bind to its target proteins.

  • Washing: Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads using elution buffer.

  • Analysis: Analyze the eluted proteins by SDS-PAGE followed by silver staining or by mass spectrometry for protein identification and quantification.

II. Control Experiment Protocols

The following are modifications to the general protocol for each control experiment:

  • Beads-Only Control: Follow the general protocol, but omit the addition of the this compound probe in step 3. Incubate the "empty" beads directly with the cell lysate.

  • DMSO Vehicle Control: Treat the cells with DMSO at the same final concentration and for the same duration as the Ibrutinib treatment in your experimental design before harvesting and lysing the cells. Then, proceed with the standard pull-down protocol using the this compound probe.

  • Inactive/Negative Control Probe: Replace the this compound probe with an equimolar amount of the biotinylated inactive control probe in step 3 of the general protocol.

  • Competitive Elution with Free Ibrutinib: After the washing steps (step 5), incubate the beads with a high concentration of free, non-biotinylated Ibrutinib in wash buffer for an extended period (e.g., 1-2 hours) before the final elution step. Collect and analyze this competitive eluate separately.

Visualizing the Workflow and Signaling Pathway

To better illustrate the experimental process and the biological context, the following diagrams are provided.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Cell Lysate Preparation E Incubate Beads-Probe with Lysate A->E B This compound Probe D Incubate Probe with Beads B->D C Streptavidin Beads C->D D->E F Wash to Remove Non-specific Binders E->F G Elute Bound Proteins F->G H SDS-PAGE G->H I Mass Spectrometry G->I J Data Analysis & Target ID H->J I->J B_Cell_Receptor_Signaling BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 IP3_DAG IP3 / DAG PLCg2->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC NFkB NF-κB Ca_PKC->NFkB Gene Expression\n(Proliferation, Survival) Gene Expression (Proliferation, Survival) NFkB->Gene Expression\n(Proliferation, Survival) Ibrutinib Ibrutinib Ibrutinib->BTK Inhibition

References

Safety Operating Guide

Safeguarding Researchers: A Comprehensive Guide to Handling Ibrutinib-Biotin

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for laboratory personnel handling Ibrutinib-biotin. Adherence to these procedures is essential to mitigate risks associated with this potent pharmaceutical compound.

Ibrutinib, a Bruton's tyrosine kinase (BTK) inhibitor, and its biotinylated form used in research, are classified as hazardous drugs.[1][2][3] Occupational exposure can lead to adverse health effects, underscoring the need for stringent safety measures.[4] This guide outlines the necessary personal protective equipment (PPE), step-by-step handling procedures, and waste disposal plans to ensure a safe laboratory environment.

Essential Personal Protective Equipment (PPE) and Engineering Controls

The selection and proper use of PPE are the final barriers against exposure. The following table summarizes the required PPE and engineering controls for handling this compound.

Control Type Equipment/Standard Quantitative and Qualitative Specifications Purpose
Primary Engineering Control Chemical Fume Hood or Biological Safety Cabinet (Class II)Must be certified and have proper airflow. For non-sterile compounding, a containment ventilated enclosure (CVE) is also suitable.To contain aerosols and powders at the source, preventing inhalation.
Secondary Engineering Control Ventilated RoomThe room should have controlled access and be under negative pressure to prevent contaminants from escaping.To provide an additional layer of containment for the primary engineering control.
Hand Protection Chemotherapy-tested Nitrile Gloves (ASTM D6978)Double gloving is required. Change outer gloves every 30-60 minutes or immediately upon contamination.[5] Nitrile gloves have shown no detectable permeation for some antineoplastic agents.[6][7]To prevent dermal absorption of the compound.
Eye and Face Protection Safety Goggles with Side Shields or a Face ShieldMust be worn at all times when handling the compound, especially during weighing and reconstitution.To protect eyes and face from splashes and aerosols.[2]
Body Protection Disposable, Solid-Front Gown with Long Sleeves and Elastic CuffsGowns should be made of a low-lint, impervious material.To protect skin and clothing from contamination.
Respiratory Protection NIOSH-approved N95 Respirator or higher (e.g., PAPR)Required when handling the powdered form of the compound outside of a primary engineering control or during spill cleanup.To prevent inhalation of airborne particles.[4]

Standard Operating Procedure for Handling this compound

This protocol details the step-by-step process for safely handling this compound in a laboratory setting.

1. Preparation and Gowning:

  • Before entering the designated handling area, ensure all necessary equipment and supplies are available.

  • Don PPE in the following order: shoe covers, inner gloves, gown, outer gloves, and eye/face protection. If required, a respirator should be donned according to a fit-test program.

2. Compound Handling (Weighing and Reconstitution):

  • All manipulations of this compound powder must be performed within a certified chemical fume hood or other designated containment device.

  • Use a plastic-backed absorbent pad on the work surface to contain any minor spills.

  • When weighing, use a dedicated spatula and weighing vessel.

  • For reconstitution, slowly add the solvent to the vial containing the powder to minimize aerosol generation.

  • A closed-system drug-transfer device (CSTD) is recommended to be used when transferring the solution to minimize leaks and spills.[8]

3. Post-Handling and Decontamination:

  • After handling, wipe down all surfaces in the containment area with an appropriate deactivating agent (e.g., a solution of sodium hypochlorite followed by a neutralizing agent like sodium thiosulfate), and then with 70% isopropyl alcohol.

  • Carefully doff PPE in a manner that avoids self-contamination. Remove outer gloves first, followed by the gown, and then inner gloves.

  • Wash hands thoroughly with soap and water after removing all PPE.

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Compound Handling (in Containment) cluster_cleanup Post-Handling & Decontamination A Assemble all necessary supplies B Don PPE: 1. Shoe Covers 2. Inner Gloves 3. Gown 4. Outer Gloves 5. Eye/Face Protection 6. Respirator (if needed) A->B C Place absorbent pad on work surface B->C Enter designated handling area D Weigh this compound powder C->D E Reconstitute with solvent D->E F Transfer solution (use of CSTD recommended) E->F G Decontaminate work surfaces F->G H Dispose of all waste in designated hazardous waste containers G->H I Doff PPE in reverse order H->I J Wash hands thoroughly I->J

Caption: Workflow for the safe handling of this compound.

Spill Management and Waste Disposal

Spill Management:

  • In the event of a spill, immediately alert others in the area.

  • The area should be secured to prevent further contamination.

  • Only personnel trained in hazardous spill cleanup should address the spill.

  • A spill kit containing appropriate PPE (including a respirator), absorbent materials, and decontamination solutions must be readily available.

  • For small spills (less than 5 mL), use absorbent pads to gently cover the spill. For larger spills, use absorbent powder.

  • Clean the area with a deactivating agent followed by 70% isopropyl alcohol.

Waste Disposal Plan:

  • All materials that come into contact with this compound are considered hazardous waste. This includes gloves, gowns, absorbent pads, vials, and any contaminated labware.

  • Segregate hazardous waste into clearly labeled, sealed, and puncture-resistant containers.

  • Dispose of all this compound waste in accordance with institutional, local, and federal regulations for hazardous chemical waste.[9] Do not mix with regular laboratory trash.

By adhering to these guidelines, researchers and laboratory professionals can significantly minimize their risk of exposure to this compound and ensure a safe working environment. Regular training and review of these procedures are highly recommended to maintain a culture of safety.

References

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